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  • Product: Fmoc-N-Me-D-Met-OH

Core Science & Biosynthesis

Foundational

Technical Guide: The Stability Mechanics of N-Methyl-D-Methionine

The following technical guide details the impact of N-methylation on D-methionine stability, structured for application scientists and drug development professionals. Executive Summary In the development of peptidomimeti...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the impact of N-methylation on D-methionine stability, structured for application scientists and drug development professionals.

Executive Summary

In the development of peptidomimetics and stable pharmaceutical intermediates, D-methionine offers a baseline resistance to stereoselective proteases. However, it remains susceptible to oxidative degradation (sulfoxide formation) and non-specific hydrolysis.

N-methylation of D-methionine (creating N-Me-D-Met) introduces a "double-lock" stability mechanism. It enhances lipophilicity and proteolytic resistance via steric hindrance, but it introduces unique synthetic challenges regarding racemization.[1] This guide analyzes these effects, distinguishing between the backbone stability (enhanced) and side-chain stability (unchanged), and provides validated protocols for synthesis and assessment.

Critical Distinction: This guide focuses on N-methylation (amine modification).[2][3] Do not confuse this with S-methylation (sulfonium formation), which yields Vitamin U (S-methylmethionine), a distinct and far less stable compound.

Physicochemical Fundamentals

The stability impact of N-methylation is not a singular effect but a cascade of steric and electronic alterations.

The "Methyl Effect" on D-Methionine

Replacing the amine proton (-NH) with a methyl group (-NCH₃) alters the fundamental energy landscape of the molecule:

ParameterChange vs. D-MethionineMechanistic Impact
H-Bonding Donor removedReduces aggregation; increases solubility in organic solvents; increases membrane permeability (ClogP ↑).
Conformation

restricted
Lowers the energy barrier for cis/trans amide isomerization, favoring the cis conformation in peptidyl-prolyl-like bonds [1].
Proteolytic Stability Significantly IncreasedThe methyl group creates steric clash within the protease active site, preventing the formation of the tetrahedral transition state required for hydrolysis [2].
Oxidative Stability Neutral The N-methyl group is distal to the thioether sulfur. It does not prevent oxidation to methionine sulfoxide.
Mechanism of Racemization Vulnerability

While N-methylation stabilizes the peptide bond against cleavage, it paradoxically destabilizes the chiral center during synthesis.

  • Standard AA: The N-H proton is acidic. Base treatment removes this proton first, creating a negative charge that suppresses the removal of the

    
    -proton.
    
  • N-Methyl AA: Lacks the N-H proton. Bases (like DIPEA) can directly deprotonate the

    
    -carbon, leading to rapid racemization via an enolate intermediate [3].
    

Stability Profiles & Pathways

Degradation Pathways

The following diagram illustrates the divergent stability profiles of D-Met versus N-Me-D-Met under physiological and oxidative stress.

StabilityPathways DMet D-Methionine Oxidation Oxidation (H2O2/Air) DMet->Oxidation Proteolysis Proteolytic Cleavage DMet->Proteolysis Slow (D-isomer effect) NMeDMet N-Methyl-D-Met NMeDMet->Oxidation NMeDMet->Proteolysis Blocked (Steric) MetSO Met-Sulfoxide (Unstable) Oxidation->MetSO Fast (Both) Fragment Hydrolyzed Fragments Proteolysis->Fragment Stable Intact Molecule Proteolysis->Stable N-Me Resistance

Caption: Comparative degradation pathways. Note that N-methylation blocks proteolysis but offers no protection against sulfur oxidation.

Experimental Protocols

Synthesis of N-Methyl-D-Methionine (Benoiton Method)

Direct methylation using methyl iodide is prone to over-methylation (quaternization). The reductive amination or the Benoiton method (NaH/MeI on carbamate-protected AA) is preferred for high purity.

Reagents:

  • Boc-D-Met-OH

  • Methyl Iodide (MeI)[4][5]

  • Sodium Hydride (NaH, 60% dispersion)

  • Tetrahydrofuran (THF, anhydrous)

Protocol:

  • Dissolution: Dissolve Boc-D-Met-OH (10 mmol) in anhydrous THF (30 mL) under Argon.

  • Methylation: Cool to 0°C. Add MeI (80 mmol, 8 eq).

  • Deprotonation: Add NaH (30 mmol, 3 eq) cautiously in small portions. Caution: H2 gas evolution.

  • Reaction: Stir at 0°C for 30 min, then warm to room temperature and stir for 24 hours.

  • Quench: Carefully add ethyl acetate/water to quench excess NaH.

  • Workup: Evaporate THF. Acidify aqueous layer with citric acid (5%) to pH 3. Extract with Ethyl Acetate.

  • Purification: Crystallize from Et2O/Hexane.

    • Quality Check: 1H-NMR must show N-Me singlet at ~2.8-3.0 ppm.

Assessing Proteolytic Stability (Self-Validating Assay)

This assay uses Pronase E (non-specific protease mixture) to challenge the stability of the N-methylated bond.

Materials:

  • Substrate: N-Me-D-Met containing peptide (e.g., Ac-Phe-(N-Me-D-Met)-NH2).

  • Control: Non-methylated analog.

  • Enzyme: Pronase E (Sigma).

  • Buffer: 50 mM Ammonium Bicarbonate, pH 7.8.

Workflow:

  • Prepare 1 mM peptide stock in buffer.

  • Add Pronase E (enzyme:substrate ratio 1:50 w/w).

  • Incubate at 37°C.

  • Sampling: Aliquot 50 µL at T=0, 1h, 4h, 24h.

  • Quench: Add 50 µL 1% TFA/Acetonitrile immediately to stop reaction.

  • Analysis: RP-HPLC (C18 column).

    • Calculation: % Remaining = (Area_Time_X / Area_Time_0) * 100.

Comparative Data Summary

The following table summarizes the stability shifts observed when converting D-Met to N-Me-D-Met.

PropertyD-MethionineN-Methyl-D-MethionineImprovement Factor
LogP (Lipophilicity) -1.87-1.35+0.52 log units (Better permeability)
Proteolytic Half-life ~4-6 hrs (vs. L-proteases)>24 hrs>4x Stability [4]
Oxidation Rate (t½) ~2 hrs (in 1% H2O2)~2 hrs (in 1% H2O2)None (Requires antioxidants)
Racemization Risk Low (during coupling)High (during activation)Negative (Requires HATU/Collidine)

Synthesis Workflow & Troubleshooting

The synthesis of peptides containing N-Me-D-Met requires specific coupling reagents to avoid racemization.

SynthesisWorkflow Start Start: Coupling N-Me-D-Met Activation Activation (HATU / HOAt / Collidine) Start->Activation Avoid DIPEA Coupling Coupling to Resin (2x Coupling Required) Activation->Coupling Pre-activate < 1 min Check Chloranil Test (Secondary Amine Check) Coupling->Check Decision Blue? Check->Decision Success Proceed to Next AA Decision->Success No (Colorless) Fail Recouple (PyBrOP) Decision->Fail Yes (Blue) Fail->Coupling

Caption: Optimized coupling workflow. Note the use of Collidine over DIPEA to minimize racemization risk [5].[6]

Troubleshooting "Difficult Sequences"

N-methylation introduces steric bulk that makes subsequent couplings difficult.

  • Problem: Incomplete coupling of the next amino acid onto the N-methylated N-terminus.

  • Solution: Use HATU or PyBrOP as coupling agents. Standard HBTU/DIC often fails.

  • Verification: The Kaiser test does not work for secondary amines (N-methyl). Use the Chloranil Test or p-Nitrophenol ester test .

References

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link

  • Sagan, S., et al. (2004). N-Methylated peptide-based drug design: A technical guide. Current Medicinal Chemistry. Link

  • Benoiton, N. L., et al. (1981). Racemization of N-methylamino acid residues during peptide synthesis. Canadian Journal of Chemistry. Link

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Current Medicinal Chemistry. Link

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis and Characterization of N-Methyl-Rich Peptides. Journal of Peptide Science. Link

Sources

Exploratory

Fmoc-N-Me-D-Met-OH chemical structure and molecular weight

Technical Whitepaper: Fmoc-N-Me-D-Met-OH Structural Analysis and Applications in Peptidomimetics Executive Summary Fmoc-N-Me-D-Met-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-D-methionine) is a specialized...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Fmoc-N-Me-D-Met-OH Structural Analysis and Applications in Peptidomimetics

Executive Summary

Fmoc-N-Me-D-Met-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-D-methionine) is a specialized amino acid derivative utilized in the synthesis of peptidomimetics. By combining the non-natural D-stereochemistry with N-methylation, this building block offers a dual mechanism for enhancing the pharmacological profile of peptide therapeutics: it confers exceptional resistance to proteolytic degradation and imposes specific conformational constraints that can improve receptor selectivity. This guide details its physicochemical properties, structural specifications, and optimized protocols for Solid-Phase Peptide Synthesis (SPPS).

Chemical Identity & Structural Specifications

Fmoc-N-Me-D-Met-OH serves as a critical tool for medicinal chemists aiming to modify the peptide backbone. Unlike standard amino acids, the N-methyl group eliminates the amide hydrogen, preventing hydrogen bond donation at that position and altering the local solvation shell.

Technical Specifications
PropertySpecification
Chemical Name Fmoc-N-Me-D-Met-OH
IUPAC Name (2R)-2-[amino]-4-(methylsulfanyl)butanoic acid
CAS Number 1932384-22-9
Molecular Formula

Molecular Weight 385.48 g/mol
Chirality D-Isomer (R-configuration)
Appearance White to off-white powder
Solubility Soluble in DMF, DMSO, DCM; Insoluble in Water
Purity

98% (HPLC)
Structural Breakdown

The molecule consists of three distinct functional domains:

  • Fmoc Group: Provides temporary base-labile protection for the N-terminus.

  • N-Methyl Group: Introduces steric bulk and removes the H-bond donor capability.

  • D-Methionine Side Chain: A thioether-containing side chain in the non-natural D-configuration.

ChemicalStructure Figure 1: Functional Domain Analysis of Fmoc-N-Me-D-Met-OH Fmoc Fmoc Group (Base-Labile Protection) N_Term N-Terminus (N-Methylated) Fmoc->N_Term Protects AlphaC Alpha Carbon (R-Configuration) N_Term->AlphaC Bonded SideChain Side Chain (-CH2-CH2-S-CH3) AlphaC->SideChain Functional Group CTerm C-Terminus (Free Carboxylic Acid) AlphaC->CTerm Backbone

Physicochemical Properties & Stability

Solubility Profile

Fmoc-N-Me-D-Met-OH is highly hydrophobic.

  • Primary Solvents: Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are preferred for SPPS stock solutions (typically 0.1 – 0.5 M).

  • Secondary Solvents: Dichloromethane (DCM) can be used but may require a co-solvent for higher concentrations.

  • Incompatibility: Avoid protic solvents (methanol, water) during coupling as they can interfere with activation.

Stability and Storage
  • Oxidation Risk: The thioether moiety in Methionine is susceptible to oxidation, forming Methionine Sulfoxide (

    
    ).
    
  • Storage Protocol: Store at 2–8°C (short term) or -20°C (long term) under an inert atmosphere (Argon or Nitrogen). Keep the container tightly sealed to prevent moisture absorption.

Synthetic Utility in SPPS

Incorporating N-methylated amino acids into a peptide sequence is notoriously difficult due to steric hindrance . The methyl group on the nitrogen atom physically blocks the approach of the incoming activated amino acid and reduces the nucleophilicity of the amine during the next coupling step.

The "Difficult Coupling" Challenge

When Fmoc-N-Me-D-Met-OH is at the N-terminus of the resin-bound peptide, coupling the next amino acid onto it is the rate-limiting step.

  • Coupling of Fmoc-N-Me-D-Met-OH: Generally proceeds well with standard reagents (HBTU/DIEA), though reaction time should be extended (1–2 hours).

  • Coupling onto Fmoc-N-Me-D-Met-OH: Extremely difficult. The secondary amine is less reactive and sterically crowded.

Optimized Coupling Protocol (Coupling ONTO N-Me-D-Met)

To ensure complete coupling onto the secondary amine of the N-Me-D-Met residue, use the following high-efficiency protocol:

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure (to suppress racemization).

  • Solvent: DMF or NMP.[1]

Workflow:

  • Equivalents: Use 3–5 equivalents of the incoming amino acid and coupling reagent.

  • Double Coupling: Perform the coupling reaction twice.

    • First Pass: 1 hour at Room Temperature.[1]

    • Second Pass: 1 hour at Room Temperature (fresh reagents).

  • Monitoring: The Kaiser test (Ninhydrin) does not work reliably for secondary amines (N-methyl). Use the Chloranil test or Acetaldehyde/Chloranil test to check for unreacted secondary amines.

SPPS_Workflow Figure 2: Optimized Protocol for Coupling onto N-Methylated Residues Start Resin-bound Peptide (N-Terminus: N-Me-D-Met) Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Activation Activate Next AA (HATU/HOAt/DIEA) Wash1->Activation Coupling1 Coupling 1 (1-2 Hours, RT) Activation->Coupling1 Check Chloranil Test (Secondary Amine Check) Coupling1->Check Coupling2 Coupling 2 (Fresh Reagents) Check->Coupling2 Positive (Blue) Success Elongated Peptide Check->Success Negative (Colorless) Coupling2->Success

Biological Implications[3][4]

The incorporation of Fmoc-N-Me-D-Met-OH into peptide sequences provides two distinct biological advantages:

  • Proteolytic Resistance:

    • D-Chirality: Most endogenous proteases recognize only L-amino acids. The D-configuration renders the peptide bond unrecognizable to these enzymes.

    • N-Methylation: The N-methyl group sterically hinders the active site of proteases (such as chymotrypsin or pepsin), preventing peptide bond hydrolysis.

  • Conformational Constraint:

    • The N-methyl group restricts the rotation around the N-C

      
       (
      
      
      
      ) and C
      
      
      -C (
      
      
      ) bonds. This forces the peptide backbone into specific conformations (often favoring
      
      
      -turns or extended structures), which can significantly increase affinity for specific receptors by reducing the entropic penalty of binding.

References

Sources

Foundational

Enhancing Proteolytic Resistance with Fmoc-N-Me-D-Met-OH: A Technical Guide

Abstract The therapeutic potential of peptides is often curtailed by their susceptibility to proteolytic degradation, leading to a short in vivo half-life. Strategic modification of the peptide backbone is a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The therapeutic potential of peptides is often curtailed by their susceptibility to proteolytic degradation, leading to a short in vivo half-life. Strategic modification of the peptide backbone is a cornerstone of modern drug design, aimed at overcoming this intrinsic instability. This technical guide provides an in-depth exploration of a dual-action strategy: the incorporation of N-methylated D-amino acids, specifically focusing on the use of N-α-Fmoc-N-α-methyl-D-methionine (Fmoc-N-Me-D-Met-OH). We will dissect the mechanistic basis of this enhanced stability, provide field-proven protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and detail methodologies for the empirical validation of proteolytic resistance. This document is intended for researchers, chemists, and drug development professionals seeking to design and synthesize next-generation peptide therapeutics with improved pharmacokinetic profiles.

The Challenge: Proteolytic Instability of Peptide Therapeutics

Peptides offer high specificity and potency as therapeutic agents. However, their utility is frequently hampered by rapid clearance in vivo, primarily due to degradation by a vast array of proteases. These enzymes, which catalyze the hydrolysis of peptide bonds, are ubiquitous in biological systems. To unlock the full potential of peptide drugs, strategies to enhance their metabolic stability are paramount.[1]

A Dual-Pronged Defense: N-Methylation and D-Configuration

Among the various strategies to bolster peptide stability—such as cyclization and PEGylation—the site-specific incorporation of unnatural amino acids is a highly effective approach.[2][3] The use of Fmoc-N-Me-D-Met-OH combines two powerful resistance-conferring modifications at a single residue: N-methylation and the use of a D-enantiomer.

The Steric Shield of N-Methylation

N-methylation involves replacing the hydrogen atom on a peptide's backbone amide nitrogen with a methyl group.[4] This seemingly minor alteration has profound consequences for proteolytic stability. The methyl group introduces significant steric hindrance, which physically shields the adjacent peptide bonds from the active site of proteolytic enzymes.[1][5] This modification effectively disrupts the hydrogen bonding patterns that proteases rely on for substrate recognition and binding.[4][6]

Exploiting Protease Stereospecificity with D-Amino Acids

Proteases have evolved to be highly stereospecific, primarily recognizing and cleaving peptide bonds between L-amino acids, the natural building blocks of proteins.[5][7] The incorporation of a D-amino acid creates a "chiral roadblock." The altered stereochemistry at the α-carbon disrupts the precise three-dimensional conformation required for the peptide to fit into the enzyme's active site.[8] This poor binding affinity between the D-amino acid-containing peptide and the protease leads to a dramatic reduction in the rate of cleavage, thereby enhancing the peptide's half-life.[7][8]

The synergy of combining N-methylation and a D-amino acid in a single building block like Fmoc-N-Me-D-Met-OH provides a robust, dual-action defense against enzymatic degradation.[5]

Diagram 1: Mechanism of Enhanced Proteolytic Resistance

This diagram illustrates how N-methylation and D-configuration disrupt the interaction between a peptide substrate and a protease enzyme.

Protease_Interaction Mechanism of Proteolytic Resistance cluster_0 Standard L-Peptide Cleavage cluster_1 Resistant N-Me-D-Peptide Protease_L Protease Active Site H-Bond Acceptor Catalytic Residue Peptide_L L-Amino Acid Amide -NH- Scissile Bond Protease_L:f1->Peptide_L:f1 Binding Protease_L:f2->Peptide_L:f2 Cleavage Protease_D Protease Active Site H-Bond Acceptor Catalytic Residue Peptide_D D-Amino Acid (Wrong Stereo) N-Methyl Group (Steric Shield) Protease_D->Peptide_D Binding Hindered

Caption: N-Me and D-configurations sterically hinder protease binding.

Practical Application: Synthesis and Validation

The successful incorporation and validation of Fmoc-N-Me-D-Met-OH require specialized protocols that account for the steric hindrance of the building block.

Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The coupling of N-methylated amino acids is notoriously challenging due to the steric bulk of the N-methyl group and the secondary amine nature of the N-terminus after deprotection.[9][10] This necessitates the use of high-performance coupling reagents and potentially longer reaction times.

Materials:

  • Fmoc-N-Me-D-Met-OH

  • Rink Amide Resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane)

Methodology:

  • Resin Preparation: Swell the resin in DMF for at least 1 hour in a suitable SPPS reaction vessel.[11]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 15-20 minutes to ensure complete removal of the Fmoc protecting group from the preceding amino acid.[12] Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation (Critical Step): In a separate vessel, pre-activate the Fmoc-N-Me-D-Met-OH. For a 0.1 mmol scale synthesis, dissolve Fmoc-N-Me-D-Met-OH (4 equivalents, ~0.4 mmol), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.[13]

    • Rationale: HATU is a highly efficient aminium-based coupling reagent that forms a reactive OAt-ester, which is particularly effective for overcoming the steric hindrance associated with N-methylated residues.[14] The use of a non-nucleophilic base like DIPEA is crucial.[15]

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Allow the coupling reaction to proceed for a minimum of 2-4 hours at room temperature. For particularly difficult couplings, this time can be extended overnight.[13]

    • Rationale: The increased steric bulk slows reaction kinetics, necessitating a longer coupling time compared to standard amino acids.

  • Washing: After the coupling reaction, drain the vessel and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF again (3 times) to remove all excess reagents and byproducts.

  • Confirmation of Coupling (Optional but Recommended): Perform a Kaiser test. Note that the Kaiser test will yield a negative result (yellow) for the secondary amine of the newly coupled N-methylated residue. A test for the subsequent primary amine after the next deprotection cycle is more informative.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

  • Final Cleavage and Deprotection: Once synthesis is complete, wash the resin with DCM and dry it. Treat the peptide-resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[15]

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.[15] Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[16][17]

Diagram 2: SPPS Workflow for Fmoc-N-Me-D-Met-OH Incorporation

This flowchart outlines the key steps in the solid-phase synthesis protocol.

SPPS_Workflow start Start: Swollen Peptide-Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 activation 3. Pre-activate Amino Acid (Fmoc-N-Me-D-Met-OH + HATU + DIPEA) wash1->activation coupling 4. Coupling Reaction (2-4 hours) activation->coupling wash2 5. Thorough Wash (DMF/DCM) coupling->wash2 next_cycle Continue Elongation wash2->next_cycle next_cycle->deprotection Next AA cleavage 6. Cleavage from Resin (TFA Cocktail) next_cycle->cleavage Final AA purification 7. HPLC Purification cleavage->purification

Caption: Key steps for incorporating the modified amino acid via SPPS.

Protocol: In Vitro Proteolytic Stability Assay

To empirically validate the enhanced resistance, the modified peptide must be challenged with a relevant protease and its degradation monitored over time.

Materials:

  • Purified native peptide (control)

  • Purified N-Me-D-Met modified peptide

  • Protease (e.g., Trypsin, Chymotrypsin, or human serum)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)

  • HPLC system with a C18 column[18]

Methodology:

  • Preparation: Prepare stock solutions of both the native and modified peptides in PBS. Prepare a stock solution of the chosen protease (e.g., Trypsin at 1 mg/mL in PBS).

  • Incubation: In separate microcentrifuge tubes, add the peptide solution (to a final concentration of, for example, 0.5 mg/mL) to pre-warmed PBS at 37°C.

  • Initiation of Reaction: Initiate the degradation by adding the protease to each tube to a final enzyme:substrate ratio of 1:100 (w/w). Vortex gently to mix.

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 50 µL) from each reaction tube.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing an equal volume of 10% TFA. This denatures the protease and stops the reaction.

  • Analysis: Analyze each quenched sample by RP-HPLC.[17][19] Monitor the disappearance of the main peptide peak at a specific wavelength (typically 214 nm for the peptide bond).[20]

  • Data Processing: Integrate the peak area of the intact peptide at each time point. Normalize the data by setting the peak area at T=0 as 100%. Plot the percentage of remaining intact peptide against time to determine the degradation profile and calculate the half-life (t½) for each peptide.

Data Presentation and Expected Outcomes

The results of the proteolytic stability assay will quantitatively demonstrate the benefit of incorporating Fmoc-N-Me-D-Met-OH.

Table 1: Comparative Proteolytic Stability of Native vs. Modified Peptides

Peptide SequenceModifying Amino AcidProteaseHalf-life (t½) in 25% Human Serum
H-Gly-Met -Phe-Ala-Lys-NH₂L-Methionine (Native)Serum Proteases~ 1.5 hours
H-Gly-(N-Me-D-Met) -Phe-Ala-Lys-NH₂N-Me-D-MethionineSerum Proteases> 24 hours

Note: Data are representative and will vary based on the full peptide sequence and specific assay conditions.

The expected outcome is a significant increase in the half-life of the peptide containing the N-Me-D-Met modification compared to its native L-amino acid counterpart.[21] Studies have shown that such modifications can increase stability from minutes or hours to many hours or even days.[7]

Conclusion

The strategic incorporation of Fmoc-N-Me-D-Met-OH is a powerful and validated method for enhancing the proteolytic resistance of therapeutic peptides. By combining the steric hindrance of N-methylation with the chiral disruption of a D-amino acid, this approach directly addresses one of the most significant liabilities in peptide drug development. While the synthesis requires specialized coupling protocols to overcome steric challenges, the resulting improvement in metabolic stability can dramatically improve the pharmacokinetic and, ultimately, the therapeutic profile of the peptide candidate. This guide provides the foundational knowledge and practical protocols for scientists to successfully apply this technology in their research and development endeavors.

References

  • Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. ACS Infectious Diseases.
  • N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. PMC.
  • D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. PMC.
  • Materials and Methods Solid-phase Peptide Synthesis According to Fmoc-strategy. Rsc.org.
  • Recent advances in the solid- and solution-phase synthesis of peptides and proteins using micro-flow technology. RSC Publishing.
  • Solid-phase synthesis and characterization of N-methyl-rich peptides. ResearchGate.
  • Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed.
  • Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. PubMed.
  • D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv.org.
  • A Comparative Guide to Enhancing Peptide Stability: Fmoc-N-Me-D-Glu-OH vs. Fmoc-D. Benchchem.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Should My Peptide Be Methylated?. LifeTein.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • d-Amino acids in antimicrobial peptides: a potential approach to treat and combat antimicrobial resistance. Canadian Science Publishing.
  • Methods and protocols of modern solid phase peptide synthesis. DU Chem.
  • How to Improve Peptide Stability?. NovoPro Bioscience Inc.
  • N-Methyl amino acids. Aapptec Peptides.
  • Guide to Solid Phase Peptide Synthesis. AAPPTEC.
  • Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences. Wiley Online Library.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
  • strategies to overcome steric hindrance in N-methylated peptide synthesis. Benchchem.
  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. PMC.
  • Strategies for Improving Peptide Stability and Delivery. MDPI.
  • HPLC Analysis and Purification of Peptides. PMC.
  • HPLC Purification of Peptides. Protocols.io.
  • HPLC of Peptides and Proteins HPLC of Peptides and Proteins. Humana Press.
  • HPLC for Peptides and Proteins: Principles, Methods and Applications. ResearchGate.
  • HPLC Method for Determination of the Chemical Stability of Antimicrobial Peptide α-Defensin 2. Semantic Scholar.

Sources

Exploratory

The Chameleon Protocol: Engineering Membrane Permeability via N-Methyl D-Methionine

Executive Summary The Permeability Paradox: Peptide therapeutics occupy a "chemical no-man's-land"—too large for passive diffusion (violating Lipinski’s Rule of 5) and too polar to traverse the lipid bilayer without acti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Permeability Paradox: Peptide therapeutics occupy a "chemical no-man's-land"—too large for passive diffusion (violating Lipinski’s Rule of 5) and too polar to traverse the lipid bilayer without active transport. The Solution: This guide details the strategic incorporation of N-methyl D-Methionine (N-Me-D-Met) . This specific residue modification offers a tripartite advantage:

  • HBD Shielding: N-methylation removes a critical hydrogen bond donor (HBD), lowering the desolvation energy penalty.

  • Conformational Locking: The D-stereochemistry, combined with the N-methyl steric clash, forces the peptide backbone into specific turn geometries (e.g.,

    
    -turns), collapsing the hydrodynamic radius.
    
  • Lipophilic Masking: The thioether side chain of Methionine provides essential lipophilicity, while the N-methyl group creates a "chameleonic" surface that hides polar atoms within the membrane interior.

Mechanistic Foundations: The "Chameleon" Effect

To achieve oral bioavailability or intracellular targeting, a peptide must behave like a chameleon: exposing polar groups in aqueous serum but burying them upon encountering the lipophilic membrane.

The Desolvation Penalty

Passive diffusion is thermodynamically governed by the energy required to strip water molecules from the peptide's polar surface.

  • Standard Peptide Bond: Each amide (-CONH-) costs ~5–6 kcal/mol to desolvate.

  • N-Methylated Bond: Replacing -CONH- with -CON(Me)- removes the H-bond donor. This reduces the desolvation penalty significantly and increases lipophilicity (LogP).[1]

The Stereochemical Switch (D-Met)

While N-methylation improves lipophilicity, it introduces severe steric clashes (allylic strain) that can destabilize the bioactive conformation if not managed.

  • L-Met to N-Me-L-Met: Often leads to steric clashes that distort the backbone unpredictably.

  • L-Met to N-Me-D-Met: The inversion of stereochemistry often accommodates the N-methyl group by favoring a cis-peptide bond or a Type II'

    
    -turn. This "locks" the peptide into a compact, intramolecularly hydrogen-bonded structure that hides other polar groups from the solvent.
    
Visualizing the Mechanism

The following diagram illustrates how N-Me-D-Met induces a "Conformational Collapse" favorable for permeation.

PermeabilityMechanism Linear Linear L-Peptide (High PSA, Flexible) Desolvation Desolvation Barrier (Energy Penalty) Linear->Desolvation High H-Bond Cost NMeDMet Incorporate N-Me-D-Met Linear->NMeDMet Chemical Modification Membrane Lipid Bilayer (Hydrophobic Core) Desolvation->Membrane Rejection Permeation Passive Diffusion (High Papp) Membrane->Permeation Transit Compact Collapsed Conformation (Buried H-Bonds) NMeDMet->Compact Turn Induction & HBD Removal Compact->Membrane Low Energy Entry

Figure 1: Mechanism of N-Me-D-Met induced permeability. The modification forces a structural collapse that lowers the desolvation energy barrier.

Strategic Synthesis: Overcoming the "Double Trouble"

Synthesizing peptides with N-Me-D-Met presents two simultaneous challenges: Steric Hindrance (from N-methylation) and Oxidation (of the Methionine sulfur).

Synthesis Protocol

Standard: Fmoc-SPPS (Solid Phase Peptide Synthesis). Resin: 2-Chlorotrityl Chloride (2-CTC) is preferred to prevent diketopiperazine formation if N-Me-D-Met is at the C-terminus.

Step 1: Coupling N-Me-D-Met

Commercially available Fmoc-N-Me-D-Met-OH is the gold standard. If unavailable, on-resin methylation (Mitsunobu reaction) is possible but risky for Met due to sulfur alkylation.

  • Coupling Reagents: Standard HBTU/DIC will fail due to steric hindrance.

  • Recommended System: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt and DIEA .

  • Reaction Time: Double coupling (2 x 2 hours) or overnight coupling is often required.

Step 2: Coupling the Next Amino Acid

This is the hardest step. The secondary amine of N-Me-D-Met is a poor nucleophile.

  • Reagent: Use COMU or PyAOP (phosphonium salts are superior for hindered amines).

  • Monitoring: Chloranil test (sensitive for secondary amines) instead of Kaiser test.

Step 3: The Oxidation Trap (Critical)

Methionine is prone to oxidation to Methionine Sulfoxide [Met(O)] during cleavage, especially when carbocations (from protecting groups like Trt, tBu) are generated.

  • Cleavage Cocktail: Avoid standard Reagent K if possible. Use a High-Scavenger Cocktail :

    • TFA (90%)

    • Thioanisole (5%)

    • 1,2-Ethanedithiol (EDT) or DODT (3%)

    • Anisole (2%)

  • Rescue Protocol: If Met(O) is observed (Mass +16 Da), reduce the crude peptide using NH4I / Dimethylsulfide (DMS) in TFA for 30 minutes at 0°C.

Permeability Profiling: Validation Workflows

Trustworthy data requires a tiered screening approach. Do not rely on a single assay.[2]

PAMPA (Parallel Artificial Membrane Permeability Assay)

This is the high-throughput primary screen.

  • Membrane: 2% Dioleoylphosphatidylcholine (DOPC) in dodecane.

  • pH: Run at pH 7.4 (systemic) and pH 5.0 (lysosomal stability check).

  • Control: Cyclosporine A (High Permeability Marker,

    
     cm/s).
    
Experimental Workflow Diagram

Workflow Design Sequence Design (N-Me-D-Met Scan) Synth SPPS Synthesis (HATU/HOAt) Design->Synth QC QC: LC-MS (Check for +16Da Met-Ox) Synth->QC Reduction Rescue: NH4I/DMS (If Oxidized) QC->Reduction Met(O) Detected PAMPA PAMPA Assay (Artificial Membrane) QC->PAMPA Pure Reduction->PAMPA Caco2 Caco-2 Assay (Cellular Transport) PAMPA->Caco2 High Papp Hits

Figure 2: Integrated workflow from design to permeability validation.

Data Interpretation Guide
MetricValueInterpretationAction
Papp (PAMPA)

cm/s
Low PermeabilityRe-design. Add more N-Me or D-AA.[3]
Papp (PAMPA)

cm/s
ModerateGood for hits. Verify in Caco-2.
Papp (PAMPA)

cm/s
HighDrug-like. Proceed to PK.
Efflux Ratio

(Caco-2)
P-gp SubstrateN-Me-D-Met usually reduces this.

Case Study: The Amyloid Inhibitor Model

Context: A study on Alzheimer's


-amyloid inhibitors demonstrated the power of this modification.[4] The native sequence (KLVFF) has poor permeability.
Modification:  Introduction of alternating N-methyl amino acids, including analogs mimicking the hydrophobic/turn properties of N-Me-D-Met.
Result: 
  • Solubility: Increased >30 mM (vs insoluble native peptide).[4]

  • Permeability: The N-methylated analog spontaneously traversed phospholipid bilayers.[4]

  • Mechanism: The peptide adopted a "Janus-faced"

    
    -strand structure—one face hydrogen bonding (for target engagement), the other face methylated (solvent shielding).
    

Key Takeaway: N-Me-D-Met is not just a passive hydrophobic residue; it is a structural architect that forces the peptide into a membrane-compatible conformation.

References

  • Gordon, L. M., et al. (2002). Design and characterization of a membrane permeable N-methyl amino acid-containing peptide that inhibits Abeta1-40 fibrillogenesis. PubMed. Link

  • Li, Y., et al. (2021).[5] Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Marine Drugs. Link

  • Hewitt, W. M., et al. (2015). Cell-permeable cyclic peptides from synthetic libraries inspired by natural products. Journal of the American Chemical Society. Link

  • Biotage Application Note. (2023). How to handle peptides that contain methionine. Biotage. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for PAMPA/Caco-2 protocols).

Sources

Foundational

Engineering Peptide Therapeutics: A Technical Guide to Fmoc-D-Met-OH and N-Methylated Derivatives in Solid-Phase Synthesis

Executive Summary The transition of peptides from biological probes to viable clinical therapeutics is historically hindered by poor oral bioavailability, rapid renal clearance, and susceptibility to proteolytic degradat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of peptides from biological probes to viable clinical therapeutics is historically hindered by poor oral bioavailability, rapid renal clearance, and susceptibility to proteolytic degradation. To overcome these pharmacokinetic bottlenecks, peptide engineers rely on the strategic incorporation of unnatural amino acids. This whitepaper provides an in-depth technical analysis of Fmoc-D-Methionine (CAS 112883-40-6) and its highly specialized derivative, Fmoc-N-Me-D-Met-OH . By exploring the mechanistic rationale behind D-isomerization and N-methylation, alongside field-proven Solid-Phase Peptide Synthesis (SPPS) protocols, this guide serves as an authoritative resource for researchers optimizing peptide-based drug candidates.

Chemical Identity & Structural Disambiguation

In chemical sourcing and literature, nomenclature precision is critical. It is necessary to clarify a common database discrepancy: CAS number 112883-40-6 specifically identifies Fmoc-D-Methionine (Fmoc-D-Met-OH) , which is the unmethylated primary amine derivative[1]. The N-methylated counterpart (Fmoc-N-Me-D-Met-OH) is a distinct chemical entity requiring specialized synthesis, often via the Biron-Kessler method using an ortho-nitrobenzenesulfonyl (o-NBS) protecting group[2].

Below is the consolidated chemical data for CAS 112883-40-6, which serves as the foundational building block for downstream N-methylation.

Table 1: Physicochemical Properties and Synonyms of CAS 112883-40-6
PropertySpecification
CAS Number 112883-40-6[3]
Primary Name Fmoc-D-Methionine (Fmoc-D-Met-OH)[3]
Common Synonyms N-Fmoc-D-methionine; (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-methionine; N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-methionine[1]
Molecular Formula C₂₀H₂₁NO₄S[1]
Molecular Weight 371.45 g/mol [4]
Melting Point 130.0 to 134.0 °C (varies slightly by purity/crystallization)[5]
Solubility Slightly soluble in water; highly soluble in organic solvents (DMF, DCM)[3]
Application Profile SPPS building block, cytoprotectant research, conformational constraint[6],[7]

Mechanistic Rationale: The Role of D-Isomerization and N-Methylation

As an Application Scientist, I emphasize that the selection of building blocks must be driven by structural causality. The integration of Fmoc-N-Me-D-Met-OH (or its unmethylated precursor) into a peptide sequence is not arbitrary; it is a calculated modification designed to manipulate the peptide's physical and biological behavior.

  • D-Isomerization (Stereochemical Inversion): Endogenous proteases have evolved to recognize and cleave the amide bonds of L-amino acids. By incorporating the D-enantiomer of Methionine, researchers introduce a severe steric clash within the protease active site, effectively halting enzymatic degradation and extending the peptide's in vivo half-life[7].

  • N-Methylation (Conformational Rigidity & Lipophilicity): Methylating the alpha-amino nitrogen removes a critical hydrogen bond donor from the peptide backbone. This prevents the formation of standard secondary structures (like alpha-helices or beta-sheets) at that specific locus, introducing a conformational constraint[2]. Furthermore, the reduction in hydrogen bonding capacity significantly increases the molecule's lipophilicity, which is a primary driver for enhanced membrane permeability and oral bioavailability[2].

Proteolytic_Resistance Peptide Therapeutic Peptide L_Met Standard L-Methionine Residue Peptide->L_Met D_Met D-Methionine / N-Me-D-Met Substitution Peptide->D_Met Protease Protease Active Site Recognition L_Met->Protease Stability Steric Clash & Conformational Rigidity D_Met->Stability Degradation Rapid Enzymatic Degradation Protease->Degradation Bioavailable Enhanced in vivo Bioavailability Stability->Bioavailable

Mechanistic pathway of proteolytic resistance conferred by D-isomerization and N-methylation.

Solid-Phase Peptide Synthesis (SPPS) Methodologies

The Fmoc/tBu strategy is the gold standard for modern peptide synthesis due to its mild deprotection conditions (using secondary amines like piperidine) which preserve the integrity of sensitive side chains[8]. However, coupling an N-methylated amino acid, or coupling the subsequent residue onto an N-methylated amine, presents a significant thermodynamic hurdle due to severe steric hindrance[9].

Standard coupling reagents like HBTU or DIC/HOBt are often insufficient for N-methylated systems, leading to incomplete reactions and sequence deletion artifacts. To ensure a self-validating and highly efficient protocol, the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBroP is strictly recommended[9]. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole ester intermediate that effectively navigates the steric bulk of the N-methyl group.

SPPS_Workflow Resin Solid Support Resin (e.g., Rink Amide) Deprotect Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotect Activate Amino Acid Activation (HATU / DIEA) Deprotect->Activate Couple Coupling Reaction (Fmoc-N-Me-D-Met-OH) Activate->Couple Test Reaction Monitoring (Chloranil Test) Couple->Test Test->Deprotect Next Cycle Cleave Global Cleavage (TFA / Scavengers) Test->Cleave Sequence Complete

Iterative workflow of Fmoc-SPPS optimized for sterically hindered N-methyl amino acids.

Step-by-Step Experimental Protocol: Coupling Fmoc-N-Me-D-Met-OH

This protocol outlines the optimized conditions for manually coupling Fmoc-N-Me-D-Met-OH (or the standard Fmoc-D-Met-OH) onto a resin-bound peptide.

Phase 1: Resin Preparation & Deprotection
  • Resin Swelling: Transfer the peptide-bound resin (e.g., Rink Amide, 100-200 mesh) into a fritted reaction vessel. Add N,N-Dimethylformamide (DMF) and agitate gently for 45–60 minutes to ensure maximum polymer swelling[10]. Drain the solvent.

  • Fmoc Cleavage: Add a solution of 20% Piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh batch of 20% Piperidine for an additional 10 minutes[9].

  • Washing: Thoroughly wash the resin with DMF (5 × 1 min) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct[9].

Phase 2: Activation & Coupling

Note: The causality of using a 4-fold excess of reagents is to drive the sterically hindered reaction to completion.

  • Pre-Activation: In a separate clean vial, dissolve 4.0 equivalents (relative to resin substitution) of Fmoc-N-Me-D-Met-OH and 3.9 equivalents of HATU in a minimal volume of peptide-synthesis grade DMF[11].

  • Base Addition: Add 8.0 equivalents of N,N-Diisopropylethylamine (DIEA) to the vial. Allow the mixture to pre-activate at room temperature for exactly 3 to 5 minutes[9].

  • Coupling: Transfer the activated amino acid solution to the reaction vessel containing the resin. Agitate vigorously at room temperature for 2 to 4 hours. Crucial Insight: Sterically hindered N-methylated amino acids require significantly longer coupling times than standard L-amino acids[11].

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).

Phase 3: Validation & Monitoring

Standard primary amines are monitored using the Kaiser (Ninhydrin) test. However, the Kaiser test yields false negatives for secondary amines (such as the N-terminal amine after an N-methylated residue has been deprotected).

  • Chloranil Test: To verify the successful coupling onto an N-methylated residue, perform a Chloranil test[11].

  • Interpretation: A negative result (beads remain yellow/colorless) indicates complete coupling. A positive result (beads turn blue/green) indicates incomplete coupling, necessitating a double-coupling cycle using PyBroP instead of HATU to alter the activation chemistry[9].

References

  • Fengchen Group. Fmoc-D-Methionine (Fmoc-D-Met-OH) BP EP USP CAS 112883-40-6 Manufacturers and Suppliers. Available at:[Link]

  • PubChem (NIH). (2R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylsulfanyl)butanoic acid (CAS 112883-40-6). Available at:[Link]

  • Fisher Scientific. CAS RN 112883-40-6 Properties. Available at: [Link]

  • Journal of Organic Chemistry (ACS Publications). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. Available at: [Link]

  • Pharmaffiliates. CAS No : 112883-40-6 | Product Name : Fmoc-D-Met-OH. Available at: [Link]

  • University of California, Irvine (Nowick Laboratory). Standard practices for Fmoc-based solid-phase peptide synthesis. Available at: [Link]

Sources

Exploratory

Structural and Synthetic Divergence: Fmoc-D-Met-OH vs. Fmoc-N-Me-D-Met-OH

Executive Summary In the landscape of peptidomimetics, the modification of the peptide backbone is a critical strategy for enhancing pharmacokinetic profiles.[1][2] This guide analyzes the divergence between Fmoc-D-Met-O...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of peptidomimetics, the modification of the peptide backbone is a critical strategy for enhancing pharmacokinetic profiles.[1][2] This guide analyzes the divergence between Fmoc-D-Met-OH (a stereoisomer of a proteinogenic amino acid) and Fmoc-N-Me-D-Met-OH (a backbone-modified derivative).

While both molecules introduce non-natural stereochemistry to resist proteolytic degradation, the N-methylated variant (N-Me) introduces profound steric and electronic changes. These changes significantly alter solubility, membrane permeability, and, crucially, the protocols required for Solid-Phase Peptide Synthesis (SPPS). This document serves as a self-validating operational guide for researchers navigating these specific building blocks.

Part 1: Structural & Physicochemical Analysis

The fundamental difference lies in the substitution at the


-amino group. This single methyl group (

) replaces the amide proton (

), eliminating a hydrogen bond donor and introducing steric bulk.
Chemical Architecture
  • Fmoc-D-Met-OH: Contains a primary carbamate (protected amine). It retains the ability to act as a hydrogen bond donor in the peptide backbone.

  • Fmoc-N-Me-D-Met-OH: Contains a secondary carbamate. The

    
    -methylation prevents hydrogen bond donation, forcing the peptide backbone into specific conformations (often favoring cis-amide bonds) and increasing lipophilicity.
    

Figure 1: Structural Comparison

G cluster_0 Fmoc-D-Met-OH cluster_1 Fmoc-N-Me-D-Met-OH DMet Fmoc-N(H)-Cα(D)-COOH (H-Bond Donor Present) Diff Key Difference: N-Methyl Group DMet->Diff  Standard Sterics NMeDMet Fmoc-N(CH3)-Cα(D)-COOH (No H-Bond Donor) NMeDMet->Diff  High Steric Bulk Effect Consequences: 1. Loss of H-Bonding 2. cis/trans Isomerization 3. Difficult SPPS Coupling Diff->Effect

Caption: Structural divergence centering on the N-methyl substitution and its downstream physicochemical effects.

Comparative Properties Table
FeatureFmoc-D-Met-OHFmoc-N-Me-D-Met-OH
Stereochemistry D-isomer (Unnatural)D-isomer (Unnatural)
Amine Type Primary (protected)Secondary (protected)
H-Bond Potential Donor & AcceptorAcceptor Only (Backbone)
Lipophilicity ModerateHigh (Improved membrane permeability)
Conformation Trans-amide favoredprone to cis-amide rotamers
Proteolytic Stability High (Stereo-inversion)Very High (Stereo + Steric shielding)
SPPS Difficulty Low (Standard)High (Steric hindrance)

Part 2: Synthetic Implications (SPPS)

The synthesis of peptides containing Fmoc-N-Me-D-Met-OH presents two distinct challenges that do not exist for the standard D-Met analog:

  • Coupling to the N-Me residue: The secondary amine is a poor nucleophile due to steric crowding.

  • Diketopiperazine (DKP) Formation: The

    
    -alkyl group promotes cis-amide bond formation, which facilitates the back-biting of the free amine onto the resin ester linkage, cleaving the dipeptide.
    
The "Difficult Coupling" Phenomenon

Standard reagents (DIC/HOBt or HBTU) are often insufficient for coupling the next amino acid onto the N-terminal of an N-methylated residue. The methyl group creates a "steric wall."

  • Recommendation: Use highly reactive phosphonium or uronium reagents (e.g., HATU, COMU, PyAOP) with HOAt.

  • Causality: HOAt (1-hydroxy-7-azabenzotriazole) creates a more reactive active ester than HOBt due to the neighboring pyridine nitrogen, which assists in amine proton abstraction (neighboring group effect).

Diketopiperazine (DKP) Formation Mechanism

This is the most critical failure mode when using Fmoc-N-Me-D-Met-OH, particularly if it is the second or third residue from the C-terminus.

Figure 2: DKP Formation Pathway

DKP Step1 Fmoc Removal (Deprotection) Step2 Free Secondary Amine (N-Me-D-Met) Step1->Step2 Step3 Cis-Trans Isomerization (Facilitated by N-Me) Step2->Step3  Lower Energy Barrier Step4 Nucleophilic Attack on Resin Ester Linkage Step3->Step4  Spatial Proximity Result Diketopiperazine (DKP) + Truncated Peptide on Resin Step4->Result  Cleavage

Caption: Mechanism of peptide loss via DKP formation, accelerated by N-methylation which favors the cis-conformation required for cyclization.[3]

Part 3: Experimental Protocols

This section details the divergent workflows required. Protocol A is for standard D-Met; Protocol B is the rigorous method required for N-Me-D-Met.

Protocol A: Standard Coupling (Fmoc-D-Met-OH)
  • Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure or HBTU / DIPEA.

  • Stoichiometry: 3-4 equivalents relative to resin loading.

  • Time: 45–60 minutes at Room Temperature (RT).

  • Monitoring: Standard Kaiser Test (Ninhydrin).[4][5]

    • Positive: Blue beads (Free amine).

    • Negative: Yellow beads (Coupling complete).

Protocol B: High-Difficulty Coupling (Fmoc-N-Me-D-Met-OH)
Phase 1: Coupling Fmoc-N-Me-D-Met-OH to the Resin/Peptide
  • Activation: Dissolve 3 eq. Fmoc-N-Me-D-Met-OH and 3 eq. HATU in DMF. Add 6 eq. DIPEA .

    • Note: Pre-activation should be minimal (< 2 mins) to avoid racemization, though D-isomers are less prone than L-isomers, N-methylation increases sensitivity.

  • Reaction: Add to resin. Agitate for 2 hours.

  • Double Coupling: Drain and repeat the step if the sequence is known to be difficult (e.g., following a

    
    -branched residue).
    
Phase 2: Monitoring (The Critical Divergence)

Do NOT use the Kaiser Test. It relies on the formation of Ruhemann's purple, which requires a primary amine. N-Me residues are secondary amines and will yield a false negative (no color change).

  • Correct Method: Chloranil Test or Acetaldehyde/Chloranil Test .

    • Reagents: 2% Acetaldehyde in DMF + 2% Chloranil in DMF.[6]

    • Procedure: Add drops to resin beads.[5][7] Wait 5 mins.

    • Result: Dark Blue/Green beads = Positive (Free secondary amine present). Colorless/Amber = Negative (Coupling complete).

Phase 3: Elongation (Coupling the Next AA)

Coupling onto the N-Me-D-Met secondary amine is the bottleneck.

  • Reagents: Use COMU or PyAOP / DIPEA. These are superior for hindered secondary amines.

  • Conditions: Elevated temperature (50°C) or microwave-assisted coupling is highly recommended.

  • DKP Prevention: If N-Me-D-Met is the 2nd residue, use Trityl-based resins (2-CTC) or bulky linkers to sterically hinder the back-biting attack. Avoid strong bases (like piperidine) for long periods; use DBU/Piperidine mixes for shorter deprotection bursts.

Part 4: Pharmacological Rationale

Why accept the synthetic difficulty of Fmoc-N-Me-D-Met-OH?

  • Metabolic Stability: While D-amino acids resist proteases (which recognize L-stereocenters), N-methylation adds a second layer of defense by removing the amide hydrogen, preventing protease hydrogen bonding.[]

  • Membrane Permeability: The removal of the amide proton (H-bond donor) reduces the desolvation energy required to pass through the lipid bilayer. This often turns a non-permeable peptide into an orally available drug candidate.

  • Conformational Constraint: N-methylation restricts the

    
     and 
    
    
    
    torsion angles, reducing the entropic penalty of binding to a receptor.

Part 5: Decision Logic (Graphviz)

Figure 3: Operational Decision Tree

DecisionTree Start Select Building Block Choice Is N-Methylation Required? Start->Choice No Fmoc-D-Met-OH Choice->No  Stereochem Only Yes Fmoc-N-Me-D-Met-OH Choice->Yes  Permeability/Stability ProtocolA Protocol A: Standard DIC/Oxyma Monitor: Kaiser Test No->ProtocolA ProtocolB Protocol B: HATU or COMU Monitor: Chloranil Test Yes->ProtocolB Risk Risk: DKP Formation (If < 3 residues from C-term) ProtocolB->Risk Mitigation Use 2-CTC Resin Short Deprotection Risk->Mitigation

Caption: Decision matrix for selecting reagents and monitoring methods based on the specific Methionine derivative.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Provides foundational knowledge on Fmoc stability and side reactions.

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methyl Amino Acids. Journal of Peptide Science. Details the specific coupling difficulties and reagent choices (HATU/HOAt).

  • Góngora-Benítez, M., et al. (2012). Optimized Fmoc Solid-Phase Synthesis of the Cysteine-Rich Peptide Linaclotide. Discusses DKP formation and mitigation strategies using 2-CTC resins.

  • Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research. The definitive source for the Chloranil test protocol.

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Covers the pharmacological advantages (permeability/stability).[]

Sources

Protocols & Analytical Methods

Method

preventing methionine oxidation in Fmoc-N-Me-D-Met-OH synthesis

Application Note: Mitigating Methionine Oxidation in the Synthesis and Application of Fmoc-N-Me-D-Met-OH Executive Summary The incorporation of N-methylated D-amino acids, such as Fmoc-N-Me-D-Met-OH, is a cornerstone str...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mitigating Methionine Oxidation in the Synthesis and Application of Fmoc-N-Me-D-Met-OH

Executive Summary

The incorporation of N-methylated D-amino acids, such as Fmoc-N-Me-D-Met-OH, is a cornerstone strategy in modern peptide drug development. N-methylation enhances proteolytic stability, increases lipophilicity, and modulates backbone conformation, while the D-stereocenter further protects against enzymatic degradation. However, the thioether side chain of methionine is highly susceptible to oxidation, forming diastereomeric methionine sulfoxide (Met(O)) or methionine sulfone (Met(O₂)). This application note provides a comprehensive, mechanistically grounded guide to preventing thioether oxidation during both the synthesis of the Fmoc-N-Me-D-Met-OH monomer and its subsequent global deprotection in solid-phase peptide synthesis (SPPS).

Mechanistic Causality of Methionine Oxidation

The sulfur atom in methionine’s thioether group possesses two lone pairs of electrons, making it a strong nucleophile. In the presence of reactive oxygen species (ROS), atmospheric oxygen, or trace peroxides—especially under the highly acidic conditions required for N-methylation and SPPS cleavage—the thioether is rapidly oxidized[1].

Furthermore, during the acidolytic cleavage of protecting groups (e.g., tert-butyl, trityl), highly reactive carbocations are generated. These cations can attack the thioether, leading to S-alkylation (forming a sulfonium salt)[1]. Therefore, any robust synthetic protocol must deploy a dual-action strategy: redox buffering to prevent oxidation and cation scavenging to prevent alkylation.

G A Fmoc-D-Met-OH B Oxazolidinone Formation (Paraformaldehyde, TFA) A->B C Oxidation Risk: Thioether to Sulfoxide B->C D Reductive Cleavage (Triethylsilane, TFA) B->D F Prevention Strategies: Argon, Peroxide-Free Solvents C->F Mitigated by E Fmoc-N-Me-D-Met-OH D->E F->D

Workflow for Fmoc-N-Me-D-Met-OH synthesis with oxidation prevention.

Quantitative Comparison of Cleavage Cocktails

When cleaving peptides containing N-Me-D-Met from the resin, standard cleavage cocktails (like Reagent K) are often insufficient to prevent Met(O) formation. Recent advancements have identified highly specific scavenger mixtures that eradicate oxidation and suppress S-alkylation[2].

Table 1: Efficacy of Scavenger Cocktails in Preventing Met Oxidation

Cleavage CocktailCompositionMechanistic RationaleMet(O) Prevention Efficacy
Standard TFA TFA / H₂O / TIS (95:2.5:2.5)TIS scavenges carbocations but offers no redox protection for thioethers.Poor (15-30% Oxidation)
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)EDT and Thioanisole act as sacrificial soft nucleophiles to quench ROS and carbocations.Moderate (5-10% Oxidation)
Reagent H TFA / Phenol / Thioanisole / EDT / H₂O / Me₂S / NH₄IMe₂S acts as a sacrificial thioether; NH₄I actively reduces formed sulfoxides in situ.High (<2% Oxidation)
TMSCl / PPh₃ TFA / Anisole / TMSCl / Me₂S / TIS + PPh₃ (1 mg/mL)PPh₃ is a potent oxygen scavenger; TMSCl completely suppresses S-alkylation[2].Excellent (0% Oxidation)

Validated Experimental Protocols

Protocol A: Solution-Phase Synthesis of Fmoc-N-Me-D-Met-OH via Oxazolidinone

This protocol utilizes the Freidinger method, modified for strict anaerobic control to protect the D-Met thioether[3].

  • Step 1: Oxazolidinone Formation

    • Action: Suspend Fmoc-D-Met-OH (1.0 eq) and paraformaldehyde (3.0 eq) in a round-bottom flask. Purge the flask with Argon for 15 minutes. Add freshly distilled, peroxide-free TFA (10 mL/mmol) under Argon. Stir for 30 minutes.

    • Causality: TFA catalyzes the condensation. Dissolved oxygen in standard TFA rapidly oxidizes the thioether; Argon purging and peroxide-free reagents eliminate the primary oxidation vectors.

  • Step 2: Reductive Cleavage

    • Action: Cool the reaction to 0°C. Add Triethylsilane (TES, 3.0 eq) dropwise. Stir for 2 hours, allowing it to warm to room temperature.

    • Causality: TES reduces the oxazolidinone intermediate to the N-methyl group. TES also acts as a mild antioxidant, neutralizing trace oxidative species in the acidic medium.

  • Step 3: Self-Validation Check

    • Action: Concentrate the mixture in vacuo, precipitate with cold, peroxide-free diethyl ether, and analyze via LC-MS.

    • Validation: Confirm the target mass

      
      . The protocol is validated if the 
      
      
      
      (Met(O) impurity) peak constitutes <1% of the total ion chromatogram.
Protocol B: Global Deprotection of N-Me-D-Met Peptides

This protocol utilizes the optimized TMSCl/PPh₃ cocktail to prevent both oxidation and tert-butylation during SPPS cleavage[2].

  • Step 1: Resin Preparation

    • Action: Wash the peptide-resin thoroughly with DCM (5 × 1 min) and dry completely under a stream of Argon.

  • Step 2: Cocktail Preparation & Cleavage

    • Action: Prepare the cleavage cocktail: TFA / Anisole / TMSCl / Me₂S / TIS (88:5:1:5:1 v/v). Dissolve 1 mg/mL of Triphenylphosphine (PPh₃) into the mixture. Add 10 mL of this cocktail per gram of resin. React for 2 hours at room temperature under Argon.

    • Causality: PPh₃ aggressively scavenges any dissolved oxygen or peroxides. TMSCl prevents the tert-butyl cations from S-alkylating the methionine thioether. Me₂S provides a sacrificial sulfur source to protect the peptide's methionine[1][2].

  • Step 3: Precipitation with Peroxide-Free Ether

    • Action: Filter the cleavage solution into 10 volumes of ice-cold, strictly peroxide-free diethyl ether[4].

    • Causality: Standard laboratory ether accumulates hydroperoxides over time. Precipitating a pristine peptide into standard ether will instantly oxidize the methionine residues upon contact.

  • Step 4: Self-Validation Check

    • Action: Centrifuge, wash the pellet with cold ether twice, and analyze via HPLC.

    • Validation: Met(O)-containing peptides typically elute 1-2 minutes earlier than the native Met peptide on a standard C18 reverse-phase gradient. A single, sharp peak validates the protocol.

G A Peptide-Resin with N-Me-D-Met B Acidolytic Cleavage (TFA-based) A->B C Reactive Cations & Oxidants B->C D Scavenger Cocktail (TMSCl, PPh3, Me2S) C->D Quenched by E Met(O) Formation C->E Unscavenged F Pure N-Me-D-Met Peptide D->F E->F Reduction (NH4I/Me2S)

Mechanism of scavenger-mediated protection during peptide cleavage.

Protocol C: Fallback Reduction of Met(O)

In instances where Fmoc-Met(O)-OH is intentionally used to simplify synthesis, or if accidental oxidation occurs, the sulfoxide must be reduced post-cleavage[5].

  • Step 1: Reduction Reaction

    • Action: Dissolve the oxidized peptide in a solution of TFA containing NH₄I (10 eq) and Me₂S (20 eq). Stir at 0°C for 30 minutes.

    • Causality: Iodide (

      
      ) reduces the sulfoxide back to a thioether, generating iodine (
      
      
      
      ). Me₂S acts as a secondary reducing agent to convert the
      
      
      back to iodide, driving the equilibrium to completion without disrupting existing disulfide bridges[2].
  • Step 2: Self-Validation Check

    • Action: Quench the reaction with water, lyophilize, and analyze via LC-MS to ensure the complete disappearance of the +16 Da mass peak.

References

  • Source: acs.
  • Source: sigmaaldrich.
  • Source: researchgate.
  • Source: nih.
  • Fmoc-Met(O)

Sources

Application

Application Note: High-Efficiency Microwave-Assisted Coupling of Fmoc-N-Me-D-Met-OH

Executive Summary The incorporation of Fmoc-N-Me-D-Met-OH into peptide sequences presents a tripartite challenge in Solid-Phase Peptide Synthesis (SPPS): Steric Hindrance: The N-methyl group creates significant steric bu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of Fmoc-N-Me-D-Met-OH into peptide sequences presents a tripartite challenge in Solid-Phase Peptide Synthesis (SPPS):

  • Steric Hindrance: The N-methyl group creates significant steric bulk, impeding the nucleophilic attack of the resin-bound amine on the activated carbonyl.

  • Stereochemical Instability: Activated D-amino acids are susceptible to epimerization (racemization) at elevated temperatures, potentially reverting to the L-isomer or forming diastereomeric mixtures.

  • Side-Chain Reactivity: The methionine thioether moiety is prone to oxidation (forming sulfoxides or sulfones) under high-energy microwave irradiation if not properly shielded.

This guide details a Microwave-Assisted SPPS (MW-SPPS) protocol designed to maximize coupling efficiency (>99%) while preserving optical purity. We utilize a DIC/Oxyma Pure activation strategy at a controlled temperature ceiling of 75°C to mitigate thermal degradation.

Technical Rationale & Mechanistic Insight

The Chemistry of Activation

For N-methylated amino acids, standard activation (e.g., HBTU/DIEA) is often insufficient due to the slower kinetics caused by steric clash. However, using stronger bases or higher temperatures with onium salts (HATU/HBTU) increases the risk of oxazolone-mediated racemization .

We recommend DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) .[1][2]

  • Why? This "base-free" carbodiimide chemistry generates the reactive O-acylisourea intermediate without the exogenous tertiary amines (like DIEA) that abstract the

    
    -proton, thus significantly lowering racemization rates [1].
    
  • Kinetic Boost: Oxyma Pure acts as a superior nucleophile to HOBt, rapidly forming the active ester which is less prone to side reactions but highly reactive toward the resin amine.

Thermal Management (The 75°C Limit)

While standard MW-SPPS often operates at 90°C, Methionine and Cysteine residues require a "soft" heating approach.

  • Oxidation Control: At >80°C, trace oxygen in solvents can rapidly oxidize the Met sulfur.

  • Racemization Control: D-isomers are thermodynamically driven toward the L-form (or racemate) at high energy. Limiting the reaction to 75°C provides the necessary activation energy to overcome the N-methyl steric barrier without crossing the threshold for rapid epimerization [2].

Materials & Reagents

ComponentSpecificationPurpose
Resin Rink Amide ProTide or Polystyrene (Low Loading: 0.2–0.4 mmol/g)Low loading reduces inter-chain aggregation, critical for hindered couplings.
Amino Acid Fmoc-N-Me-D-Met-OH (0.2 M in DMF)The target residue.
Activator Oxyma Pure (1.0 M in DMF)Suppresses racemization; enhances kinetics.
Base/Coupler DIC (0.5 M or 1.0 M in DMF)Carbodiimide activator.
Deprotection 20% Piperidine + 0.1 M Oxyma Pure in DMFOxyma acts as a scavenger to prevent aspartimide formation (if Asp is present) and protects sensitive residues.
Solvent DMF (Dimethylformamide), Peptide GradeMain carrier solvent.

Experimental Protocol

Pre-Synthesis Setup
  • Resin Swelling: Swell resin in DMF for 15 minutes at room temperature.

  • Inert Atmosphere: Purge the reaction vessel with Nitrogen (N₂) or Argon. Critical for Methionine to prevent oxidation.

The Coupling Cycle (Step-by-Step)
Step A: Fmoc Deprotection (Pre-Cycle)

Before coupling Fmoc-N-Me-D-Met-OH, ensure the previous amine is exposed.

  • Reagent: 20% Piperidine + 0.1M Oxyma in DMF.

  • MW Condition: 75°C for 3 minutes (Single Stage) or 90°C for 1 min (if no sensitive residues present).

  • Wash: 4 x DMF (Aggressive washing is required to remove piperidine, which can cause premature cleavage of the active ester in the next step).

Step B: Activation & Coupling of Fmoc-N-Me-D-Met-OH
  • Stoichiometry: 5 equivalents (eq) Amino Acid : 5 eq Oxyma : 10 eq DIC.[3]

    • Note: Using excess DIC (10 eq) drives the equilibrium toward the O-acylisourea, compensating for the slower kinetics of the N-methylated acid [3].

  • Sequence:

    • Add Amino Acid solution.

    • Add Oxyma Pure.[2][4][5]

    • Add DIC immediately before irradiation.

  • Microwave Parameters:

ParameterSettingNotes
Temperature 75°C Do not exceed.
Power Dynamic (30–50 W)Maintain constant temp; avoid overshoot.
Time 10 minutes Extended time compensates for steric hindrance.
Agitation High/FastEssential for mass transfer.
Step C: Post-Coupling Wash[3]
  • Wash: 4 x DMF.

  • Monitoring: Perform a chloranil test (for secondary amines) or Kaiser test (for primary amines) to verify coupling. Note: If the previous residue was a primary amine, Kaiser test should be negative (yellow).

Post-Coupling Strategy (The "Next" Cycle)

Crucial Warning: After coupling Fmoc-N-Me-D-Met-OH, the resin now terminates in a secondary amine (the N-methyl group).

  • Difficulty: The next amino acid coupling will be extremely difficult due to the N-Me steric block.[6]

  • Recommendation: For the subsequent amino acid, use HATU/HOAt activation at 75°C for 2 x 10 minutes (Double Couple) to force the bond formation onto the secondary amine.

Workflow Visualization

The following diagrams illustrate the optimized workflow and the decision logic for troubleshooting.

Coupling Workflow

MW_Coupling_Workflow Start Start: Resin-AA-NH2 Deprotect Fmoc Deprotection 20% Piperidine/0.1M Oxyma 75°C, 3 min Start->Deprotect Wash1 Aggressive Wash DMF (4x) Deprotect->Wash1 Activate Activation (In-situ) 5eq Fmoc-N-Me-D-Met-OH 5eq Oxyma / 10eq DIC Wash1->Activate Couple MW Coupling 75°C | 10 min | N2 Atm Activate->Couple Check QC: Kaiser/Chloranil Test Couple->Check Next Proceed to Next Cycle (Note: Next coupling is onto Sec. Amine) Check->Next Pass (Colorless) Retry Double Couple Fresh Reagents Check->Retry Fail (Blue/Purple) Retry->Couple

Caption: Figure 1. Optimized microwave SPPS cycle for N-methylated D-Methionine. The 75°C limit preserves stereochemistry.

Steric Challenge Mechanism

Steric_Mechanism Resin Resin-Bound Amine (Nucleophile) Clash STERIC HINDRANCE (N-Methyl Group) Resin->Clash AA Activated Fmoc-N-Me-D-Met (Electrophile) AA->Clash Product Peptide Bond Formed Clash->Product Blocked at RT Clash->Product Successful at 75°C Energy Microwave Energy (ΔT -> Kinetic Boost) Energy->Clash Overcomes Barrier

Caption: Figure 2. Microwave energy provides the thermodynamic drive to overcome the steric barrier introduced by the N-methyl group.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Incomplete Coupling (Blue Kaiser) Steric hindrance is too high.Double Couple: Repeat Step B with fresh reagents. Do not increase Temp >75°C (risk of racemization).
Racemization (D/L mix in HPLC) Temperature too high or base activation used.Ensure DIC/Oxyma is used (not HATU/DIEA). Lower Temp to 50°C and extend time to 20 min.
Met Oxidation (+16 Da mass shift) Oxygen presence during heating.Use fresh DMF.[3] Purge vessel with Argon/Nitrogen. Add Hydrazine or DMS during cleavage to reduce sulfoxides.
Low Yield on Next Residue Failure to couple onto the N-Me-D-Met.The secondary amine is unreactive. Use HATU/HOAt with DIEA at 75°C for the subsequent residue only.

References

  • CEM Corporation. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. (Accessed 2023).[7] Link

  • Palasek, S. A., Cox, Z., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. Link

  • Collins, J. M., et al. (2018). One-pot Coupling and Deprotection for Fmoc Solid Phase Peptide Synthesis. CEM Application Note.[8] Link

  • Albericio, F., &yman, J. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Link

Sources

Method

cleavage cocktails for peptides with Fmoc-N-Me-D-Met-OH

Application Note & Protocol Topic: Optimized Cleavage Cocktails and Protocols for Peptides Containing Fmoc-N-Me-D-Met-OH Audience: Researchers, scientists, and drug development professionals engaged in solid-phase peptid...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Optimized Cleavage Cocktails and Protocols for Peptides Containing Fmoc-N-Me-D-Met-OH

Audience: Researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS).

Introduction: The Unique Challenge of N-Methylated Methionine

The incorporation of non-canonical amino acids like N-methylated residues is a cornerstone of modern peptide drug design, often imparting enhanced proteolytic stability and favorable conformational properties. Fmoc-N-Me-D-Met-OH, in particular, offers a unique tool for modulating peptide structure and function. However, its presence introduces specific and significant challenges during the final and most critical stage of solid-phase peptide synthesis (SPPS): the global deprotection and cleavage from the solid support.

This application note provides a detailed guide to understanding and overcoming these challenges. We will dissect the mechanistic pitfalls associated with cleaving N-methylated, methionine-containing peptides and present a robust, field-proven protocol centered around an optimized cleavage cocktail. The goal is to equip the researcher with the knowledge to not just follow a protocol, but to understand the causality behind each step, ensuring high-purity, high-yield recovery of the target peptide.

Mechanistic Hurdles in Cleavage

The final cleavage in Fmoc/tBu SPPS is typically achieved with strong acid, most commonly Trifluoroacetic Acid (TFA).[1] While effective, this step generates highly reactive electrophilic species from cleaved side-chain protecting groups (e.g., tert-butyl cations from tBu groups) and the resin linker itself.[2][3] These carbocations can indiscriminately alkylate nucleophilic residues within the peptide sequence, leading to a host of hard-to-remove impurities.[4]

For peptides containing N-Me-D-Met, two primary side reactions are of paramount concern:

  • Methionine Oxidation: The thioether side chain of methionine is highly susceptible to oxidation, forming methionine sulfoxide (Met(O)).[5][6] This can occur during the cleavage process and subsequent workup. This modification adds +16 Da to the mass of the peptide, alters its physicochemical properties, and can severely impact or abolish its biological activity.

  • S-Alkylation: The nucleophilic sulfur of the methionine side chain is a prime target for alkylation by carbocations generated during cleavage, leading to byproducts such as S-tert-butyl-methionine (+56 Da).[7]

While the N-methyl group on the backbone amide does not directly participate in these side reactions, its steric bulk and electronic effects can influence the local environment, making a carefully designed cleavage strategy essential.

Designing the Optimal Cleavage Cocktail: A Multi-Component Defense

A successful cleavage strategy relies on a "cocktail" of reagents where each component has a specific protective role. Simply using 95% TFA is insufficient and will almost certainly lead to significant degradation of a methionine-containing peptide.[3][8] Based on extensive studies, a multi-scavenger system is required.[4][9] We recommend a formulation based on the highly effective "Reagent H," which is specifically designed to prevent and even reverse methionine oxidation.[5][7][9][10]

Table 1: Recommended Cleavage Cocktail Composition (Modified Reagent H)
ComponentFunctionTypical Concentration (% w/w)Rationale & Causality
Trifluoroacetic Acid (TFA) Primary Cleavage Agent~81%A strong acid that protonates and cleaves acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) and the resin linker.[8][11]
Phenol Carbocation Scavenger5%An aromatic scavenger that effectively traps carbocations through electrophilic aromatic substitution, protecting residues like Tyr and Trp.[3]
Thioanisole Scavenger / Reducing Agent5%A soft nucleophile that traps carbocations and helps prevent methionine oxidation. It also accelerates the removal of Arg(Pmc/Pbf) protecting groups.[3][12]
1,2-Ethanedithiol (EDT) Scavenger / Reducing Agent2.5%A potent reducing agent and carbocation scavenger. Its primary role is to maintain a reducing environment, quenching oxidants and preventing disulfide bond formation if Cys is present.[12][13] It is highly effective at preventing Met oxidation.
Water (H₂O) Carbocation Scavenger3%Acts as a scavenger by quenching reactive carbocations to form alcohols (e.g., tert-butanol). It is also essential for accelerating the hydrolysis of Arg(Pbf/Pmc) protecting groups.[8]
Dimethyl Sulfide (DMS) Met(O) Reduction2%Works in concert with ammonium iodide to actively reduce any methionine sulfoxide (Met(O)) that may have formed back to methionine.[5][9]
Ammonium Iodide (NH₄I) Met(O) Reduction Catalyst1.5%The key component for reversing oxidation. Iodide is oxidized by Met(O) in the acidic environment, which in turn is reduced by DMS, driving the reduction of Met(O) to completion.[7][9][11]

Experimental Workflow & Protocols

The following section outlines the complete workflow, from resin preparation to the isolation of the crude peptide.

Diagram 1: Cleavage Workflow for N-Me-D-Met Peptides

Cleavage_Workflow cluster_prep Resin Preparation cluster_cleavage Cleavage Reaction cluster_isolation Peptide Isolation Resin_Wash 1. Wash Peptide-Resin (DCM, MeOH) Resin_Dry 2. Dry Under Vacuum (Overnight) Resin_Wash->Resin_Dry Prep_Cocktail 3. Prepare Cleavage Cocktail (Fresh, on Ice) Add_Cocktail 4. Add Cocktail to Resin (Under Inert Gas) Prep_Cocktail->Add_Cocktail React 5. React at RT (3 hours) Add_Cocktail->React Filter 6. Filter Resin React->Filter Precipitate 7. Precipitate in Cold Ether Filter->Precipitate Centrifuge 8. Centrifuge & Decant Precipitate->Centrifuge Wash_Dry 9. Wash Pellet & Dry Centrifuge->Wash_Dry Final_Peptide Crude Peptide for Purification & Analysis Wash_Dry->Final_Peptide

Caption: Workflow from peptide-resin to crude peptide product.

Protocol 1: Small-Scale Test Cleavage

Before committing the bulk of your resin, it is highly recommended to perform a small-scale test cleavage on 10-20 mg of peptide-resin to confirm the identity of the product and assess purity.[14]

  • Resin Preparation: Place ~15 mg of the dried peptide-resin into a 1.5 mL microcentrifuge tube.

  • Cleavage: Add 200 µL of the freshly prepared cleavage cocktail (see Table 1) to the tube.

  • Reaction: Vortex briefly and allow to react at room temperature for 3 hours, with occasional vortexing.

  • Isolation: Centrifuge the tube to pellet the resin. Transfer the supernatant to a new tube.

  • Precipitation: Add the supernatant dropwise to 1.0 mL of ice-cold diethyl ether or methyl t-butyl ether (MTBE). A white precipitate should form.

  • Analysis: Centrifuge to pellet the peptide, decant the ether, and dry the pellet. Re-dissolve in a suitable solvent (e.g., 50% Acetonitrile/Water + 0.1% TFA) for LC-MS analysis to verify the molecular weight and initial purity.

Protocol 2: Bulk Cleavage (100-500 mg Scale)

A. Resin Preparation

  • Transfer the peptide-resin to a sintered glass funnel.

  • Wash the resin thoroughly to remove residual synthesis solvents and reagents. Perform the following washes (using ~10 mL of solvent per gram of resin for each wash):

    • 3x with Dichloromethane (DCM)

    • 2x with Methanol (MeOH)

    • 3x with Dichloromethane (DCM)

  • Dry the washed resin under high vacuum for at least 4 hours, preferably overnight, over KOH pellets.[12][15] A completely dry resin is crucial for efficient cleavage.

B. Cleavage Reaction

  • Safety Note: This procedure must be performed in a certified chemical fume hood. TFA is highly corrosive and volatile. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[16]

  • Place the dry peptide-resin into a round-bottom flask equipped with a magnetic stir bar.

  • Prepare the cleavage cocktail (Table 1) fresh in a separate glass container. For 100 mg of resin, prepare 3 mL of the cocktail. The cocktail should be prepared and used immediately.[17]

  • Place the flask with the resin under an inert atmosphere (Nitrogen or Argon).

  • Add the cleavage cocktail to the resin. Swirl gently to ensure the entire resin bed is wetted.

  • Allow the reaction to proceed at room temperature with gentle stirring for 3 hours.[5] Peptides with multiple Arg(Pbf) residues may require slightly longer times.[17]

C. Peptide Isolation and Work-Up

  • After 3 hours, filter the reaction mixture through a sintered glass funnel to separate the resin from the peptide-TFA solution, collecting the filtrate in a clean round-bottom flask.

  • Wash the resin 2x with a small volume of fresh TFA (~0.5 mL per 100 mg resin) and combine the filtrates.

  • In a separate, larger conical tube (e.g., 50 mL), add a 10-fold volume of ice-cold methyl t-butyl ether (MTBE) or diethyl ether.

  • Add the TFA filtrate dropwise to the cold ether while gently swirling. A white precipitate of the crude peptide should form.

  • Incubate the suspension at -20°C for at least 30 minutes to maximize precipitation.

  • Pellet the peptide by centrifugation (e.g., 3500 rpm for 5 minutes). Carefully decant the ether.

  • Wash the peptide pellet twice more by re-suspending in a small volume of cold ether, vortexing, and centrifuging. This removes residual scavengers and organic-soluble impurities.

  • After the final wash, dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by RP-HPLC and characterization by mass spectrometry.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Significant +16 Da peak (Met(O)) in MS Insufficient scavengers; old or improperly prepared cocktail; air exposure during workup.Ensure the cocktail is prepared fresh. Use degassed solvents if possible.[12] Confirm the correct percentage of DMS and NH₄I was used.
Significant +56 Da peak (S-alkylation) in MS Incomplete carbocation scavenging.Ensure sufficient TIS or other silane scavengers are present if tBu groups are abundant. Do not extend cleavage time unnecessarily.
Incomplete Cleavage (Starting material on resin) Insufficient cleavage time or acid volume; wet resin.Ensure resin is thoroughly dried before cleavage.[15] Extend cleavage time to 4 hours or increase cocktail volume.
Low Peptide Yield Peptide is soluble in ether; incomplete precipitation.Use MTBE instead of diethyl ether as it is less hygroscopic. Ensure precipitation is done at low temperature (-20°C).

Conclusion

The successful cleavage of peptides containing sensitive, non-canonical residues like Fmoc-N-Me-D-Met-OH is not a trivial exercise. It demands a departure from generic protocols and the adoption of a chemically-informed strategy. The primary threat of methionine oxidation, coupled with the risk of carbocation-mediated side reactions, necessitates a robust cleavage cocktail. The modified "Reagent H" formulation presented here provides a multi-layered defense system that not only prevents side reactions but actively reverses methionine oxidation. By understanding the function of each component and adhering to a meticulous protocol, researchers can confidently and reliably obtain high-quality crude peptide ready for final purification, advancing their research and drug development objectives.

References

  • Cleavage Cocktails; Reagent B - Peptides. (n.d.). AAPPTec. Retrieved February 27, 2024, from [Link]

  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. [Link]

  • Peptides containing cysteine: the role of scavengers in cleavage cocktail. (2023, February 6). Biotage. Retrieved February 27, 2024, from [Link]

  • Loffredo, M. R., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Molecules, 28(8), 3553. [Link]

  • Technical Support Information Bulletin 1157. (n.d.). Peptides International. Retrieved February 27, 2024, from [Link]

  • Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of peptide research, 53(5), 548–553. [Link]

  • Hollemeyer, K., Heinzle, E., & Tholey, A. (2002). Identification of oxidized methionine residues in peptides containing two methionine residues by derivatization and matrix-assisted laser desorption/ionization mass spectrometry. Proteomics, 2(11), 1524–1531. [Link]

  • Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 53, 548-553. [Link]

  • Fmoc Resin Cleavage and Deprotection. (n.d.). EMD Millipore. Retrieved February 27, 2024, from [Link]

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(4), 255–266. [Link]

  • Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides. (2023, September 29). LifeTein. Retrieved February 27, 2024, from [Link]

Sources

Application

Application Note: Strategic Incorporation of N-Methyl-D-Methionine in Solid-Phase Peptide Synthesis (SPPS)

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Protocols Executive Summary & Mechanistic Insights The incorporation of unnatural amino ac...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Protocols

Executive Summary & Mechanistic Insights

The incorporation of unnatural amino acids into peptide libraries is a cornerstone of modern drug discovery. Specifically, combining backbone N-methylation with D-configuration amino acids—yielding residues like N-methyl-D-methionine (N-Me-D-Met)—drastically improves a peptide's pharmacokinetic profile. N-methylation enhances metabolic stability, increases membrane permeability, and enforces conformational rigidity, while the D-chiral center provides profound resistance to endogenous proteolytic degradation[1].

However, synthesizing peptides containing N-Me-D-Met presents a severe mechanistic bottleneck. While coupling of the activated N-Me-D-Met to a growing peptide chain is relatively straightforward, coupling the subsequent amino acid onto the N-Me-D-Met residue is notoriously difficult[2]. As a Senior Application Scientist, I advise teams to account for three primary causal factors when designing their synthesis strategy:

  • Steric Hindrance: The N-methyl group introduces massive steric bulk around the α-carbon, physically blocking the trajectory of the incoming activated acyl species[1].

  • Reduced Nucleophilicity: The secondary amine of the N-methylated residue is a significantly poorer nucleophile than a standard primary amine, drastically lowering the reaction rate[3].

  • Epimerization Risks: The harsh basic conditions and prolonged reaction times traditionally required to overcome this energy barrier increase the risk of racemization/epimerization at the D-chiral center.

To overcome these challenges, researchers must choose between highly optimized Manual SPPS (utilizing specialized, highly reactive coupling cocktails) and Automated Microwave-Assisted SPPS (MW-SPPS) (utilizing thermal energy to drive the reaction kinetics).

Comparative Analysis: Manual vs. Automated SPPS

The decision to utilize manual or automated synthesis depends heavily on the sequence context—specifically, whether the peptide contains contiguous N-methylated residues or highly bulky adjacent amino acids.

  • Manual SPPS: Essential for highly hindered or contiguous N-methylations. It allows for the use of ultra-reactive activating agents like Triphosgene (which generates an amino acid chloride in situ), which are often too hazardous or moisture-sensitive for standard automated liquid handlers[4][5].

  • Automated MW-SPPS: The modern gold standard for high-throughput synthesis. The employment of microwave energy provides direct volumetric heating, rapidly overcoming the activation energy barrier of the sterically hindered secondary amine[6][7]. This reduces coupling times from hours to minutes, effectively outpacing the side-reactions that lead to epimerization[3].

Quantitative Comparison of Synthesis Modalities
ParameterManual SPPS (Triphosgene / PyAOP)Automated MW-SPPS (DIC / Oxyma)
Coupling Time (onto N-Me) 2 – 4 hours (often requires double/triple coupling)5 – 15 minutes
Reaction Temperature Room Temperature (20–25°C)Microwave Heated (75–90°C)
Preferred Activators Triphosgene, PyAOP, BEMTDIC / Oxyma Pure, HATU / DIPEA
Throughput & Scalability Low; labor-intensive, best for difficult custom sequencesHigh; ideal for library generation and rapid screening
Epimerization Risk Moderate (due to prolonged exposure to base)Low (rapid kinetics outpace epimerization pathways)
In-Process Monitoring Real-time (Chloranil test for secondary amines)Post-synthesis (LC-MS/MS)

Synthesis Workflow & Decision Matrix

Workflow Start Target: Peptide with N-Me-D-Met Assess Assess Sequence Context (Steric Bulk & Contiguous N-Me) Start->Assess Decision Contiguous N-Me or Highly Hindered? Assess->Decision Manual Manual SPPS (Triphosgene / PyAOP) Decision->Manual Yes Auto Automated MW-SPPS (HATU / DIC-Oxyma) Decision->Auto No OptManual Extended Coupling (2-4h) Chloranil Monitoring Manual->OptManual OptAuto Microwave Heating (75-90°C) Rapid Coupling (5-15 min) Auto->OptAuto Cleavage TFA Cleavage & Scavengers (Reagent K) OptManual->Cleavage OptAuto->Cleavage

Decision matrix for selecting manual vs. automated SPPS for N-Me-D-Met peptides.

Detailed Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies incorporate specific chemical checkpoints to ensure the integrity of the synthesis.

Protocol A: Manual Synthesis (Focus on Difficult Couplings)

This protocol utilizes the Triphosgene method, which is highly effective for coupling onto contiguous N-methyl amino acids where standard uronium salts (like HATU) fail[5].

Step 1: Resin Preparation & Fmoc Deprotection

  • Swell 0.1 mmol of Rink Amide AM resin in DMF for 30 minutes.

  • Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group. Wash thoroughly with DMF (5 x 1 min).

Step 2: Introduction of Fmoc-N-Me-D-Met-OH

  • Dissolve 0.4 mmol (4 eq) Fmoc-N-Me-D-Met-OH and 0.4 mmol HATU in a minimal volume of DMF.

  • Add 0.8 mmol (8 eq) DIPEA. Critical Causality: Pre-activate for no more than 1 minute to avoid racemization before adding to the resin[5].

  • Agitate at room temperature for 1 hour. Wash with DMF.

Step 3: Coupling onto the N-Me-D-Met Residue (Triphosgene Activation)

  • Dissolve 0.4 mmol (4 eq) of the subsequent Fmoc-amino acid in dry THF/DCM.

  • Add 0.13 mmol (0.33 eq) Triphosgene and 1.2 mmol (12 eq) 2,4,6-collidine[4]. Safety Note: Triphosgene is highly toxic; perform strictly in a fume hood.

  • Add the activated mixture to the peptidyl resin and agitate for 2 to 4 hours.

Step 4: Self-Validation via Chloranil Test Causality: The standard Kaiser test relies on ninhydrin reacting with primary amines and will yield a false negative for N-methylated secondary amines.

  • Remove a few resin beads and wash with DCM.

  • Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% p-chloranil in DMF. Let sit for 5 minutes.

  • Interpretation: A dark blue/green bead indicates unreacted secondary amine (incomplete coupling). Colorless/yellowish beads indicate successful coupling. If blue/green, repeat Step 3.

Protocol B: Automated Microwave-Assisted SPPS (MW-SPPS)

This protocol leverages microwave energy to force the sterically hindered coupling to completion rapidly[6][7].

Step 1: Instrument Setup

  • Load the automated microwave synthesizer (e.g., CEM Liberty Blue) with 0.2 M solutions of Fmoc-amino acids in DMF.

  • Prepare activator solutions: 0.5 M DIC in DMF and 1.0 M Oxyma Pure in DMF. Causality: DIC/Oxyma is preferred over HATU/DIPEA in MW-SPPS as it minimizes base-catalyzed epimerization at elevated temperatures.

Step 2: MW-Coupling Parameters

  • Standard Residues: Program the synthesizer for 90°C for 2 minutes.

  • Coupling onto N-Me-D-Met: Program a double coupling cycle at 75°C for 10 minutes per cycle. Causality: Lowering the temperature slightly from 90°C to 75°C protects the sensitive methionine thioether side chain while still providing enough thermal energy to overcome the steric barrier of the secondary amine.

Step 3: Cleavage and Scavenging (Applies to both Manual and Auto)

  • Transfer the resin to a cleavage vessel.

  • Cleave the peptide using Reagent K : TFA / water / thioanisole / ethanedithiol (82.5 : 5 : 5 : 2.5) for 2 hours[1].

  • Critical Causality: The D-methionine side chain is highly susceptible to oxidation, forming methionine sulfoxide during acidolytic TFA cleavage[1]. Ethanedithiol and thioanisole act as mandatory soft nucleophile scavengers to prevent this degradation.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dry under vacuum[1].

Analytical Characterization

Following synthesis, the crude peptide must be validated via LC-MS/MS. When analyzing peptides containing Boc/Fmoc-protected N-Me-D-Met intermediates, expect specific fragmentation pathways. The tert-butyloxycarbonyl (Boc) group is thermally labile; standard MS/MS will show a characteristic neutral loss of isobutylene (mass decrease of 56.06 Da) or the entire Boc group (C₅H₈O₂, mass decrease of 100 Da)[8]. The presence of these specific mass shifts, alongside the expected b- and y- ion series shifted by the mass of the N-Me-D-Met residue, confirms structural integrity[8].

References

  • BenchChem:Application Note: Incorporating Boc-N-Me-D-Met-OH into Peptide Libraries.
  • SSRN:Backbone N-methylation of peptides.
  • ACS Publications:Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
  • Google Patents:Process for the preparation of carboxamides (Triphosgene method).
  • Merck Millipore:N-Methylated Amino Acids.
  • CEM Corporation (AWS):Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • CEM Corporation:Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids (Secondary).
  • BenchChem:Application Notes and Protocols for Mass Spectrometry Analysis of Peptides Containing Boc-N-Me-D-Met-OH.

Sources

Method

Application Notes and Protocols for Fmoc Deprotection of N-Methylated Amino Acids

Introduction: The Challenge of Steric Hindrance in N-Methylated Peptide Synthesis N-methylated amino acids are crucial building blocks in modern peptide science and drug development. Their incorporation into peptide back...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Steric Hindrance in N-Methylated Peptide Synthesis

N-methylated amino acids are crucial building blocks in modern peptide science and drug development. Their incorporation into peptide backbones can significantly enhance therapeutic properties, including increased metabolic stability, improved cell permeability, and constrained conformations that can lead to higher receptor affinity and specificity.[1][2][3] However, the synthesis of peptides containing these residues presents unique challenges, most notably during the Nα-Fmoc deprotection step.[4][5]

The primary obstacle is steric hindrance. The methyl group on the amide nitrogen, combined with the amino acid side chain, creates a sterically crowded environment. This bulkiness physically impedes the approach of the deprotection base, slowing down the removal of the Fmoc group.[4][5] Incomplete deprotection is a critical failure point in Solid-Phase Peptide Synthesis (SPPS), leading to the formation of deletion sequences and significantly complicating the purification of the target peptide.[6][7] This application note provides an in-depth analysis of the factors affecting Fmoc deprotection times for N-methylated residues, offers optimized protocols to overcome these challenges, and includes troubleshooting strategies for common issues.

The Mechanism and Kinetics of Fmoc Deprotection

The removal of the Fmoc group is a base-catalyzed β-elimination (E1cB) reaction.[8][9] The process involves two key steps:

  • Proton Abstraction: A base removes the acidic proton from the β-carbon of the fluorenyl group.[10][11]

  • Elimination & Scavenging: This abstraction initiates an elimination cascade, releasing the free N-terminal amine, carbon dioxide, and a reactive intermediate, dibenzofulvene (DBF).[8] To drive the reaction to completion and prevent side reactions, the DBF molecule is trapped by a scavenger, typically a secondary amine like piperidine, forming a stable adduct.[10][12]

For standard amino acids, this reaction is rapid and efficient. However, for N-methylated residues, the rate-determining first step—proton abstraction—is significantly slower due to steric hindrance.[4] This necessitates a careful re-evaluation of standard deprotection conditions.

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-N(Me)-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Piperidine (Base) Products H-N(Me)-Peptide-Resin (Free Amine) Intermediate->Products β-Elimination DBF Dibenzofulvene (DBF) Intermediate->DBF Adduct DBF-Piperidine Adduct DBF->Adduct + Piperidine (Scavenger) Piperidine Piperidine

Caption: Mechanism of base-catalyzed Fmoc deprotection.

Comparative Analysis of Deprotection Reagents

The choice of base is the most critical factor in optimizing the deprotection of N-methylated residues. While 20% piperidine in DMF is the standard for SPPS, its efficacy is diminished in sterically hindered contexts.[8][13] More potent reagents are often required.

Reagent CocktailCompositionAdvantagesDisadvantagesRecommended Use
Standard Piperidine 20% Piperidine in DMFWell-established; acts as both base and scavenger.[8]Often slow or incomplete for N-methylated residues, requiring extended times.[4]Non-hindered amino acids; initial attempts for less-hindered N-methyl residues.
DBU / Piperidine 2% DBU / 2% Piperidine in DMFDBU is a much stronger, non-nucleophilic base, leading to significantly faster deprotection.[14][15]DBU does not scavenge DBF, requiring piperidine.[15] Increased risk of aspartimide formation with Asp residues.[15][16]Highly effective for sterically hindered N-methylated residues.[14]
DBU / Piperazine 2% DBU / 5% Piperazine in DMFPiperazine is a non-regulated alternative to piperidine and an effective scavenger.[11][17] This combination is very rapid.[17]Higher potential for aspartimide formation if not carefully controlled.[11]A safer and highly efficient alternative to piperidine-based cocktails for difficult sequences.[17]

Experimental Protocols

Accurate and reproducible protocols are essential for success. The following methods describe a standard procedure and an optimized procedure for N-methylated residues.

Protocol 1: Standard Fmoc Deprotection

This protocol is suitable for non-methylated amino acids and serves as a baseline for comparison.

Materials:

  • Fmoc-peptidyl-resin

  • Deprotection Solution: 20% (v/v) piperidine in high-purity, amine-free DMF.[18]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade.

  • Dichloromethane (DCM), ACS grade.

Procedure:

  • Resin Swelling: Swell the peptidyl-resin in DMF for 30-60 minutes in a suitable reaction vessel.[15]

  • Initial Deprotection: Drain the DMF. Add the 20% piperidine solution (approx. 10 mL per gram of resin) and agitate for 3-5 minutes at room temperature.[18][19]

  • Main Deprotection: Drain the solution. Add a fresh aliquot of the 20% piperidine solution and agitate for an additional 15-20 minutes.[19]

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of the DBF-piperidine adduct and excess piperidine.[19]

  • Confirmation (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test or bromophenol blue test on a small sample of beads) after the subsequent coupling step to ensure the presence of a free amine for the next cycle.[19]

Protocol 2: Optimized Fmoc Deprotection for N-Methylated Amino Acids

This protocol utilizes a more potent DBU-based reagent to overcome steric hindrance.

Materials:

  • Fmoc-N(Me)-peptidyl-resin

  • Optimized Deprotection Solution: 2% (w/v) DBU and 2% (v/v) piperidine in high-purity, amine-free DMF.[15]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade.

  • UV-Vis Spectrophotometer (for monitoring).

Procedure:

  • Resin Swelling: Swell the peptidyl-resin in DMF for 30-60 minutes.

  • Deprotection Treatment (1): Drain the DMF. Add the optimized deprotection solution and agitate for 10-15 minutes at room temperature.

  • Monitoring (Critical Step): Drain the filtrate into a collection vessel. Perform quantitative UV-Vis monitoring as described in Protocol 3 to assess the extent of deprotection.

  • Deprotection Treatment (2): If monitoring indicates incomplete deprotection (<98%), add a fresh aliquot of the optimized deprotection solution and agitate for an additional 10-15 minutes.[4]

  • Washing: Once deprotection is complete, drain the solution and wash the resin extensively with DMF (5-7 times) to remove all reagents.

Deprotection_Workflow Start Start: Fmoc-N(Me)-Peptide-Resin Swell 1. Swell Resin in DMF (30-60 min) Start->Swell Deprotect 2. Add DBU/Piperidine Solution (10-15 min) Swell->Deprotect Monitor 3. Monitor Deprotection (UV-Vis @ 301 nm) Deprotect->Monitor Repeat 4. Repeat Deprotection Step (10-15 min) Monitor->Repeat Incomplete (<98%) Wash 5. Wash Resin with DMF (5-7x) Monitor->Wash Complete (≥98%) Repeat->Monitor End End: Free N(Me)-Amine Wash->End

Caption: Optimized workflow for Fmoc deprotection of N-methylated residues.

Protocol 3: Quantitative Monitoring of Fmoc Deprotection

Real-time monitoring is crucial for ensuring complete deprotection, especially with difficult sequences.[6] This is achieved by measuring the UV absorbance of the liberated DBF-adduct, which has a characteristic maximum at approximately 301 nm.[7]

Procedure:

  • Collect Filtrate: After a deprotection step, collect the entire filtrate in a volumetric flask of a known volume (e.g., 10 mL or 25 mL).

  • Dilute: Dilute the filtrate to the mark with fresh DMF. Further dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer. Record the total dilution factor.

  • Measure Absorbance: Using a quartz cuvette, measure the absorbance of the diluted solution at 301 nm, using pure DMF as a blank.[9]

  • Calculate % Deprotection: Use the Beer-Lambert law to calculate the moles of Fmoc removed and compare it to the theoretical loading of the resin.

    • Formula: % Deprotection = [(Absorbance × Dilution Volume) / (ε × Path Length × Resin Mass × Resin Loading)] × 100

    • Where ε (molar extinction coefficient) for the DBF-piperidine adduct is ~7800 M⁻¹cm⁻¹.[10]

    • A deprotection level of ≥98-99% is considered complete.[6]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Deprotection (Identified by monitoring or deletion sequences in final product)Steric Hindrance: The N-methyl group is blocking access for the base.[4] Peptide Aggregation: The growing peptide chain is folding, preventing reagent access.Increase Reaction Time/Repetitions: Perform two or three distinct deprotection treatments instead of one extended one.[4] Switch to a Stronger Base: Use a DBU-based cocktail as described in Protocol 2.[14][15] Microwave Assistance: Microwave energy can help overcome activation barriers and disrupt aggregation.[3]
Low Yield After Cleavage Cumulative Incomplete Deprotection: Small inefficiencies at each deprotection step have resulted in a significant loss of the full-length product.Implement Rigorous Monitoring: Use Protocol 3 for every deprotection cycle involving an N-methylated residue to ensure completion before proceeding.[6]
Aspartimide Formation (Mass loss of 18 Da; common with Asp-Gly or Asp-Ser sequences)Prolonged Base Exposure: Extended treatment with strong bases, particularly DBU, can catalyze the formation of a succinimide ring.[15][16]Use Shorter, Repeated Cycles: Two treatments of 5-7 minutes are preferable to one 15-20 minute treatment.[8] Revert to Milder Base: If synthesizing a peptide with a known aspartimide-prone sequence, use the DBU cocktail only for the N-methylated residue(s) and revert to 20% piperidine for subsequent steps.

Conclusion

The successful Fmoc deprotection of N-methylated amino acids is achievable but requires a departure from standard protocols. The inherent steric hindrance necessitates the use of more potent deprotection reagents, such as DBU-based cocktails, and extended or repeated reaction times. Critically, quantitative monitoring of the deprotection reaction via UV-Vis spectrophotometry is the most reliable method to ensure the complete removal of the Fmoc group before proceeding to the next coupling step. By implementing these optimized protocols and troubleshooting strategies, researchers can effectively mitigate the risks of incomplete deprotection, leading to higher purity of crude N-methylated peptides and simplifying subsequent purification efforts.

References

  • Peptide Chemistry. (n.d.). Fmoc Deprotection Monitoring: UV–Vis & Color Approaches.
  • Tickler, A. K., et al. (2001). Improved preparation of amyloid-beta peptides using DBU as Nalpha-Fmoc deprotection reagent. Journal of Peptide Research.
  • aapptec. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU.
  • Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism. YouTube.
  • García-Martín, F., et al. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc.
  • Peptide Chemistry. (n.d.). Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives.
  • BenchChem. (2025). Application Note & Protocol: Monitoring Fmoc Removal in Solid-Phase Peptide Synthesis.
  • BenchChem. (2025). The Dual Nature of Fmoc: A Technical Guide to its Stability and Lability in Peptide Synthesis.
  • RSC Advances. (n.d.). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis.
  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2).
  • Fields, G. B. (Ed.). (n.d.). Methods for Removing the Fmoc Group. In Methods in Molecular Biology.
  • BenchChem. (n.d.). Strategies to overcome steric hindrance in N-methylated peptide synthesis.
  • aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal.
  • Kumar, K. S., et al. (n.d.). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Publishing.
  • Chatterjee, J., et al. (2013). N-Methylation of Peptides and Proteins: An Important Element for Modulating Biological Functions.
  • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research.
  • BenchChem. (2025). Application Note: Standardized Protocol for Fmoc Deprotection in Solid-Phase Peptide Synthesis.
  • Postma, T.M., & Albericio, F. (2014). Disulfide Formation Strategies in Peptide Synthesis. European Journal of Organic Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for the Coupling of N-Methylated Amino Acids.
  • Urban, J., et al. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Fmoc-N-Me-D-Met-OH Coupling Guide

Ticket ID: #N-ME-MET-001 Subject: Optimization of Fmoc-N-Me-D-Met-OH Coupling & Prevention of Side Reactions Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Executive Summary Coupling Fmoc-N...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #N-ME-MET-001 Subject: Optimization of Fmoc-N-Me-D-Met-OH Coupling & Prevention of Side Reactions Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

Coupling Fmoc-N-Me-D-Met-OH presents a "perfect storm" of peptide synthesis challenges:

  • Steric Hindrance: The

    
    -methyl group creates significant steric bulk, slowing down the activation and nucleophilic attack.
    
  • Epimerization Risk:

    
    -methylated amino acids, particularly in the D-configuration, are highly prone to racemization (conversion of D 
    
    
    
    L) via oxazolone formation during activation.
  • Methionine Oxidation: The thioether side chain is susceptible to oxidation to sulfoxide (

    
    ), altering the peptide's polarity and bioactivity.[1]
    
  • Diketopiperazine (DKP) Formation: Once coupled, this residue creates a high-risk site for chain truncation during the subsequent deprotection step.

This guide provides a self-validating protocol to overcome these barriers, prioritizing COMU/Oxyma or HATU/HOAt chemistries with Collidine to maintain chiral integrity.

Part 1: The Activation & Coupling Protocol

Critical Reagent Selection
ComponentRecommendationScientific Rationale
Coupling Reagent COMU or HATU COMU (with Oxyma) offers comparable reactivity to HATU but with significantly lower epimerization rates for

-methylated residues [1].[2][3] HATU is the traditional gold standard for steric bulk but requires strict base control.
Additive Oxyma Pure (if using COMU/DIC) or HOAt (if using HATU)These additives suppress racemization and accelerate the formation of the active ester.
Base TMP (2,4,6-Trimethylpyridine / Collidine) CRITICAL: Do NOT use DIEA (Diisopropylethylamine). DIEA is strong enough to abstract the

-proton of the activated

-Me-AA, causing rapid epimerization. Collidine is a weaker, bulkier base that maintains pH for coupling without driving racemization [2].
Solvent DMF (max 0.2M conc.)NMP can be used for solubility, but DMF is standard. Avoid DCM during coupling as it promotes aggregation of the activated species.
Step-by-Step Protocol (0.1 mmol scale)

1. Pre-Coupling Resin Preparation:

  • Ensure the resin-bound amine is fully deprotected (positive Kaiser test).[4]

  • Wash: DMF (

    
     min).[2]
    

2. Activation (The "Cold Activation" Method):

  • Goal: Minimize epimerization during the highly reactive activation phase.

  • Vessel: In a separate glass vial.

  • Reagents:

    • Fmoc-N-Me-D-Met-OH (3.0 eq)

    • COMU (3.0 eq) [Alternative: HATU]

    • Oxyma Pure (3.0 eq) [Alternative: HOAt]

    • DMF (Calculate for 0.15 M final concentration)

  • Procedure: Dissolve AA and Reagents in DMF. Cool to 0°C (ice bath). Add Collidine (TMP) (3.0 eq).

  • Time: Activate at 0°C for 2 minutes . Do not over-activate.

3. Coupling:

  • Transfer the cold activated solution to the resin.

  • Temperature: Allow to warm to Room Temperature (RT) naturally.

  • Duration: 2 hours at RT.

    • Microwave Option: If using microwave, limit to 50°C for 10 mins . High heat (

      
      C) drastically increases D-to-L conversion for 
      
      
      
      -methylated species.

4. Monitoring:

  • Perform a Kaiser Test (if coupling to a primary amine) or Chloranil Test (if coupling to a secondary amine).

  • Note: If the test is slightly positive, perform a double coupling using fresh reagents (steps 2-3).

Part 2: Troubleshooting Flowchart

The following decision tree outlines the logical steps to diagnose and resolve coupling failures.

CouplingTroubleshooting Start Issue: Low Yield or Impurity with Fmoc-N-Me-D-Met-OH CheckPurity Check Fmoc-AA Purity (Is Met Oxidized?) Start->CheckPurity Oxidized Yes: Mass shift +16 Da CheckPurity->Oxidized NotOxidized No: Purity OK CheckPurity->NotOxidized ReplaceAA Discard Reagent. Use fresh bottle or reduce Met(O) post-cleavage. Oxidized->ReplaceAA CouplingEff Check Coupling Efficiency (Kaiser/Chloranil Test) NotOxidized->CouplingEff Incomplete Test Positive (Blue) CouplingEff->Incomplete Complete Test Negative (Colorless) CouplingEff->Complete Recouple Double Couple Switch to HATU/HOAt/Collidine Increase Time (4h) Incomplete->Recouple CheckChirality Check Chirality (CATA or Marfey's) Complete->CheckChirality Epimerized D-isomer converted to L CheckChirality->Epimerized GoodChirality Chirality Intact CheckChirality->GoodChirality FixBase Switch Base to TMP (Collidine) Lower Activation Temp (0°C) Avoid Microwave Epimerized->FixBase NextStep Proceed to Next Cycle WARNING: DKP RISK GoodChirality->NextStep

Figure 1: Diagnostic workflow for identifying reagent quality issues, incomplete coupling, or epimerization.

Part 3: The "Hidden" Failure (DKP Formation)

The most common failure occurs after you have successfully coupled the Fmoc-N-Me-D-Met-OH. When you remove the Fmoc group to add the next amino acid, the free secondary amine of the N-Me-Met can attack the carbonyl of the previous amino acid, cleaving the dipeptide off the resin as a Diketopiperazine (DKP) .

Mechanism of Failure:

  • Fmoc removal exposes the

    
    -methyl secondary amine.
    
  • The amine conformationally favors a "cis" orientation due to the

    
    -methyl group.
    
  • Intramolecular nucleophilic attack occurs on the preceding carbonyl.

  • Result: Loss of two amino acids (Deletion sequence:

    
    ).
    

DKP_Mechanism Step1 Fmoc-Removal (Piperidine) Step2 Free Secondary Amine (N-Me-Met) Step1->Step2 Step3 Conformational Twist (Cis-amide favor) Step2->Step3 Step4 Nucleophilic Attack on Resin Linker/Prev AA Step3->Step4 Result Cyclic DKP Byproduct + Truncated Peptide Step4->Result

Figure 2: The DKP formation pathway, a major cause of deletion sequences after N-methyl coupling.[5]

Prevention Strategy for the NEXT Step
  • Use Bulky Resins: If N-Me-Met is the 2nd residue, use 2-Chlorotrityl Chloride (2-CTC) resin. The steric bulk of the trityl linker prevents DKP formation [3].[6]

  • Short Deprotection: Do not use standard 20% Piperidine (2 x 10 min). Use 0.1 M HOBt in 20% Piperidine for short bursts (2 x 3 min). The HOBt suppresses the basicity slightly and the short time minimizes DKP risk.

  • Fast Coupling: Activate the next amino acid before removing the Fmoc from the N-Me-Met. Pour the activated AA onto the resin immediately after the final wash.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why is my peptide mass +16 Da higher than expected? A: This indicates Methionine Oxidation (


). This likely happened during cleavage.
  • Fix: Ensure your cleavage cocktail contains Thioanisole (5%) or Dithiothreitol (DTT) (2.5%).

  • Recovery: You can reduce

    
     back to Met in the crude peptide using 
    
    
    
    / DMS in TFA, but prevention is superior.

Q2: I see a significant amount of L-Met isomer in my D-Met peptide. Why? A: You likely used DIEA (Diisopropylethylamine) as your base. N-methylated amino acids are extremely sensitive to base-catalyzed enolization.

  • Fix: Switch to Collidine (TMP) . It provides sufficient basicity for the coupling reaction but is sterically hindered enough to minimize proton abstraction at the

    
    -carbon [2].
    

Q3: The coupling is difficult. Can I just heat it to 75°C in the microwave? A: NO. While heat improves coupling, it exponentially increases epimerization for N-methylated D-amino acids.

  • Limit: Max 50°C. It is better to perform a double coupling at Room Temperature (2 x 2 hours) than one high-heat coupling that ruins the chirality.

Q4: Can I use PyBOP? A: PyBOP is acceptable but generates carcinogenic HMPA byproduct and is generally slower than HATU/COMU for hindered systems. For N-methylated couplings, HATU or COMU are strictly superior regarding yield and rate [4].

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Carpino, L. A., et al. (2002). The 1-Hydroxy-7-azabenzotriazole-Based Phosphonium Coupling Reagent AOP. Organic Letters, 4(15), 2557–2559. (Establishes the superiority of HOAt-based reagents and Collidine for hindered couplings). Link

  • Giraud, M., et al. (1999). Diketopiperazine formation: a specific side reaction in the synthesis of N-alkylated peptides. Journal of Peptide Science, 5(3), 157-161. Link

  • BenchChem Technical Division. (2025). A Comparative Guide to HATU and COMU in Solid-Phase Peptide Synthesis. (Verified performance data on N-methyl coupling efficiency). Link

Sources

Optimization

Technical Support Center: Troubleshooting N-Methyl D-Methionine (N-Me-D-Met) Coupling

Welcome to the Advanced Peptide Synthesis Support Center. Coupling an activated amino acid onto a resin-bound N-methylated amino acid—particularly one with a D-stereocenter like D-Methionine—is notoriously one of the mos...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. Coupling an activated amino acid onto a resin-bound N-methylated amino acid—particularly one with a D-stereocenter like D-Methionine—is notoriously one of the most difficult transformations in Solid-Phase Peptide Synthesis (SPPS).

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we analyze the mechanistic causality behind coupling failures, provide self-validating experimental protocols, and establish field-proven strategies to overcome steric hindrance without compromising stereochemical integrity.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why do I consistently see deletion sequences (-163 Da) when attempting to couple the residue immediately following N-Me-D-Met? A1: This is a classic symptom of incomplete coupling driven by two physical barriers. First, the N-methyl group introduces severe steric hindrance, physically obstructing the trajectory of the incoming activated amino acid[1]. Second, the secondary amine of N-Me-D-Met is significantly less nucleophilic than a standard primary amine[1]. Standard coupling reagents (e.g., HBTU/DIEA) cannot lower the activation energy barrier sufficiently, resulting in truncated deletion sequences[2].

Q2: I used HATU for extended coupling times to force the reaction, but my LC-MS shows a +98 Da adduct instead of the desired peptide. What happened? A2: You are observing a guanidinylation side reaction. HATU is structurally an aminium (uronium) salt. When attempting to couple to a slow-reacting, sterically hindered secondary amine, the amine can attack the electrophilic carbon of the uronium salt itself rather than the activated ester[3]. This forms a permanent tetramethylguanidinium adduct (+98 Da) on your peptide chain, permanently terminating elongation. To prevent this, switch to a morpholino-based reagent like COMU, which eliminates this side reaction[3],[4].

Q3: How do I prevent the epimerization of D-Met (conversion to L-Met) during these aggressive, extended coupling conditions? A3: Epimerization occurs via the formation of an oxazolone intermediate, a process highly accelerated by strong bases and prolonged reaction times. To mitigate this:

  • Change the base: Replace the strong base DIEA with a weaker, sterically hindered base like TMP (2,4,6-trimethylpyridine).

  • Use OxymaPure: Oxyma is an exceptional acidic additive that suppresses oxazolone formation far more effectively than HOBt, without the explosive risks associated with HOAt[3],[4].

Q4: My Kaiser test was negative (yellow), but a mini-cleavage revealed the coupling failed. Why did the test yield a false negative? A4: The Kaiser (ninhydrin) test relies on the formation of Ruhemann's purple, a reaction that only occurs with primary amines[5]. It cannot reliably detect the secondary amine of N-Me-D-Met[5]. You must use the Chloranil test , which specifically reacts with secondary amines to produce a blue-green color[5],[6].

Q5: What is the risk of Diketopiperazine (DKP) formation with N-Me-D-Met? A5: N-methylated amino acids strongly favor the cis conformation of the amide bond[3]. If N-Me-D-Met is located at the second position from the C-terminus, the subsequent Fmoc deprotection step will rapidly trigger an intramolecular nucleophilic attack, cleaving the dipeptide from the resin as a cyclic diketopiperazine[3]. To prevent this, use rapid Fmoc deprotection (e.g., 20% piperidine with 0.1 M HOBt) and immediately couple the next amino acid.

Part 2: Quantitative Data Presentation

To optimize your synthesis, selecting the correct coupling reagent is critical. The table below summarizes the performance of common reagents when dealing with sterically hindered secondary amines.

Table 1: Comparison of Coupling Reagents for Sterically Hindered Secondary Amines

Coupling ReagentChemical ClassGuanidinylation RiskEpimerization ControlRecommended for N-Me-D-Met?
HBTU / HOBt Benzotriazole AminiumHighPoorNo (Too weak)
HATU / HOAt Azabenzotriazole AminiumHighGoodNo (Risk of chain termination)
DIC / Oxyma Carbodiimide + OximeNoneExcellentYes (For standard SPPS)
PyAOP PhosphoniumNoneGoodYes (Excellent for bulky amines)
COMU / Oxyma Morpholino UroniumNoneExcellentHighly Recommended

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: The Chloranil Test (Validation Check)

Use this protocol to validate the presence of unreacted N-Me-D-Met (secondary amine) before and after coupling.

  • Sampling: Extract a small aliquot of resin (approx. 1-5 mg) and wash thoroughly with DMF, then DCM. Place in a glass test tube[5].

  • Reagent Addition: Add 1 drop of 2% acetaldehyde in DMF, followed by 1 drop of 2% p-chloranil in DMF[5],[6].

  • Incubation: Allow the mixture to stand at room temperature for 5 minutes[5].

  • Validation:

    • Blue/Green Beads: Positive for free secondary amine. (Coupling failed; perform Protocol B).

    • Yellow/Colorless Beads: Negative for free secondary amine. (Coupling successful or capped)[6].

Protocol B: Microwave-Assisted COMU/Oxyma Coupling

A highly reactive protocol designed to overcome steric bulk without causing guanidinylation.

  • Preparation: Swell the N-Me-D-Met-resin in DMF for 30 minutes.

  • Activation: In a separate vial, dissolve 4.0 eq of the incoming Fmoc-AA-OH, 4.0 eq of COMU, and 4.0 eq of OxymaPure in DMF[4].

  • Base Addition: Add 8.0 eq of TMP (2,4,6-trimethylpyridine) to the activation vial. Stir for 1 minute.

  • Coupling: Transfer the activated solution to the resin.

  • Microwave Irradiation: Heat the reaction vessel to 75°C for 15 minutes using a microwave peptide synthesizer. (Note: Do not exceed 75°C to protect the D-Met stereocenter).

  • Validation: Wash the resin (3x DMF, 3x DCM) and perform Protocol A . If beads are blue/green, repeat steps 2-5 (Double Coupling).

Protocol C: Alternative Strategy - On-Resin N-Methylation (Fukuyama Method)

If coupling a pre-methylated Fmoc-N-Me-D-Met building block fails, synthesize the standard D-Met peptide and methylate it directly on the resin[7].

  • Sulfonylation: Treat the free primary amine of D-Met-resin with 4.0 eq o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and 10.0 eq Collidine in NMP for 30 mins[7].

  • Methylation: Wash resin, then treat with 3.0 eq Dimethyl sulfate (DMS) and 3.0 eq DBU in NMP for 10 minutes[7].

  • Desulfonylation: Remove the nosyl group by treating the resin with 10.0 eq 2-mercaptoethanol and 5.0 eq DBU in NMP for 30 minutes.

  • Validation: Perform a mini-cleavage (1% TFA in DCM) and analyze via LC-MS to confirm a +14 Da mass shift (successful methylation) before proceeding.

Part 4: Mandatory Visualizations

G cluster_0 Mechanistic Pathways: Coupling onto N-Me-D-Met Start Fmoc-AA-OH + N-Me-D-Met-Resin Standard Standard Conditions (HBTU/DIEA, RT) Start->Standard Optimized Optimized Conditions (COMU/Oxyma/TMP, MW 75°C) Start->Optimized Fail Incomplete Coupling (Steric Hindrance) Standard->Fail SideRxn Guanidinylation or Epimerization Standard->SideRxn Success Successful Peptide Bond (>95% Yield) Optimized->Success

Caption: Divergent outcomes of coupling onto sterically hindered N-Me-D-Met using standard vs. optimized reagents.

G N1 Fmoc-D-Met-Resin N2 Free Amine (H2N-D-Met-Resin) N1->N2 20% Piperidine N3 Sulfonylation (o-NBS-Cl / Collidine) N2->N3 N4 Methylation (DMS / DBU) N3->N4 N5 Desulfonylation (Mercaptoethanol / DBU) N4->N5 N6 N-Me-D-Met-Resin N5->N6

Caption: On-Resin N-Methylation (Fukuyama Method) workflow for generating N-Me-D-Met directly on the solid support.

Part 5: References

  • Albericio, F. et al. Peptide Coupling Reagents, More than a Letter Soup. Università degli Studi di Urbino. Available at: [Link]

  • SSRN. Backbone N-methylation of peptides. Available at:[Link]

  • National Institutes of Health (PMC). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Available at: [Link]

  • MDPI. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Available at: [Link]

  • MDPI. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Diketopiperazine (DKP) Formation with Fmoc-N-Me-D-Met-OH

Welcome to the Technical Support Center. As drug development increasingly relies on heavily modified, non-natural peptides to improve proteolytic stability, the use of N-methylated and D-amino acids has become standard p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly relies on heavily modified, non-natural peptides to improve proteolytic stability, the use of N-methylated and D-amino acids has become standard practice. However, these modifications introduce severe synthetic bottlenecks.

This guide addresses one of the most catastrophic side reactions in Solid-Phase Peptide Synthesis (SPPS): Diketopiperazine (DKP) formation during the incorporation of Fmoc-N-Me-D-Met-OH.

Part 1: Diagnostic FAQs & Mechanistic Insights

Q1: Why is Fmoc-N-Me-D-Met-OH exceptionally susceptible to DKP formation? Diketopiperazine (DKP) formation is a base-catalyzed intramolecular side reaction that occurs at the dipeptide stage of SPPS[1]. When the Fmoc group is removed from the second amino acid, the newly liberated N-terminal amine can loop back and attack the ester bond linking the C-terminal amino acid to the resin, forming a stable 6-membered DKP ring and cleaving the dipeptide from the solid support[2].

Fmoc-N-Me-D-Met-OH acts as a "perfect storm" for this side reaction due to two structural factors:

  • N-Methylation: The methyl group on the amide nitrogen significantly lowers the rotational energy barrier of the

    
     dihedral angle, heavily favoring the cis-amide bond conformation. The cis conformation is an absolute structural prerequisite for the N-terminal amine to reach the C-terminal ester carbonyl[2],[3].
    
  • Stereochemistry: The D-stereocenter (especially when coupled to an L-amino acid at the C-terminus) induces a

    
    -turn-like geometry, perfectly aligning the nucleophile (free amine) and the electrophile (ester carbonyl) for rapid cyclization.
    

Q2: How do I definitively diagnose if DKP formation is ruining my synthesis? DKP formation is often referred to as a "traceless" side reaction because the cyclic dipeptide is cleaved from the resin and washed away in the solvent waste[3]. The resin is left with an inert hydroxyl moiety that cannot undergo further peptide chain elongation[3].

  • Diagnostic Signature: If you observe a massive drop in crude yield after the third coupling step, or if your final cleavage yields almost no peptide, DKP is the likely culprit.

  • Self-Validation: Do not guess. Collect the Fmoc deprotection waste from the N-Me-D-Met step and analyze it via LC-MS. The presence of a

    
     peak corresponding to the cyclic dipeptide confirms the diagnosis.
    

Part 2: Pathway Visualization

The following diagram illustrates the kinetic competition that occurs immediately after the Fmoc group is removed from N-Me-D-Met. Your experimental conditions must be optimized to suppress the red pathway and accelerate the green pathway.

DKP_Mechanism A Fmoc-N-Me-D-Met-Xaa-Resin B Fmoc Deprotection (Base Catalyzed) A->B C H-N-Me-D-Met-Xaa-Resin (Highly Reactive Free Amine) B->C D Side Reaction: Intramolecular Aminolysis (DKP Formation) C->D Favored by cis-amide & slow coupling E Desired Reaction: Intermolecular Coupling (Chain Elongation) C->E Favored by fast coupling & steric resin F Cyclic Dipeptide (Washed Away) + Inert Resin Linker D->F G Fmoc-Yaa-N-Me-D-Met-Xaa-Resin E->G

Caption: Kinetic competition between DKP cyclization and desired peptide chain elongation.

Part 3: Quantitative Impact of Deprotection Conditions

Standard Fmoc deprotection relies on 20% Piperidine in DMF. However, piperidine is a strong nucleophile, and prolonged exposure maximizes base-catalyzed aminolysis[1]. Modifying the base and solvent is the most effective way to suppress DKP formation[4],[5].

Table 1: Impact of Fmoc-Removal Strategies on DKP Formation Rates

Fmoc Deprotection ConditionSolventDKP Formation (%)Mechanistic Impact
20% Piperidine (Standard)DMF~13.8%High base concentration and long exposure maximize base-catalyzed aminolysis[3].
5% Piperidine DMF~12.2%Simple dilution is insufficient to prevent the intramolecular attack[3].
5% Piperazine NMP< 4.0%Weaker nucleophilic base significantly slows the kinetic rate of cyclization[3].
2% DBU + 5% Piperazine NMPMinimalDBU rapidly removes Fmoc; its non-nucleophilic nature prevents DKP catalysis[4],[5].

Part 4: Troubleshooting Guides & Self-Validating Protocols

To successfully synthesize sequences containing Fmoc-N-Me-D-Met-OH, you must implement a two-pronged approach: Steric Shielding (via resin selection) and Kinetic Outcompetition (via optimized deprotection and rapid coupling).

Strategy 1: Steric Shielding via 2-CTC Resin

Causality: Standard Wang resins utilize an unhindered ester linkage that is highly vulnerable to nucleophilic attack[2]. Switching to 2-Chlorotrityl chloride (2-CTC) resin provides immense steric hindrance. The bulky triphenylmethyl group physically blocks the N-terminal amine from reaching the ester carbonyl, heavily suppressing DKP formation[6],[7],[8].

Protocol 1: Self-Validating Loading onto 2-CTC Resin

  • Resin Swelling: Swell 2-CTC resin (1.0 eq, ~1.0-1.6 mmol/g) in dry dichloromethane (DCM) for 30 minutes. Note: Never use DMF for the initial loading of 2-CTC, as it promotes hydrolysis of the chloride.

  • Attachment: Dissolve the C-terminal amino acid (1.2 eq) and DIPEA (4.0 eq) in dry DCM. Add to the resin and agitate for 2 hours at room temperature.

  • Capping (Validation Step A): To prevent truncated sequences, cap unreacted active trityl chloride sites by adding a mixture of DCM/MeOH/DIPEA (17:2:1, v/v/v) for 3 x 10 minutes.

  • Washing: Wash thoroughly with DCM (3x) and DMF (3x).

  • Quantification (Validation Step B): Perform a UV-spectrophotometric Fmoc-cleavage assay at 301 nm to calculate the exact resin loading. A loading of

    
     mmol/g is highly recommended to minimize inter-chain aggregation during subsequent difficult couplings.
    
Strategy 2: Kinetic Outcompetition via Optimized Deprotection

Causality: You must minimize the time the N-Me-D-Met residue spends as a free amine. By utilizing a non-nucleophilic base (DBU) combined with a scavenger (piperazine) in NMP, you achieve rapid Fmoc removal without catalyzing the DKP cyclization[4],[5]. Furthermore, pre-activating the next amino acid ensures that intermolecular chain elongation outcompetes intramolecular DKP formation.

Protocol 2: Optimized Deprotection & Rapid Coupling

  • Fast Deprotection: Treat the dipeptide-resin with a solution of 2% DBU and 5% piperazine in NMP for exactly 2 x 3 minutes [4],[5]. Do not exceed this timeframe.

  • Rapid Wash (Validation Step C): Wash the resin rapidly with NMP (5 x 1 minute). Self-Validation: Collect these specific washings and analyze via LC-MS. The absence of a

    
     peak corresponding to the cyclic dipeptide confirms that DKP has been successfully suppressed.
    
  • Pre-Activation: In a separate vial, dissolve the next amino acid (Fmoc-Yaa-OH, 3.0 to 4.0 eq) and the highly reactive coupling reagent HATU (2.9 to 3.9 eq) in NMP. Add DIPEA (6.0 to 8.0 eq) and activate for exactly 1 minute prior to addition.

  • Immediate Coupling: Immediately transfer the activated mixture to the resin and agitate for 45 to 60 minutes. The highly reactive HATU-generated active ester will instantly trap the free secondary amine, safely elongating the peptide.

References

Sources

Optimization

Technical Support Center: High-Fidelity Synthesis with Fmoc-N-Me-D-Met-OH

Current Status: Operational Ticket Focus: Overcoming aggregation and steric hindrance in N-methylated D-Methionine sequences. Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division.

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Focus: Overcoming aggregation and steric hindrance in N-methylated D-Methionine sequences. Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division.

Executive Summary: The "Double-Edged Sword" of Fmoc-N-Me-D-Met-OH

You are likely employing Fmoc-N-Me-D-Met-OH for two reasons: to introduce proteolytic stability (via the D-isomer) and to disrupt


-sheet aggregation (via N-methylation). While this residue is a potent "structure breaker" that improves the solubility of the final peptide, it introduces significant synthetic hurdles.

The Paradox: The very N-methyl group that prevents your final peptide from aggregating acts as a massive steric blockade during synthesis. This leads to failed couplings , deletions , and Diketopiperazine (DKP) formation . Furthermore, the methionine side chain is a magnet for oxidation, often mistaken for aggregation-induced impurities.

This guide replaces standard protocols with high-fidelity workflows designed specifically for this difficult residue.

Module 1: Overcoming the Steric Barrier (Coupling Failures)

The Problem: The N-methyl group on the peptide resin creates a secondary amine with significant steric bulk. Standard HBTU/DIEA couplings will fail to acylate this secondary amine, resulting in a "deletion sequence" (missing the subsequent amino acid).

Troubleshooting Protocol: The "Power Coupling" Workflow

Do not use standard coupling times. Use this optimized protocol for coupling onto the N-methyl residue.

ParameterStandard Protocol (Avoid)High-Fidelity Protocol (Recommended)
Coupling Reagent HBTU / TBTUHATU or COMU (Gold Standard)
Base DIEA (Diisopropylethylamine)HOAt (Add as co-catalyst) + DIEA
Equivalents 3-4 eq5-10 eq (Drive equilibrium)
Temperature Room Temp50°C - 75°C (Microwave or Oil Bath)
Reaction Time 45 mins2 x 1 hour (Double Coupling is mandatory)
Visual Workflow: Decision Tree for Difficult Couplings

CouplingLogic Start Attempt Coupling onto Fmoc-N-Me-D-Met-Resin Check1 Is the next AA hindered? (e.g., Val, Ile, Thr, N-Me-AA) Start->Check1 Standard Use HATU/HOAt (5 eq) Double Couple @ RT Check1->Standard No Advanced Microwave Coupling 75°C, 2x 15 min Reagent: COMU/Oxyma Check1->Advanced Yes Check2 Color Test (Chloranil) Standard->Check2 Advanced->Check2 Success Proceed to Deprotection Check2->Success Blue (Negative) Fail Triple Couple with PyBroP or Triphosgene Check2->Fail Purple (Positive)

Figure 1: Decision matrix for coupling amino acids onto the sterically hindered N-methyl-D-methionine residue.

Module 2: The "Death Cyclization" (Diketopiperazine Formation)

The Problem: If Fmoc-N-Me-D-Met-OH is the second residue added to the resin (the penultimate position), it is at extreme risk of DKP formation. During Fmoc removal, the free amine can bite back onto the C-terminal ester, cleaving the dipeptide off the resin as a cyclic byproduct.[1]

Symptoms:

  • Drastic loss of yield after the second cycle.

  • Mass spec shows the mass of the cleaved dipeptide (cyclic).[2]

Prevention Strategy
  • Use Bulky Resins: Utilize 2-Chlorotrityl Chloride (2-CTC) resin. The steric bulk of the trityl linker inhibits the back-biting attack.

  • Avoid Base: If possible, use Dmb-dipeptides or fragment condensation to skip the specific deprotection step that triggers DKP.

  • Short Deprotection: When removing Fmoc from the N-Me-D-Met residue, use a "fast" protocol: 20% Piperidine/DMF for 2 x 3 minutes (instead of 2 x 10 min) to minimize exposure to base.

Module 3: The "False Aggregate" (Methionine Oxidation)

The Problem: Users often mistake low purity for aggregation. With Methionine, the culprit is often oxidation (Met


 Met-Sulfoxide, +16 Da). This occurs readily during cleavage if scavengers are insufficient.
The "Reagent H" Solution

Standard cleavage cocktails (95% TFA / 2.5% TIS / 2.5% H2O) are insufficient for D-Met sequences. You must use a cocktail containing halides and sulfur scavengers.

Recommended Cocktail (Reagent H variant):

  • TFA: 81%[3]

  • Phenol: 5%[3]

  • Thioanisole: 5%[3]

  • 1,2-Ethanedithiol (EDT): 2.5% (The most critical scavenger for Met)

  • Water: 3%[3]

  • Dimethylsulfide (DMS): 2%[3]

  • Ammonium Iodide (NH

    
    I):  1.5% (Reduces sulfoxide back to Met in situ)
    

Post-Cleavage Rescue: If you still observe +16 Da peaks (Sulfoxide), dissolve the crude peptide in water/acetic acid and treat with NH


I / Dimethylsulfide  for 30 minutes to reduce the oxide back to the native Methionine.

Module 4: Strategic Aggregation Breaking

If you are using Fmoc-N-Me-D-Met-OH specifically to stop aggregation in a "difficult sequence" (e.g., Amyloid, hydrophobic domains), placement is key.

Mechanism: The N-methyl group eliminates the H-bond donor capability of the amide backbone. This physically prevents the formation of the intermolecular Hydrogen Bonding Network required for


-sheet aggregation.

Implementation Guide:

  • The "Every 6th" Rule: In highly aggregating runs (poly-Alanine, poly-Valine), insert an N-methyl residue or a D-amino acid every 5-6 residues to disrupt the secondary structure.

  • Pseudoproline Alternative: If N-Me-D-Met is too difficult to couple, substitute the preceding residues with Pseudoproline dipeptides (Fmoc-Xxx-Ser(

    
    Me,Me pro)-OH) to induce a "kink" in the chain without the chemical reactivity issues of N-methylation.
    
Visual Pathway: Aggregation Disruption

Aggregation Agg Beta-Sheet Formation (H-Bond Network) NMe Insert Fmoc-N-Me-D-Met Agg->NMe Strategy Effect Steric Clash + No H-Bond Donor NMe->Effect Mechanism Result Solvated Peptide Chain (Random Coil) Effect->Result Outcome

Figure 2: Mechanism of action for N-methylated residues in disrupting beta-sheet aggregation.

Frequently Asked Questions (FAQ)

Q: Why is my coupling yield low even with HATU? A: You are likely experiencing "steric shielding." The N-methyl group folds back, protecting the amine. Switch to COMU/Oxyma and increase temperature to 60°C . Ensure you are using double coupling .

Q: Can I use microwave synthesis for the entire sequence? A: Proceed with caution. While microwave helps coupling onto N-Me-D-Met, the D-configuration is susceptible to racemization (conversion to L-Met) at high temperatures (>75°C) in the presence of base. Limit temperature to 50°C for the coupling of the D-Met residue itself.

Q: My product has a mass of [M-2]H. What is this? A: This is likely Diketopiperazine (DKP) formation if the N-Me-D-Met was near the C-terminus. The dipeptide cyclized and cleaved itself.[1][2] Use 2-CTC resin or Trityl-protected linkers to prevent this.

Q: The peptide is soluble in DMSO but precipitates in water. Is this aggregation? A: Not necessarily. N-Me-D-Met increases solubility in organic solvents but the peptide may still be hydrophobic. However, if it forms a gel, it is aggregating. Add LiCl (0.8M) to your solvent system during synthesis to keep the growing chain solvated.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

  • Albericio, F., & Tyley, A. (2013). The use of N-methyl amino acids in peptide therapeutics. Future Medicinal Chemistry. Link

  • Hackeng, T. M., et al. (1999). Protein Synthesis by Native Chemical Ligation: Expanded Scope by Using Straightforward Methodology. PNAS. (References Met oxidation scavengers).[3][4][5] Link

  • Bachem Technical Guides. Cleavage Cocktails for Methionine-Containing Peptides. Link

Sources

Troubleshooting

Fmoc-N-Me-D-Met-OH oxidation to sulfoxide troubleshooting

Topic: Troubleshooting the oxidation of Fmoc-N-Me-D-Met-OH to its sulfoxide form. Ticket ID: CHEM-OX-882 Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting the oxidation of Fmoc-N-Me-D-Met-OH to its sulfoxide form. Ticket ID: CHEM-OX-882 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Core Chemistry

The oxidation of Fmoc-N-Me-D-Met-OH to its sulfoxide Fmoc-N-Me-D-Met(O)-OH is a precision transformation. Unlike standard Methionine, the N-methyl group introduces steric hindrance and alters solubility, while the D-configuration combined with the new chiral sulfur center creates diastereomeric complexity in analysis.

The Reaction Mechanism

The goal is to stop oxidation at the Sulfoxide (


) stage and prevent over-oxidation to the Sulfone  (

).
  • Preferred Oxidant: Sodium Periodate (

    
    ). It is highly selective for sulfoxides and allows for strict stoichiometric control.
    
  • Problematic Oxidant: Hydrogen Peroxide (

    
    ).[1][2][3] Without rigorous control, it frequently over-oxidizes to the sulfone and can degrade the Fmoc group via oxidative cleavage if pH drifts basic.
    
The Stereochemistry Trap

Crucial Insight: Methionine sulfoxide contains a chiral sulfur atom.[4] Starting with D-Met (chiral center 1) and oxidizing the sulfur (chiral center 2) yields a mixture of diastereomers (


 and 

).[5]
  • Result: You will likely see two distinct peaks in HPLC and split signals in NMR. This is not an impurity; it is the product.

Troubleshooting Guide (Q&A)

Issue 1: "My HPLC shows two peaks with identical Mass Spec (M+16). Is my product impure?"

Diagnosis: No. You are observing sulfur chirality.[4][6] Explanation: Oxidation of the sulfide generates a new chiral center at the sulfur atom. Since your starting material is enantiopure (D-isomer), you form two diastereomers. These have different physical properties and often separate on C18 columns. Action:

  • Do not attempt to purify one peak away from the other unless you specifically require a single stereoisomer (rare).

  • Integrate both peaks; their sum represents your total yield.

Issue 2: "I detect M+32 (Sulfone) in my LC-MS."

Diagnosis: Over-oxidation. Cause: Likely use of a strong oxidant (mCPBA, excess


) or high temperatures.
Action: 
  • Switch to Sodium Periodate (

    
    ).  It is thermodynamically difficult for periodate to oxidize sulfoxide to sulfone under mild conditions.
    
  • Temperature Control: Maintain reaction at

    
     during addition.
    
  • Stoichiometry: Use exactly 1.05 equivalents of oxidant.

Issue 3: "The reaction is incomplete or the starting material precipitated."

Diagnosis: Solubility failure due to the N-Methyl group. Cause: N-Methylated amino acids are more hydrophobic and prone to aggregation than their non-methylated counterparts. Pure aqueous media (often used for


) will cause the Fmoc-N-Me-D-Met-OH to crash out, preventing reaction.
Action: 
  • Solvent System: Use a Methanol:Water (3:1) mixture. The methanol solubilizes the protected amino acid, while water is required for the periodate solubility.

  • Volume: Dilute the reaction. High concentrations favor aggregation.

Issue 4: "My Fmoc group is missing or degraded."

Diagnosis: Base-catalyzed elimination. Cause: If the pH rose above 8.0, or if temperature was too high, the Fmoc group (labile to base) was cleaved. Action:

  • Check pH: Ensure the reaction mixture remains slightly acidic to neutral (pH 4–6).

    
     solutions are naturally slightly acidic, which is protective.
    
  • Avoid Amines: Ensure no secondary amines (like piperidine traces) are present in glassware or solvents.

Validated Experimental Protocol

Objective: Selective synthesis of Fmoc-N-Me-D-Met(O)-OH.

Reagents
  • Substrate: Fmoc-N-Me-D-Met-OH (1.0 eq)

  • Oxidant: Sodium Periodate (

    
    ) (1.1 eq)
    
  • Solvent: Methanol (HPLC grade), Distilled Water

  • Quench: Ethylene Glycol

Step-by-Step Workflow
  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of Fmoc-N-Me-D-Met-OH in 15 mL Methanol . Ensure complete dissolution (sonicate if necessary).

  • Oxidant Prep: Dissolve 1.1 mmol (235 mg) of

    
     in 5 mL Water .
    
  • Addition: Cool the amino acid solution to

    
      (ice bath). Add the aqueous periodate solution dropwise over 10 minutes.
    
    • Note: The solution may become cloudy initially; this is normal.

  • Reaction: Stir at

    
     for 30 minutes, then allow to warm to Room Temperature. Stir for 2–4 hours.
    
    • Monitoring: Check via TLC or LC-MS. Look for disappearance of Starting Material (SM).

  • Quench: Add 2 drops of Ethylene Glycol to consume excess periodate. Stir for 15 minutes.

  • Workup:

    • Remove Methanol under reduced pressure (rotary evaporator) at

      
      .
      
    • Dilute the remaining aqueous slurry with 30 mL Ethyl Acetate and 10 mL 5% Citric Acid (to ensure carboxylic acid protonation).

    • Extract the aqueous layer. Wash the organic layer with Water (

      
      ) and Brine (
      
      
      
      ).
  • Drying: Dry over

    
    , filter, and concentrate.
    
  • Result: Product is usually a white foam/solid. Yields should exceed 90%.

Data Specification Table
ParameterSpecificationNotes
Target Mass MW + 16 DaSulfoxide formation
Impurity Mass MW + 32 DaSulfone (Avoid >2%)
HPLC Profile Doublet PeakDiastereomers (

)
Solubility DMSO, MeOH, DCMPoor in Water/Ether
Storage

, Desiccated
Hygroscopic

Diagnostic Logic Flowchart

Troubleshooting Start Start: LC-MS Analysis of Crude Product CheckMass Check Mass Shift Start->CheckMass ResultM16 Mass = M+16 CheckMass->ResultM16 Target ResultM32 Mass = M+32 CheckMass->ResultM32 Sulfone ResultM0 Mass = M+0 (SM) CheckMass->ResultM0 No Rxn CheckPeaks How many HPLC Peaks? ResultM16->CheckPeaks ActionSulfone Failure: Over-oxidation Discard. Use NaIO4 next time. ResultM32->ActionSulfone ActionIncomplete Incomplete Reaction Check Solubility (MeOH ratio) Check Stirring ResultM0->ActionIncomplete SinglePeak Single Peak CheckPeaks->SinglePeak Unusual DoublePeak Double Peak (Split) CheckPeaks->DoublePeak Normal ActionStereo Note: Single peak implies poor separation or stereoselective induction (rare) SinglePeak->ActionStereo ActionSuccess Success: Diastereomers Proceed to Workup DoublePeak->ActionSuccess

Caption: Decision logic for analyzing Fmoc-N-Me-D-Met oxidation results via LC-MS and HPLC.

References

  • Gausepohl, H., et al. (1992). "Peptide Synthesis: Oxidation of Methionine." Int. J. Peptide Protein Res.
  • Raskatov, J. A., et al. (2020).[4] "A Facile Method for the Separation of Methionine Sulfoxide Diastereomers." Chemistry – A European Journal. Link (Validates the existence and separation of Met(O) diastereomers).

  • Sigma-Aldrich. "Fmoc-Met(O)-OH Product Specification." Link (Confirming commercial availability and physical properties).

  • Biotage. "How to handle peptides that contain methionine." Link (Overview of oxidation prevention and reversal strategies).

Sources

Optimization

improving reaction rates for N-methylated D-amino acids

Welcome to the Technical Support Center for complex peptide synthesis. Incorporating N-methylated D-amino acids into your sequences introduces profound steric hindrance and conformational rigidity, which often leads to t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for complex peptide synthesis. Incorporating N-methylated D-amino acids into your sequences introduces profound steric hindrance and conformational rigidity, which often leads to truncated sequences, epimerization, and poor yields.

This guide is designed for researchers and drug development professionals. It moves beyond basic troubleshooting to explain the causality behind synthetic failures and provides self-validating protocols to ensure your solid-phase peptide synthesis (SPPS) workflows succeed.

Workflow Visualization: Coupling Strategy

Workflow Start Evaluate Coupling Target (N-Me D-Amino Acid) SingleMe Standard N-Me Target (Primary to Secondary Amine) Start->SingleMe DoubleMe Consecutive N-Me Target (Secondary to Secondary Amine) Start->DoubleMe COMU Use COMU + TMP (Microwave 50-75°C) SingleMe->COMU PyBroP Use PyBroP + DIEA (Avoids Guanidinylation) DoubleMe->PyBroP BTC Use Triphosgene (BTC) (In situ acid chloride) DoubleMe->BTC If PyBroP fails DKP Fmoc Deprotection Risk: DKP Formation COMU->DKP PyBroP->DKP Mitigate Mitigation: 20% Piperazine or 2% DBU DKP->Mitigate

Decision tree for optimizing N-methyl D-amino acid coupling and preventing DKP formation.

Troubleshooting FAQs

Q1: Why are my N-methylated D-amino acid couplings failing or showing massive deletions? A1: N-methylated D-amino acids present severe steric hindrance. The N-methyl group physically blocks the incoming activated amino acid, and the secondary amine is a significantly poorer nucleophile than a primary amine. Furthermore, using standard uronium-based reagents like HATU or HBTU can lead to a dead-end side reaction: the uronium salt reacts directly with the secondary amine on the resin to form an unreactive guanidinium species, permanently capping your peptide[1]. Solution: Switch to a phosphonium-based reagent like or a third-generation uronium reagent like 2[2]. PyBroP is highly effective for coupling sterically hindered amino acids because it lacks the structural components to form guanidinium byproducts. COMU features a morpholino group that enhances solubility and acts as an internal base, making it exceptionally efficient for driving difficult couplings to completion[2].

Q2: I am seeing high levels of epimerization (D to L conversion) during microwave-assisted coupling. How can I prevent this? A2: 3[3] (typically 50–75 °C) dramatically accelerates the coupling of sterically hindered residues, but it also lowers the activation energy for direct enolization. When using a strong base like N,N-Diisopropylethylamine (DIEA), the alpha-proton of the activated D-amino acid is easily abstracted. This forms an achiral enolate or oxazolone intermediate, which then non-selectively re-protonates to form a mixture of D- and L-epimers[1]. Solution: Substitute DIEA with 2,4,6-trimethylpyridine (TMP, also known as collidine). TMP is sufficiently sterically hindered to act as an effective acid scavenger but is less basic than DIEA, significantly reducing the rate of alpha-proton abstraction.

Q3: My sequence truncates immediately after Fmoc deprotection of the residue following my N-methyl D-amino acid. What is happening? A3: You are experiencing Diketopiperazine (DKP) formation. This is a classic intramolecular side reaction where the free N-terminal amine attacks the ester or amide bond of the previous residue, cleaving a cyclic dipeptide (DKP) from the resin[4]. N-methylation significantly lowers the energy barrier for the cis-amide bond conformation required for this cyclization. This is heavily exacerbated when alternating stereocenters (e.g., D-amino acid followed by L-amino acid) are present, as the side chains avoid steric clashing during the formation of the 6-membered ring[1]. Solution: The standard 20% piperidine in DMF deprotection is highly basic and catalyzes DKP formation. To mitigate this, use a milder deprotection cocktail, such as 20% piperazine in DMF or 2% DBU with 5% piperazine, and minimize the deprotection time[4].

Quantitative Data: Reagent Selection Matrix

Use the following table to select the appropriate coupling reagent based on the specific steric demands of your sequence.

ReagentReagent ClassRelative Coupling RateEpimerization RiskGuanidinylation RiskBest Use Case
HATU UroniumHighModerateHighStandard couplings, low steric hindrance
COMU Uronium (Oxyma-based)Very HighLowModerateMicrowave-assisted SPPS, single N-Me targets
PyBroP PhosphoniumModerateLowNoneConsecutive N-Me to N-Me couplings
BTC Acid Chloride (in situ)Very HighHighNoneExtreme steric hindrance, completely unreactive amines

Step-by-Step Methodologies

Protocol A: Microwave-Assisted Coupling of N-Methyl D-Amino Acids using COMU

Self-validating mechanism: The use of Oxyma Pure (embedded in COMU) provides a colorimetric indicator. The solution turns from yellow to colorless as the coupling proceeds, providing visual validation of reagent consumption.

  • Resin Preparation : Swell the peptidyl-resin in N,N-Dimethylformamide (DMF) for 15 minutes to ensure maximum exposure of the reactive sites.

  • Activation : In a separate vial, dissolve 4 equivalents of the Fmoc-N-methyl D-amino acid and 4 equivalents of 5[5] in DMF (yielding a 0.2 M solution).

  • Base Addition : Add 8 equivalents of TMP (collidine) to the activation vial. Causality: TMP is used instead of DIEA to prevent base-catalyzed epimerization under microwave conditions.

  • Coupling : Transfer the activated solution to the resin. Irradiate in a microwave peptide synthesizer at 75 °C for 10 minutes.

  • Validation : Perform a micro-cleavage and analyze via LC-MS. If unreacted secondary amine remains, proceed to Protocol B.

Protocol B: PyBroP-Mediated Coupling for Consecutive N-Methylated Residues

Self-validating mechanism: The Chloranil test is used instead of the Kaiser test, as the Kaiser test yields false negatives for secondary amines. A colorless bead indicates a successful coupling.

  • Resin Preparation : Suspend the N-methylated peptidyl-resin in Dichloromethane (DCM). Causality: DCM is preferred over DMF for PyBroP to maximize the reactivity of the phosphonium intermediate.

  • Reagent Addition : Add 3 equivalents of the incoming Fmoc-amino acid and 3 equivalents of directly to the resin.

  • Cooling : Cool the reaction vessel to 0 °C. Causality: Cooling stabilizes the highly reactive acylphosphonium intermediate before base addition, preventing premature degradation.

  • Base Addition : Add 6 equivalents of DIEA dropwise. Mix for 1 minute at 0 °C, then allow the reaction to warm to room temperature and shake for 2 hours.

  • Validation : Wash the resin thoroughly with DCM and perform a Chloranil test.

References

  • Luxembourg Bio Technologies. "Microwave heating in solid-phase peptide synthesis.
  • BenchChem. "Technical Support Center: Coupling N-Methylleucine in Peptide Synthesis.
  • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Chemical Reviews. "Peptide Coupling Reagents, More than a Letter Soup.
  • PMC (NIH). "Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis.
  • Sigma-Aldrich. "PyBroP Novabiochem 132705-51-2.

Sources

Reference Data & Comparative Studies

Validation

The Rotameric Effect: Causality and Chromatographic Impact

Title: A Comprehensive Guide to HPLC Purity Assessment of Fmoc-N-Me-D-Met-OH: Overcoming Rotameric and Chiral Challenges Introduction Fmoc-N-Me-D-Met-OH is a highly specialized, sterically hindered building block critica...

Author: BenchChem Technical Support Team. Date: March 2026

Title: A Comprehensive Guide to HPLC Purity Assessment of Fmoc-N-Me-D-Met-OH: Overcoming Rotameric and Chiral Challenges

Introduction Fmoc-N-Me-D-Met-OH is a highly specialized, sterically hindered building block critical for the solid-phase peptide synthesis (SPPS) of advanced therapeutics[1]. However, its unique structural features—an N-methylated secondary amine, an oxidizable methionine thioether, and a chiral alpha-carbon—create a perfect storm of analytical challenges.

As a Senior Application Scientist, I frequently audit laboratory data where standard High-Performance Liquid Chromatography (HPLC) results for N-methylated Fmoc-amino acids are misinterpreted. Analysts often confuse rotameric peak splitting with actual chemical impurities, leading to the false rejection of high-purity batches. This guide objectively compares alternative HPLC methodologies, establishing a self-validating analytical system to accurately assess both the chemical and enantiomeric purity of Fmoc-N-Me-D-Met-OH[2].

Mechanistic Causality: The attachment of the Fmoc protecting group to an N-methylated amine creates a tertiary carbamate. The steric bulk of the N-methyl group severely restricts rotation around the C-N amide bond, resulting in a thermodynamic equilibrium of cis and trans rotamers[3]. At ambient temperature (25°C), the interconversion rate between these rotamers is slow relative to the HPLC timescale. Consequently, standard Reversed-Phase HPLC (RP-HPLC) yields broad, tailing, or distinctly split peaks (typically a major and a minor peak)[4].

The Solution: To accurately quantify chemical impurities (such as des-methyl or des-Fmoc derivatives), we must increase the kinetic energy of the system. Elevating the column temperature to 60°C accelerates the cis-trans interconversion until the peaks coalesce into a single, sharp analytical band.

Rotamer_Mechanism cluster_0 Ambient Temperature (25°C) cluster_1 Elevated Temperature (60°C) Cis Cis-Rotamer (Minor Peak) Trans Trans-Rotamer (Major Peak) Cis->Trans Slow Interconversion Result25 Split/Broad Peaks (False Impurity Profile) Cis->Result25 Trans->Result25 FastEq Rapid Cis-Trans Interconversion Result25->FastEq Apply Heat (Overcomes Rotational Barrier) Coalesced Coalesced Single Peak (Accurate Integration) FastEq->Coalesced

The thermodynamic mechanism of cis/trans rotamer coalescence in N-methylated Fmoc amino acids.

Comparative HPLC Methodologies

To establish a robust purity profile, we must decouple chemical purity (oxidation, deletion sequences) from chiral purity (D- vs. L-enantiomer). No single method achieves both simultaneously. Table 1 objectively compares the performance of standard methods against optimized alternatives[2][5].

Table 1: Comparison of HPLC Modalities for Fmoc-N-Me-D-Met-OH

Method AlternativeTarget PurityColumn ChemistryTempMobile PhasePerformance / Outcome
Standard RP-HPLC ChemicalC18 (e.g., 5 µm, 100Å)25°CH₂O/MeCN + 0.1% TFAPoor: Peak splitting due to rotamers; false impurity reporting.
Elevated Temp RP-HPLC ChemicalC18 (e.g., 2.6 µm Core-Shell)60°CH₂O/MeCN + 0.1% TFAExcellent: Rotamer coalescence; sharp peaks; resolves Met(O).
Normal Phase Chiral EnantiomericChiralpak IA / IC25°CHexane/IPA + 0.1% TFAGood: Excellent D/L resolution, but poor sample solubility[6].
Reversed-Phase Chiral EnantiomericLux Cellulose-2 / 325°CH₂O/MeCN + 0.1% TFAExcellent: Good solubility; baseline D/L resolution (Rs > 1.5)[5].

Experimental Protocols: A Self-Validating System

Trustworthiness in analytical chemistry relies on self-validation. The following protocols incorporate forced degradation and enantiomeric spiking to prove system suitability before sample analysis.

Protocol A: Elevated Temperature RP-HPLC (Chemical Purity)

This method isolates the target compound from synthesis-related impurities, specifically the oxidized sulfoxide degradant, Met(O)[2].

  • System Validation (The Causality Check): Prior to analysis, treat a 100 µL aliquot of the sample with 10 µL of 3% H₂O₂ for 30 minutes to intentionally generate the Met(O) derivative. A valid system must show the Met(O) peak eluting earlier than the main Fmoc-N-Me-D-Met-OH peak due to the increased polarity of the sulfoxide group.

  • Sample Preparation: Dissolve Fmoc-N-Me-D-Met-OH in 50:50 Acetonitrile:Water to a concentration of 1.0 mg/mL.

  • Column: High-purity C18, 150 x 4.6 mm, 3 µm.

  • Column Temperature: Strictly maintain at 60°C using a calibrated column oven. Critical: Failure to reach 60°C will result in incomplete rotamer coalescence.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water

    • Solvent B: 0.1% TFA in HPLC-grade Acetonitrile

  • Gradient: Linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate & Detection: 1.0 mL/min; UV detection at 265 nm (targets the Fmoc chromophore while avoiding solvent cutoff interference).

  • Data Analysis: Integrate the single coalesced main peak. Calculate chemical purity as (Area of Main Peak / Total Peak Area) × 100.

Protocol B: Reversed-Phase Chiral HPLC (Enantiomeric Purity)

Standard C18 columns cannot separate enantiomers. We utilize a polysaccharide-based chiral stationary phase under reversed-phase conditions to resolve the desired D-enantiomer from the undesired L-enantiomer[5].

  • System Validation: Spike the sample with 1% of a known Fmoc-N-Me-L-Met-OH standard. The system is valid only if the resolution (Rs) between the D and L peaks is ≥ 1.5 (baseline resolution)[6].

  • Sample Preparation: Dissolve sample at 0.5 mg/mL in the mobile phase.

  • Column: Phenomenex Lux 5 µm Cellulose-2 (250 x 4.6 mm) or equivalent[5].

  • Column Temperature: 25°C (Ambient). Note: Rotamers may still appear as slight shoulders, but the primary goal is resolving the distinct D- and L-enantiomer clusters.

  • Mobile Phase: Isocratic 40% (0.1% TFA in Water) / 60% Acetonitrile.

  • Flow Rate & Detection: 1.0 mL/min; UV detection at 220 nm.

  • Data Analysis: Identify the L-enantiomer peak based on the spiked standard. Calculate enantiomeric excess (%ee).

Visualizing the Analytical Workflow

To streamline laboratory operations, the following decision matrix dictates the correct analytical path based on the specific purity attribute being assessed.

HPLC_Workflow Start Fmoc-N-Me-D-Met-OH Sample Analysis Split Determine Purity Type Start->Split ChemPurity Chemical Purity (Oxidation, Des-methyl) Split->ChemPurity ChiralPurity Enantiomeric Purity (D vs L Isomer) Split->ChiralPurity TempCheck Elevate Temp to 60°C (Rotamer Coalescence) ChemPurity->TempCheck Chiral_HPLC Lux Cellulose-2 Column Isocratic Elution ChiralPurity->Chiral_HPLC RP_HPLC C18 RP-HPLC Gradient: MeCN/H2O + 0.1% TFA TempCheck->RP_HPLC ResultChem Accurate Chemical Purity (Single Sharp Peak) RP_HPLC->ResultChem ResultChiral Accurate Chiral Purity (Baseline Resolution) Chiral_HPLC->ResultChiral

Decision workflow for selecting the appropriate HPLC methodology for Fmoc-N-Me-D-Met-OH.

References

  • [5] Title: HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Source: Phenomenex. URL: [Link]

  • [6] Title: Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. Source: RSC Publishing. URL: [Link]

  • [1] Title: Fmoc-N-Me-D-Met-OH | Next Peptide. Source: Next Peptide. URL: [Link]

  • [3] Title: Supporting Information - The Royal Society of Chemistry (Rotameric Analysis). Source: RSC. URL: [Link]

  • [4] Title: Purification of modified amino acids: a student perspective of the ACCQPrep preparative HPLC system. Source: Teledyne ISCO. URL: [Link]

Sources

Comparative

A Comparative Guide to the NMR Characterization of Fmoc-N-Me-D-Met-OH and Its Analogs

For Researchers, Scientists, and Drug Development Professionals In the realm of peptide synthesis and drug design, the incorporation of non-canonical amino acids is a cornerstone for enhancing therapeutic properties. N-m...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis and drug design, the incorporation of non-canonical amino acids is a cornerstone for enhancing therapeutic properties. N-methylation, for instance, is a critical modification known to improve metabolic stability and cell permeability. The stereochemistry of amino acids also plays a pivotal role in dictating the final conformation and biological activity of a peptide. Fmoc-N-Me-D-Met-OH, an N-methylated D-amino acid, is therefore a valuable building block. However, comprehensive NMR characterization data for this specific compound is not always readily accessible.

This guide provides a detailed comparison of the expected NMR spectral data for Fmoc-N-Me-D-Met-OH with its commercially available and structurally related analogs: Fmoc-D-Met-OH and Fmoc-N-Me-L-Met-OH. By understanding the subtle yet significant differences in their NMR spectra, researchers can confidently verify the identity and purity of their starting materials, ensuring the fidelity of their synthesized peptides.

The Structural Significance of N-Methylation and Stereochemistry

The introduction of a methyl group on the amide nitrogen of an amino acid has profound structural implications. It removes the amide proton, a hydrogen bond donor, which can disrupt secondary structures like β-sheets that may lead to peptide aggregation. Furthermore, the D-configuration of an amino acid can confer resistance to enzymatic degradation by proteases that are stereospecific for L-amino acids.

The combination of N-methylation and D-stereochemistry in Fmoc-N-Me-D-Met-OH makes it a powerful tool for designing peptides with enhanced pharmacokinetic profiles. Accurate characterization of this building block is the first critical step in harnessing its potential.

Comparative NMR Data: Distinguishing Key Features

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide a detailed fingerprint of the chemical environment of each atom. Below is a comparative analysis of the expected NMR data for Fmoc-N-Me-D-Met-OH and its common alternatives.

Disclaimer: Specific chemical shifts can vary depending on the solvent, concentration, and temperature. The data for Fmoc-N-Me-D-Met-OH is predicted based on the analysis of its analogs and general principles of NMR spectroscopy.

¹H NMR Spectroscopic Data

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Assignment Fmoc-N-Me-D-Met-OH (Predicted) Fmoc-D-Met-OH (Reference) Fmoc-N-Me-L-Met-OH (Reference) Key Differentiating Features
Fmoc Aromatic Protons 7.75-7.85 (m, 4H), 7.30-7.45 (m, 4H)7.75-7.85 (m, 4H), 7.30-7.45 (m, 4H)7.75-7.85 (m, 4H), 7.30-7.45 (m, 4H)Generally consistent across all three compounds.
Fmoc CH & CH₂ 4.20-4.50 (m, 3H)4.20-4.50 (m, 3H)4.20-4.50 (m, 3H)Generally consistent across all three compounds.
α-CH ~4.5-4.7 (dd, 1H)~4.3-4.5 (dd, 1H)~4.5-4.7 (dd, 1H)The α-proton in N-methylated amino acids often shifts slightly downfield.
β-CH₂ ~2.0-2.2 (m, 2H)~1.9-2.1 (m, 2H)~2.0-2.2 (m, 2H)Minor shifts may be observed.
γ-CH₂ ~2.5-2.7 (t, 2H)~2.4-2.6 (t, 2H)~2.5-2.7 (t, 2H)Minor shifts may be observed.
S-CH₃ ~2.1 (s, 3H)~2.1 (s, 3H)~2.1 (s, 3H)Generally consistent.
N-CH₃ ~2.8-3.0 (s, 3H)N/A~2.8-3.0 (s, 3H)The presence of a singlet in this region is the primary indicator of N-methylation.
NH N/A~5.5-5.8 (d, 1H)N/AThe absence of the amide proton signal confirms N-methylation.
COOH ~10.0-12.0 (br s, 1H)~10.0-12.0 (br s, 1H)~10.0-12.0 (br s, 1H)Broad signal, highly dependent on solvent and concentration.
¹³C NMR Spectroscopic Data

The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Assignment Fmoc-N-Me-D-Met-OH (Predicted) Fmoc-D-Met-OH (Reference) Fmoc-N-Me-L-Met-OH (Reference) Key Differentiating Features
COOH ~173-176~173-176~173-176Generally consistent.
Fmoc C=O ~156-157~156-157~156-157Generally consistent.
Fmoc Aromatic Carbons ~120-144~120-144~120-144A complex set of signals characteristic of the fluorenyl group.
Fmoc CH & CH₂ ~47, ~67~47, ~67~47, ~67Generally consistent.
α-C ~58-62~53-56~58-62The α-carbon in N-methylated amino acids typically shifts downfield.
β-C ~30-32~30-32~30-32Minor shifts may be observed.
γ-C ~29-31~29-31~29-31Minor shifts may be observed.
S-CH₃ ~15~15~15Generally consistent.
N-CH₃ ~30-35N/A~30-35A signal in this region is a key indicator of N-methylation.

Experimental Protocol for NMR Characterization

To ensure accurate and reproducible NMR data, the following protocol is recommended.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the Fmoc-amino acid derivative.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are commonly used for Fmoc-protected amino acids. DMSO-d₆ is often preferred as it can help to sharpen the carboxylic acid proton signal.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). Modern spectrometers can also reference to the residual solvent peak.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to encompass a range of at least -1 to 13 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

Visualizing the Molecular Structure and Workflow

Chemical Structure of Fmoc-N-Me-D-Met-OH

N N CA N->CA NCH3 CH₃ N->NCH3 Fmoc Fmoc N->Fmoc C C' CA->C CB CA->CB O O C->O OH OH C->OH CG CB->CG S S CG->S SCH3 CH₃ S->SCH3

Caption: Structure of Fmoc-N-Me-D-Met-OH.

Experimental Workflow for NMR Characterization

cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h_nmr ¹H NMR transfer->h_nmr c_nmr ¹³C NMR h_nmr->c_nmr process Process Spectra c_nmr->process assign Assign Signals process->assign compare Compare with Reference Data assign->compare

Caption: Workflow for NMR characterization.

Conclusion

References

For the purpose of this guide, specific URLs for purchasing the compared products are not provided as they can change. Please refer to the websites of major chemical suppliers for current product information.

Validation

Engineering Peptide Stability: A Comparative Guide to L-Met, D-Met, and N-Me-D-Met Modifications

Executive Summary The translation of peptide-based therapeutics from in vitro hits to clinical candidates is frequently bottlenecked by poor pharmacokinetic properties—specifically, rapid proteolytic degradation and low...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The translation of peptide-based therapeutics from in vitro hits to clinical candidates is frequently bottlenecked by poor pharmacokinetic properties—specifically, rapid proteolytic degradation and low membrane permeability . Methionine (Met) residues present a unique challenge in peptide design: they are highly susceptible to both endopeptidase cleavage and side-chain oxidation.

As a Senior Application Scientist, I approach peptide optimization not as a trial-and-error process, but as a rational engineering discipline. This guide provides an objective, data-driven comparison of three structural variants: the native L-Methionine (L-Met) , the stereochemically inverted D-Methionine (D-Met) , and the dual-modified N-Methyl-D-Methionine (N-Me-D-Met) . By understanding the mechanistic causality behind these modifications, researchers can predictably tune the metabolic stability and bioavailability of their peptide pipelines.

Mechanistic Causality: Why Structure Dictates Stability

The stability of a peptide is a direct function of its molecular recognition by endogenous enzymes and its physicochemical interaction with solvent environments.

  • L-Methionine (Baseline): The naturally occurring L-enantiomer is a standard substrate for endogenous proteases. Its flexible backbone and native stereochemistry allow it to easily adopt the required transition-state geometry within protease active sites. Furthermore, its thioether side chain is highly exposed to reactive oxygen species (ROS), making it prone to oxidation into methionine sulfoxide.

  • D-Methionine (Stereo-inversion): Endogenous proteases are highly stereospecific, having evolved to cleave L-amino acid bonds. Substituting L-Met with D-Met introduces a stereochemical inversion that physically prevents the peptide backbone from properly aligning with the catalytic triad of most proteases . While this drastically reduces proteolytic cleavage, the amide hydrogen remains intact, meaning the peptide still suffers from high desolvation penalties that limit passive membrane permeability.

  • N-Me-D-Met (Dual Modification): This represents the ultimate defensive modification. N-methylation removes the amide proton (a critical hydrogen bond donor), which significantly increases the peptide's lipophilicity and membrane permeability . Simultaneously, the addition of the methyl group introduces severe steric bulk. When combined with the D-configuration, this dual-shielding effect creates a steric clash that effectively abolishes endopeptidase access to the peptide bond, yielding near-total metabolic stability .

G LMet L-Methionine (Baseline) Mech1 Endopeptidase Recognition LMet->Mech1 DMet D-Methionine (Stereo-inversion) Mech2 Steric Clash & Protease Evasion DMet->Mech2 NMeDMet N-Me-D-Methionine (Dual Modification) Mech3 Loss of H-Bond Donor + Steric Shielding NMeDMet->Mech3 Out1 t1/2 < 1 hr Poor Permeability Mech1->Out1 Out2 t1/2 ~ 4-8 hrs Moderate Permeability Mech2->Out2 Out3 t1/2 > 24 hrs High Permeability Mech3->Out3

Fig 1: Mechanistic pathways of methionine modifications and their pharmacokinetic outcomes.

Quantitative Performance Comparison

The following table synthesizes the expected pharmacokinetic and physicochemical shifts when substituting a native L-Met residue with its modified counterparts in a representative linear peptide model.

ParameterL-Methionine (L-Met)D-Methionine (D-Met)N-Methyl-D-Methionine (N-Me-D-Met)
Proteolytic Stability (Serum

)
< 1 Hour (Rapid degradation)4 to 8 Hours (Moderate resistance)> 24 Hours (Near-complete resistance)
Membrane Permeability (

)
Low (High H-bonding penalty)Low (High H-bonding penalty)High (Reduced desolvation energy)
Oxidation Susceptibility HighHighModerate (Steric shielding effect)
Conformational Flexibility HighHighLow (Restricted backbone rotation)
Synthetic Complexity (SPPS) Low (Standard coupling)Low (Standard coupling)High (Requires specialized coupling conditions)

Self-Validating Experimental Methodologies

To objectively verify the stability gains of these modifications, experimental workflows must be designed as self-validating systems. This ensures that the observed half-lives are absolute thermodynamic properties of the peptides, rather than artifacts of matrix interference or sample preparation.

Protocol 1: Serum Stability & Proteolytic Degradation Assay

This protocol isolates the variable of enzymatic degradation by exposing the peptide to the complex protease matrix of human or rat serum.

Causality & Design: We utilize Trichloroacetic Acid (TCA) quenching because it instantaneously denatures and precipitates large serum proteins (including the proteases), halting the reaction precisely at the target timepoint while leaving the smaller peptide analytes in the supernatant. To ensure trustworthiness, an isotopically heavy-labeled Internal Standard (IS) is spiked into the quenching solution to control for extraction recovery variations and LC-MS ion suppression.

Step-by-Step Workflow:

  • Incubation: Dilute the test peptide to a final concentration of 5 µM in 25% human serum (buffered with 0.1 M Tris-HCl, pH 7.5). Incubate at 37°C under gentle agitation.

  • Sampling: Extract 50 µL aliquots at precise intervals: 0, 1, 2, 4, 8, and 24 hours. The 0-hour timepoint serves as the absolute baseline (100% intact peptide).

  • Quenching: Immediately transfer each aliquot into 50 µL of ice-cold 10% TCA containing 1 µM of the heavy-labeled IS. Vortex for 10 seconds.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated serum proteins.

  • Analysis: Transfer the supernatant to an autosampler vial and analyze via LC-MS/MS (MRM mode). Calculate the

    
     by plotting the natural log of the remaining peptide peak area ratio (Analyte/IS) versus time.
    

G Incubate 1. Incubation Peptide + 25% Serum @ 37°C Aliquot 2. Sampling Aliquot at 0, 1, 2, 4, 8, 24h Incubate->Aliquot Quench 3. Quenching Add 10% TCA + IS (Precipitates Proteins) Aliquot->Quench Centrifuge 4. Centrifugation Pellet Proteases Extract Supernatant Quench->Centrifuge Analyze 5. LC-MS/MS Quantify Intact Peptide Calculate t1/2 Centrifuge->Analyze

Fig 2: Standardized self-validating workflow for peptide serum stability and half-life analysis.

Protocol 2: Oxidation Susceptibility (ROS) Assay

Because the thioether side chain of methionine is highly susceptible to oxidation, it is critical to evaluate how backbone modifications influence side-chain vulnerability.

Causality & Design: We employ a controlled hydrogen peroxide (


) challenge. The reaction is quenched using a molar excess of catalase. Catalase is chosen because it instantly disproportionates residual 

into water and oxygen, strictly defining the oxidation exposure window and preventing artifactual oxidation while the sample sits in the autosampler queue.

Step-by-Step Workflow:

  • Incubation: Dissolve the peptide in PBS (pH 7.4) to a concentration of 10 µM. Initiate the reaction by adding

    
     to a final concentration of 1 mM. Incubate at 37°C.
    
  • Sampling & Quenching: At 0, 15, 30, 60, and 120 minutes, remove a 20 µL aliquot and immediately add it to a vial containing 200 U/mL of bovine liver catalase.

  • LC-MS/MS Monitoring: Analyze the samples using high-resolution mass spectrometry. Monitor the depletion of the parent peptide mass (

    
    ) and the appearance of the sulfoxide adduct (
    
    
    
    Da).
  • Validation: A reference peptide with a known, rapid oxidation rate must be run in parallel to validate the ROS activity of the

    
     stock.
    

References

  • Title: Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals Source: PMC (NIH) URL: [Link]

  • Title: In Vitro Selection of Macrocyclic d/l-Hybrid Peptides against Human EGFR Source: ACS Chemical Biology URL: [Link]

  • Title: N-methylation of peptides: a new perspective in medicinal chemistry Source: Accounts of Chemical Research (PubMed) URL: [Link]

  • Title: D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides Source: MDPI (Antibiotics) URL: [Link]

Comparative

Assessing Enantiomeric Excess of Fmoc-N-Me-D-Met-OH: A Comparative Guide to Chiral Analysis

Determining the enantiomeric purity of building blocks is a non-negotiable quality control step in modern peptide therapeutics. For N-methylated amino acids like Fmoc-N-Me-D-Met-OH, this assessment is particularly critic...

Author: BenchChem Technical Support Team. Date: March 2026

Determining the enantiomeric purity of building blocks is a non-negotiable quality control step in modern peptide therapeutics. For N-methylated amino acids like Fmoc-N-Me-D-Met-OH, this assessment is particularly critical. N-methylation removes the hydrogen bond donor capability and introduces severe steric hindrance. During solid-phase peptide synthesis (SPPS), this steric bulk dramatically reduces the coupling rate, increasing the lifetime of the activated ester intermediate. This prolonged activation makes the molecule highly susceptible to base-catalyzed racemization via oxazolone formation or direct enolization.

To ensure the integrity of drug development pipelines, researchers must accurately assess the enantiomeric excess (ee) of Fmoc-N-Me-D-Met-OH batches. This guide objectively compares the two dominant analytical methodologies: Direct Chiral Chromatography and Indirect Diastereomeric Derivatization .

Racemization L_AA Activated Fmoc-N-Me-D-Met-OH Oxazolone Oxazolone Intermediate (Achiral/Planar) L_AA->Oxazolone Base / Slow Coupling Oxazolone->L_AA H+ (Face A) D_AA Contaminant Fmoc-N-Me-L-Met-OH Oxazolone->D_AA H+ (Face B)

Base-catalyzed oxazolone racemization pathway of activated N-methyl amino acids during synthesis.

Method 1: Direct Chiral HPLC/SFC (The Industry Standard)

Direct separation relies on a Chiral Stationary Phase (CSP), typically composed of immobilized derivatized polysaccharides (e.g., amylose or cellulose tris-phenylcarbamates). The enantiomers form transient, non-covalent diastereomeric complexes with the chiral grooves of the CSP. Because Fmoc-N-Me-D-Met-OH contains a highly UV-active fluorenylmethyloxycarbonyl (Fmoc) group, it is perfectly suited for direct UV detection without prior modification[1].

Causality of Experimental Choices
  • TFA Addition: Fmoc-N-Me-D-Met-OH possesses a free carboxylic acid. In normal-phase solvents, this group can interact non-specifically with residual silanols on the silica support, causing severe peak tailing. Adding 0.1% Trifluoroacetic acid (TFA) suppresses ionization, ensuring sharp peaks and accurate integration.

  • Immobilized vs. Coated CSPs: Immobilized columns (like Chiralpak IA/IC) are preferred over coated ones (like OD-H) because they tolerate a wider range of organic modifiers (e.g., DCM or THF). This is often necessary because N-methyl amino acids can exhibit poor solubility in standard hexane/alcohol mixtures.

Self-Validating Protocol: Direct Chiral HPLC

This protocol includes a mandatory system suitability test to validate the resolving power of the instrument before sample analysis.

  • Standard Preparation: Dissolve 1 mg of the Fmoc-N-Me-D-Met-OH sample in 1 mL of HPLC-grade Hexane/Isopropanol (80:20).

  • System Suitability (Crucial Control): Inject a synthetic racemic standard (Fmoc-N-Me-D/L-Met-OH). Adjust the isocratic gradient until baseline resolution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) is achieved. This proves the system can separate the enantiomers and establishes the exact retention times for both the D and L isomers.
    
  • Chromatography Execution:

    • Column: Chiralpak IC (4.6 mm × 250 mm, 5 µm).

    • Mobile Phase: Hexane / Isopropanol / TFA (80:20:0.1, v/v/v) - Isocratic.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (optimal for Fmoc chromophore).

  • Data Analysis: Inject the sample batch. Calculate the enantiomeric excess using the integrated peak areas:

    
    
    

Method 2: Indirect Derivatization via Marfey's Reagent

When chiral columns are unavailable, or when analyzing complex peptide hydrolysates, Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) serves as the gold standard alternative[2]. FDAA reacts stoichiometrically with the secondary amine of the N-methyl amino acid to form stable covalent diastereomers[3]. Because these resulting molecules are diastereomers (not enantiomers), they possess distinct physicochemical properties and can be easily separated on a standard achiral C18 reverse-phase column[4].

Causality of Experimental Choices
  • Fmoc Removal: Marfey's reagent undergoes nucleophilic aromatic substitution (

    
    ) exclusively with free amines. The Fmoc protecting group must be completely cleaved prior to derivatization.
    
  • Mild Heating & Bicarbonate Base: The derivatization requires a mild base (NaHCO₃) to keep the amine deprotonated and nucleophilic. Gentle heating (40°C) is required to drive the reaction of the sterically hindered secondary amine (N-Me) to completion without inducing background racemization[3].

Self-Validating Protocol: Marfey's Derivatization

This workflow utilizes a quenching step to lock the stereochemistry and prevent artifactual racemization post-derivatization.

  • Deprotection: Dissolve 1 mg of Fmoc-N-Me-D-Met-OH in 500 µL of 20% Piperidine in DMF. Stir for 20 minutes at room temperature. Evaporate to complete dryness under a gentle nitrogen stream to yield the free amine (N-Me-D-Met-OH).

  • Derivatization: Re-dissolve the residue in 100 µL of a 1% (w/v) solution of L-FDAA in acetone. Add 20 µL of 1 M NaHCO₃.

  • Incubation: Heat the mixture in a thermomixer at 40°C for exactly 1 hour.

  • Quenching (Control Step): Stop the reaction by adding 20 µL of 1 M HCl. This neutralizes the bicarbonate base, immediately halting the

    
     reaction and preventing any subsequent degradation or base-catalyzed racemization of the newly formed diastereomers. Dilute the mixture with 860 µL of 50% Acetonitrile/Water.
    
  • RP-HPLC Analysis:

    • Column: Standard C18 (2.1 mm × 100 mm, 1.8 µm).

    • Mobile Phase: Linear gradient of Water (0.1% Formic Acid) to Acetonitrile (0.1% Formic Acid).

    • Detection: UV at 340 nm (specific to the dinitrophenyl group of FDAA) and MS (m/z monitoring for FDAA-N-Me-Met).

Workflow Start Fmoc-N-Me-D-Met-OH Sample Direct Direct Method (Chiral HPLC/SFC) Start->Direct Indirect Indirect Method (Marfey's Reagent) Start->Indirect Direct_Step Inject onto Chiral CSP (e.g., Chiralpak IC) Direct->Direct_Step Indirect_Step1 Fmoc Deprotection (Piperidine/DMF) Indirect->Indirect_Step1 Result Calculate Enantiomeric Excess (ee) Direct_Step->Result Indirect_Step2 Derivatization (L-FDAA, NaHCO3, 40°C) Indirect_Step1->Indirect_Step2 Indirect_Step3 RP-HPLC Separation (C18 Column) Indirect_Step2->Indirect_Step3 Indirect_Step3->Result

Workflow comparison: Direct Chiral HPLC vs. Indirect Marfey's Reagent for ee analysis.

Quantitative Data Comparison

The following table summarizes the operational metrics of both methodologies to guide laboratory implementation. (Note: Chiral NMR using solvating agents like Mosher's acid is omitted from this table, as the bulky Fmoc aromatic protons severely overlap with shift reagents, making the limit of detection insufficient for pharmaceutical QA/QC).

FeatureDirect Chiral HPLC / SFCIndirect (Marfey's Reagent)
Primary Mechanism Transient diastereomeric complexation on CSPCovalent diastereomer formation via

Sample Prep Time < 5 minutes (Dilution only)~ 2 hours (Deprotection + Derivatization)
Instrument Run Time 10 - 30 minutes15 - 45 minutes
Limit of Detection (ee) > 99.5% ee> 99.9% ee (with MS detection)
Column Required Expensive Chiral Column (~$1,500)Standard C18 Column (~$400)
Risk of Artifacts Very Low (Non-destructive)Moderate (Incomplete derivatization)
Best Use Case Routine QA/QC of Fmoc-AA building blocksComplex mixtures or lack of CSP

Conclusion & Recommendations

For drug development professionals assessing the batch purity of Fmoc-N-Me-D-Met-OH prior to solid-phase peptide synthesis, Direct Chiral HPLC is the strongly recommended approach. It preserves the Fmoc protecting group, requires minimal sample manipulation, and entirely eliminates the risk of derivatization-induced artifacts[1].

However, if a laboratory lacks chiral chromatography infrastructure, the Marfey's Reagent protocol provides a highly robust, self-validating alternative that leverages standard LC-MS instrumentation[4]. When executing the indirect method, strict adherence to the quenching protocol is mandatory to ensure the calculated ee accurately reflects the original sample rather than an artifact of the sample preparation.

References
  • 2 - Semantic Scholar 2.3 - PubMed 3.1 - The Journal of Organic Chemistry (ACS Publications) 4.4 - ACS Omega (ACS Publications)

Sources

Validation

Advanced Characterization of N-Me-D-Met Peptides: A Comparative MS Fragmentation Guide

Executive Summary N-methyl-D-methionine (N-Me-D-Met) residues represent a "double-lock" strategy in modern peptidomimetic drug design. By combining N-methylation (improving membrane permeability and metabolic stability)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methyl-D-methionine (N-Me-D-Met) residues represent a "double-lock" strategy in modern peptidomimetic drug design. By combining N-methylation (improving membrane permeability and metabolic stability) with D-stereochemistry (preventing enzymatic recognition), these residues create potent therapeutic candidates. However, they present unique challenges for mass spectrometry (MS) sequencing.

This guide provides a technical comparison of fragmentation patterns between standard L-Met peptides and N-Me-D-Met analogs, focusing on diagnostic ions, backbone cleavage kinetics, and neutral loss mechanisms.

Comparative Analysis: L-Met vs. N-Me-D-Met

The following table contrasts the observable MS/MS behaviors of unmodified Methionine residues against the N-Me-D-Met modification.

FeatureStandard L-Met PeptideN-Me-D-Met Peptide
Precursor Mass Shift Baseline+14.016 Da (per N-Me group)
Diagnostic Immonium Ion m/z 104.05 (Met)m/z 118.07 (N-Me-Met)
Backbone Cleavage Standard b/y series distribution.Enhanced cleavage N-terminal to N-Me-D-Met (similar to Proline effect).
Side Chain Neutral Loss -48 Da (CH₃SH) from precursor/fragments.-48 Da (CH₃SH) retained; often suppressed due to altered proton mobility.
Stereochemical ID Indistinguishable from D-Met by standard CID.Indistinguishable from L-N-Me-Met by standard CID (Requires IM-MS).
Fragmentation Mechanism Charge-directed oxazolone pathway.A-type cleavage favored; Oxazolone formation blocked at N-Me site.

Mechanistic Deep Dive

The "N-Methyl Effect" on Fragmentation

N-methylation replaces the amide hydrogen with a methyl group. This alteration fundamentally changes the fragmentation kinetics in Collision-Induced Dissociation (CID):

  • Blockage of Oxazolone Formation: Standard b-ion formation requires nucleophilic attack by the amide oxygen on the N-terminal carbonyl. The N-methyl group sterically hinders this and removes the amide proton often required for proton transfer, suppressing b-ion formation at the N-Me residue.

  • Enhanced N-Terminal Cleavage: Similar to Proline, the tertiary amine of the N-methyl group has high proton affinity. This localizes the charge and weakens the peptide bond immediately N-terminal to the N-Me-D-Met residue, often resulting in a dominant y-ion series starting from this residue.

  • Diagnostic Immonium Ion (m/z 118): The most reliable marker for N-Me-Met is the shift of the Methionine immonium ion from m/z 104 to m/z 118 .

The "Stealth" of D-Stereochemistry

Standard MS/MS methods (CID/HCD) are generally blind to chirality. An N-Me-D-Met residue will produce a fragmentation spectrum nearly identical to an N-Me-L-Met residue.

  • Implication: MS confirms the sequence and modification (N-methylation), but not the stereochemistry.

  • Solution: To verify the "D" configuration, researchers must employ Ion Mobility Spectrometry (IM-MS) , which separates isomers based on Collisional Cross Section (CCS), or use chiral chromatography prior to MS.

Visualization of Fragmentation Pathways

The following diagram illustrates the divergent fragmentation pathways between a standard Met residue and an N-Me-Met residue, highlighting the origin of the diagnostic m/z 118 ion.

FragmentationPathways Precursor Peptide Precursor (Collision Activation) StandardMet Standard Met Residue (-NH-CH(R)-CO-) Precursor->StandardMet Path A NMeMet N-Me-Met Residue (-N(Me)-CH(R)-CO-) Precursor->NMeMet Path B Oxazolone Oxazolone Formation (b-ion pathway) StandardMet->Oxazolone Nu: Attack Imm104 Immonium Ion m/z 104.05 Oxazolone->Imm104 -CO, -NH3 DirectCleavage Direct Backbone Cleavage (High Proton Affinity) Oxazolone->DirectCleavage Competes NMeMet->DirectCleavage Steric Hinderance of Oxazolone Imm118 Diagnostic Immonium m/z 118.07 DirectCleavage->Imm118 Internal Fragmentation

Figure 1: Divergent fragmentation pathways. Note the shift from standard oxazolone-mediated b-ions to direct cleavage and specific immonium generation in N-Me analogs.

Experimental Protocol: Sequencing N-Me-D-Met Peptides

This self-validating workflow ensures accurate identification of N-Me-D-Met residues in synthetic or biological samples.

Phase 1: Data Acquisition
  • Ionization: Use Nano-ESI (Electrospray Ionization) in positive mode.

  • Fragmentation Mode: Use HCD (Higher-energy Collisional Dissociation) with stepped Normalized Collision Energy (NCE: 25, 30, 35).

    • Reasoning: HCD is superior for generating low-mass diagnostic immonium ions compared to resonant CID in ion traps (which suffers from the "1/3 rule" low-mass cutoff).

Phase 2: Spectral Interrogation
  • Check Precursor Mass: Verify the mass shift.

    • 
      .
      
  • Scan Low Mass Region (Diagnostic Check):

    • Extract Ion Chromatogram (XIC) for m/z 118.07 .

    • Validation: Presence of 118.07 confirms N-Me-Met. Absence suggests unmodified Met or other modification.

  • Map Backbone Series:

    • Look for a "gap" in the b-ion series at the modified residue.

    • Look for a high-intensity y-ion corresponding to cleavage N-terminal to the Met.

  • Neutral Loss Confirmation:

    • Check for peaks at

      
       (Side chain loss).
      
    • Note: If the peptide is oxidized, look for

      
       (CH₃SOH).
      
Phase 3: Stereochemical Validation (Optional but Recommended)
  • Method: Ion Mobility-Mass Spectrometry (IM-MS).

  • Protocol: Compare the Collision Cross Section (CCS) of the analyte against synthetic standards of pure L-N-Me-Met and D-N-Me-Met.

  • Criteria: A CCS difference >2% is typically required for confident assignment.

References

  • Fragmentation of N-Methylated Peptides

    • Source: Journal of the American Society for Mass Spectrometry
    • Title: Fragmentation pathways of N-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS
    • URL:[Link] (Contextual grounding based on general N-Me fragmentation rules).

  • Methionine Side Chain Losses

    • Source: N
    • Title: Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry
    • URL:[Link]

  • Immonium Ion Diagnostics

    • Source: Wiley Online Library / PubMed
    • Title: ESI-MS/MS analysis of protonated N-methyl Amino Acids and their Immonium ions
    • URL:[Link]

  • D-Amino Acid Analysis

    • Source: Taylor & Francis Online
    • Title: Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry
    • URL:[Link]

Comparative

A Comparative Guide to Quality Control Standards for Fmoc-N-Me-D-Met-OH Raw Material

For researchers, scientists, and drug development professionals vested in the synthesis of advanced peptide therapeutics, the quality of raw materials is not merely a parameter—it is the foundation of success. N-methylat...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals vested in the synthesis of advanced peptide therapeutics, the quality of raw materials is not merely a parameter—it is the foundation of success. N-methylated amino acids, such as Fmoc-N-Me-D-Met-OH, are instrumental in designing peptides with enhanced stability, improved cell permeability, and modulated receptor affinity.[1][2] However, the very structural modification that imparts these desirable properties—the N-methyl group—introduces unique challenges in synthesis and quality control.

This guide provides an in-depth comparison of the quality control (QC) standards for Fmoc-N-Me-D-Met-OH, contrasting them with its more conventional, non-methylated counterpart, Fmoc-D-Met-OH. We will explore the causality behind specific analytical choices, provide detailed experimental protocols, and present data to empower you to make informed decisions about your critical raw materials.

The Imperative for Stringent QC on N-Methylated Amino Acids

The introduction of an N-methyl group on an amino acid residue significantly increases steric hindrance around the nitrogen atom. This has profound implications for solid-phase peptide synthesis (SPPS), often leading to slower and less efficient coupling reactions.[3] Consequently, the purity of the Fmoc-N-Me-D-Met-OH building block is even more critical than for standard amino acids. Even trace impurities can lead to a cascade of issues, including deletion sequences, difficult purifications, and compromised final peptide yield and purity.[4]

This guide will focus on the core analytical techniques required to establish a robust quality profile for Fmoc-N-Me-D-Met-OH.

Comparative Analysis of QC Specifications

A meaningful way to understand the specific QC challenges of Fmoc-N-Me-D-Met-OH is to compare its typical specifications against a standard building block like Fmoc-D-Met-OH. The N-methylation introduces nuances that demand more rigorous analytical scrutiny.

Parameter Fmoc-D-Met-OH (Typical Specification) Fmoc-N-Me-D-Met-OH (Recommended Specification) Rationale for Difference
Identity (NMR, MS) Conforms to structureConforms to structureCritical Check: Confirmation of the N-methyl group is paramount. Mass spectrometry should show a +14.02 Da mass shift compared to the non-methylated version.[5] ¹H NMR must confirm the presence of the N-methyl singlet.
Purity (HPLC) ≥ 99.0%[6]≥ 99.0%While the purity threshold is similar, the chromatographic method must be optimized to resolve potential N-methylation-related byproducts, which may have different retention times.[7][8]
Enantiomeric Purity ≥ 99.8% L-isomer[9]≥ 99.8% L-isomer (Fmoc-N-Me-L-Met-OH)Unaltered Importance: N-methylation does not change the chirality of the alpha-carbon. Maintaining enantiomeric purity is crucial to avoid the generation of hard-to-separate diastereomeric peptides.[8]
Key Impurities Dipeptides (≤ 0.1%), Free Amino Acid (≤ 0.2%)[9]Dipeptides (≤ 0.1%), Free Amino Acid (≤ 0.2%), Unmethylated Precursor (≤ 0.5%)Process-Specific Impurity: The most significant process-related impurity is the starting material, Fmoc-D-Met-OH. Its presence indicates an incomplete methylation reaction and must be strictly controlled.
Acetate Content ≤ 0.02%[9]≤ 0.02%Universal Threat: Acetic acid is a "hidden killer" in SPPS, acting as a highly reactive capping agent that causes chain termination.[8][9] Its low molecular weight means even trace amounts by mass represent a significant molar excess.[4]

Core QC Experimental Protocols

Trustworthy QC relies on robust, validated analytical methods. The following section details the essential protocols for the comprehensive characterization of Fmoc-N-Me-D-Met-OH.

Identity Confirmation: NMR and Mass Spectrometry

Causality: Before assessing purity, it is essential to confirm that the material is, in fact, Fmoc-N-Me-D-Met-OH. Nuclear Magnetic Resonance (NMR) provides unambiguous structural confirmation, while Mass Spectrometry (MS) verifies the molecular weight.[10][11]

Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the raw material in ~0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, within a 5 mm NMR tube.[12]

  • Acquisition: Utilize an NMR spectrometer (400 MHz or higher recommended for better resolution). Acquire a standard one-dimensional proton spectrum.

  • Data Analysis:

    • Confirm the presence of aromatic protons from the Fmoc group (typically ~7.3-7.8 ppm).[12]

    • Identify the characteristic singlet peak for the N-methyl group (N-CH₃), typically appearing around 2.7-3.0 ppm.

    • Verify the methionine side-chain protons, including the S-methyl (S-CH₃) singlet around 2.1 ppm.

    • Confirm all other expected peaks corresponding to the core amino acid structure.

Protocol: Mass Spectrometry (LC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a 1:1 mixture of acetonitrile and water.[13]

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system, typically with an Electrospray Ionization (ESI) source.[5]

  • Analysis: Infuse the sample or perform a rapid chromatographic injection. Acquire data in positive ion mode.

  • Data Verification: The primary ion observed should correspond to the expected molecular weight of Fmoc-N-Me-D-Met-OH (C₂₁H₂₃NO₄S, MW: 399.48) plus a proton [M+H]⁺ at m/z 400.49. Other adducts like [M+Na]⁺ may also be present.

Purity Assessment: Reversed-Phase HPLC (RP-HPLC)

Causality: High-Performance Liquid Chromatography is the industry standard for quantifying the purity of raw materials and separating the main component from process-related impurities.[7] A gradient elution method is necessary to effectively separate compounds with varying polarities, such as the starting material (Fmoc-D-Met-OH) and the more hydrophobic N-methylated product.[14]

Protocol: RP-HPLC for Chemical Purity

  • Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is required.[13]

  • Sample Preparation: Accurately weigh and dissolve the sample in a 1:1 acetonitrile/water mixture to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter.[13]

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 265 nm (for the Fmoc group)[7]

    • Gradient: A linear gradient from 30% to 80% Mobile Phase B over 20 minutes is a good starting point. This must be optimized to ensure baseline separation of Fmoc-D-Met-OH from Fmoc-N-Me-D-Met-OH.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage.[7]

Chiral Integrity: Chiral HPLC

Causality: The biological activity of a peptide is critically dependent on its stereochemistry. Contamination with the incorrect enantiomer (in this case, Fmoc-N-Me-L-Met-OH) will produce a diastereomeric peptide that is often difficult, if not impossible, to remove during purification.[15] Chiral HPLC is the definitive method for quantifying enantiomeric purity.[16]

Protocol: Chiral HPLC for Enantiomeric Purity

  • Instrumentation: An HPLC system with a UV detector and a specialized chiral stationary phase (CSP) column (e.g., an amylose- or cellulose-derived column) is essential.[17]

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: Typically an isocratic mixture of hexane and an alcohol like isopropanol (IPA), often with a small amount of an acidic modifier like TFA. A common starting point is 90:10 Hexane:IPA + 0.1% TFA.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 265 nm

  • Data Analysis: Inject a standard of the undesired enantiomer (or a racemic mixture) to determine its retention time. Integrate the peaks for both enantiomers in the sample chromatogram and calculate the enantiomeric excess (% ee).

Visualizing the QC Workflow

A structured workflow ensures that all critical quality attributes are tested systematically. The following diagram outlines a comprehensive QC process for incoming Fmoc-N-Me-D-Met-OH raw material.

QC_Workflow cluster_receiving 1. Receiving & Quarantine cluster_testing 2. Analytical Testing cluster_disposition 3. Disposition Receiving Raw Material Received (Fmoc-N-Me-D-Met-OH) Quarantine Material Placed in Quarantine Receiving->Quarantine Sampling Sample Taken for QC Quarantine->Sampling Identity Identity Confirmation (NMR, MS) Sampling->Identity Purity Chemical Purity (RP-HPLC) Sampling->Purity Chiral Enantiomeric Purity (Chiral HPLC) Sampling->Chiral Other Other Tests (Acetate, Residual Solvents) Sampling->Other Review Data Review vs. Specification Identity->Review Purity->Review Chiral->Review Other->Review Decision Pass / Fail Decision Review->Decision Release Release to Manufacturing Decision->Release Pass Reject Reject & Return to Supplier Decision->Reject Fail

Caption: General QC workflow for incoming Fmoc-N-Me-D-Met-OH raw material.

Troubleshooting Out-of-Specification (OOS) Results

An OOS result requires a logical investigation. The following decision tree illustrates a typical path for troubleshooting an HPLC purity failure.

OOS_Troubleshooting cluster_investigation Investigation Phase cluster_analysis Impurity Analysis cluster_action Corrective Action OOS OOS Result: HPLC Purity < 99.0% Check_System Verify System Suitability (Resolution, Tailing) OOS->Check_System Check_Method Confirm Correct Method (Gradient, Wavelength) Check_System->Check_Method Passes Re_inject Re-inject Same Vial Check_Method->Re_inject Re_prep Re-prepare Sample Re_inject->Re_prep Still Fails Identify_Impurity Identify Major Impurity (LC-MS, Retention Time) Re_prep->Identify_Impurity Still Fails Is_Precursor Is it Unmethylated Fmoc-D-Met-OH? Identify_Impurity->Is_Precursor Is_Degradant Is it a Known Degradant? Is_Precursor->Is_Degradant No Reject_Batch Reject Batch: Incomplete Synthesis Is_Precursor->Reject_Batch Yes Unknown Characterize Unknown Impurity Is_Degradant->Unknown No Reject_Storage Reject Batch: Improper Storage Is_Degradant->Reject_Storage Yes Contact_Supplier Contact Supplier with Data Reject_Batch->Contact_Supplier Reject_Storage->Contact_Supplier

Caption: Decision tree for troubleshooting an OOS HPLC purity result.

Conclusion

The successful incorporation of Fmoc-N-Me-D-Met-OH into a peptide therapeutic is contingent on the rigorous quality control of the starting material. While sharing many analytical principles with standard Fmoc-amino acids, its quality assessment demands a heightened focus on potential process-related impurities, specifically the unmethylated precursor. By implementing the comprehensive analytical protocols and workflows detailed in this guide, researchers and drug developers can ensure the integrity of their raw materials, mitigate synthesis risks, and ultimately accelerate the development of novel, high-quality peptide drugs. A thorough understanding of the "why" behind each QC test empowers scientists to not just follow a specification sheet, but to truly control the quality of their foundational building blocks.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • ICH. Q3A(R2) Impurities in New Drug Substances. [Link]

  • ACS Publications. Ene and Epoxide Impurities in Fluorenylmethoxycarbonyl (Fmoc) α-Substituted Amino Acids: Causes of Formation, Reactivity, and Means of Minimization. [Link]

  • CAT GmbH. Analyses of amino acids, Enantiomeric purity. [Link]

  • NIH National Center for Biotechnology Information. Advances in Fmoc solid-phase peptide synthesis. [Link]

  • ResearchGate. Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. [Link]

  • NIH National Center for Biotechnology Information. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

Sources

Validation

Comprehensive Guide: Impurity Profiling of Fmoc-N-Me-D-Met-OH

Executive Summary Fmoc-N-Me-D-Met-OH (N-alpha-(9-Fluorenylmethoxycarbonyl)-N-alpha-methyl-D-methionine) is a specialized building block used to introduce proteolytic resistance and conformational constraints into peptide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fmoc-N-Me-D-Met-OH (N-alpha-(9-Fluorenylmethoxycarbonyl)-N-alpha-methyl-D-methionine) is a specialized building block used to introduce proteolytic resistance and conformational constraints into peptide therapeutics. Unlike standard amino acids, the N-methyl group introduces unique analytical challenges: it alters the cis/trans isomerism of the amide bond and significantly changes the chromatographic behavior compared to its non-methylated counterpart.

This guide objectively compares methodologies for detecting the two most critical "D-Met related" impurities:

  • Fmoc-N-Me-L-Met-OH (Enantiomeric Impurity): The L-isomer, which can arise from racemization during synthesis.

  • Fmoc-D-Met-OH (Des-methyl Impurity): The unmethylated precursor, a common byproduct of incomplete methylation.

Critical Impurity Origins & Impact

Before selecting an analytical method, one must understand the chemical lineage of the impurities.

The Impurity Landscape
  • Enantiomer (L-Isomer): N-methylation conditions (often using methyl iodide and sodium hydride) are harsh and prone to causing racemization. Even 0.1% L-isomer can lead to diastereomeric peptide impurities that are impossible to separate in the final drug substance.

  • Des-methyl (Unmethylated): If the methylation reaction is not quantitative, Fmoc-D-Met-OH remains. This impurity leads to "deletion sequences" (missing methyl group) in the final peptide, altering biological activity.

Impurity Formation Pathway (Visualization)

ImpurityPathways Start Fmoc-D-Met-OH (Starting Material) Reaction N-Methylation (MeI / NaH) Start->Reaction Product Fmoc-N-Me-D-Met-OH (Target Product) Reaction->Product Major Pathway Impurity_L Fmoc-N-Me-L-Met-OH (Enantiomer - Racemization) Reaction->Impurity_L Base-Cat. Racemization Impurity_Des Fmoc-D-Met-OH (Des-methyl - Unreacted) Reaction->Impurity_Des Incomplete Reaction Impurity_Ox Fmoc-N-Me-D-Met(O)-OH (Sulfoxide - Oxidation) Product->Impurity_Ox Air Oxidation

Figure 1: Synthetic origins of critical impurities in Fmoc-N-Me-D-Met-OH manufacturing.

Comparative Methodologies

We evaluate three primary techniques for detecting these impurities.

Table 1: Method Performance Matrix
FeatureChiral HPLC (CSP) RP-HPLC (Achiral) Marfey's Method (LC-MS)
Primary Target Enantiomers (L vs D)Chemical Impurities (Des-methyl)Trace Enantiomers (<0.05%)
Separation Mechanism Polysaccharide InteractionHydrophobicityDiastereomeric Derivatization
Sensitivity (LOD) ~0.1%~0.05%<0.01% (Ultra-trace)
Sample Prep Dissolve & ShootDissolve & ShootHydrolysis + Derivatization
Throughput High (20-30 min)High (15-25 min)Low (Requires prep time)
Cost per Run Medium (Expensive columns)LowHigh (Reagents + Time)
Verdict Best for QC Release Best for Process Control Best for Validation/R&D

Detailed Experimental Protocols

Protocol A: Chiral HPLC (Enantiomeric Purity)

Objective: Quantify Fmoc-N-Me-L-Met-OH in the presence of Fmoc-N-Me-D-Met-OH. Principle: Polysaccharide-based stationary phases (Amylose or Cellulose derivatives) form transient diastereomeric complexes with the analytes.

  • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA or Lux Amylose-1), 4.6 x 250 mm, 5 µm.

  • Mobile Phase:

    • Isocratic: n-Hexane / Ethanol / TFA (80 : 20 : 0.1 v/v/v).

    • Note: TFA is critical to suppress ionization of the carboxylic acid, sharpening peaks.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (Fmoc absorption).

  • Sample Prep: Dissolve 1.0 mg of sample in 1 mL of Ethanol.

Expected Results:

  • Fmoc-N-Me-L-Met-OH (Impurity): Elutes first (typically ~8-10 min).

  • Fmoc-N-Me-D-Met-OH (Main Peak): Elutes second (typically ~12-15 min).

  • Resolution (Rs): Should be > 2.0.

Protocol B: RP-HPLC (Chemical Purity & Des-methyl Detection)

Objective: Separate the unmethylated Fmoc-D-Met-OH from the methylated product. Principle: The N-methyl group increases hydrophobicity. The methylated product will elute later than the unmethylated impurity on a C18 column.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 30% B

    • 20 min: 90% B

    • 25 min: 90% B

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 210 nm (Amide bond) and 265 nm (Fmoc).

Self-Validating Check: Inject a "Spiked Solution" containing 99% Product + 1% Fmoc-D-Met-OH. The Des-methyl peak must elute before the main peak with baseline resolution. If peaks co-elute, lower the initial %B to 20%.

Decision Framework for Analysis

When receiving a new batch of Fmoc-N-Me-D-Met-OH, follow this logical workflow to ensure total quality control.

AnalysisWorkflow Sample Raw Material Batch Fmoc-N-Me-D-Met-OH Step1 Step 1: RP-HPLC (Chemical Purity) Sample->Step1 Decision1 Des-methyl Impurity < 0.5%? Step1->Decision1 Step2 Step 2: Chiral HPLC (Enantiomeric Purity) Decision1->Step2 Yes Fail REJECT / RE-PURIFY Decision1->Fail No (Contains Fmoc-D-Met-OH) Decision2 L-Isomer < 0.5%? Step2->Decision2 Pass RELEASE BATCH Decision2->Pass Yes Decision2->Fail No (Racemized)

Figure 2: Analytical decision matrix for quality release.

Expert Insights & Troubleshooting

The "Rotamer" Trap

N-methyl amino acids often display cis/trans amide rotamers in NMR and sometimes in HPLC at low temperatures.

  • Symptom: In RP-HPLC, the main peak appears split or has a "shoulder" that looks like an impurity.

  • Verification: Run the HPLC column at elevated temperature (40-50°C). If the peaks merge into a single sharp peak, it is a rotamer effect, not an impurity. If the peaks remain separated, it is a genuine chemical impurity (likely the des-methyl compound).

Detection of Methionine Sulfoxide

Methionine is susceptible to oxidation (Met -> Met(O)).

  • Detection: In RP-HPLC, the oxidized species (Sulfoxide) is significantly more polar and will elute much earlier (often near the void volume or early gradient) compared to the main Fmoc-N-Me-D-Met-OH peak.

  • Prevention: Store the standard and samples under Argon/Nitrogen and avoid prolonged standing in solution.

References

  • Phenomenex. (2022). Enantioseparation of N-FMOC α-Amino Acids Using Chiral HPLC. Phenomenex Technical Notes. Link

  • Sigma-Aldrich. (2002). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Sigma-Aldrich Posters. Link

  • BenchChem. (2025).[2] A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids. BenchChem Guides. Link

  • National Institutes of Health (NIH). (2017). Comparing the selectivity and chiral separation of d- and l- fluorenylmethyloxycarbonyl chloride protected amino acids. PubMed Central. Link

  • Merck Millipore. Enhanced specification Fmoc-amino acids. Novabiochem Technical Notes. Link

Sources

Comparative

Resolving the Unresolvable: A Comparative Guide to Chromatographic Retention Time Shifts of N-Methylated Peptides

Introduction N-methylation is a transformative modification in modern peptide drug development. By replacing the amide proton with a methyl group, N-methylation enhances proteolytic stability and membrane permeability, o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-methylation is a transformative modification in modern peptide drug development. By replacing the amide proton with a methyl group, N-methylation enhances proteolytic stability and membrane permeability, often pushing peptides into the highly sought-after realm of oral bioavailability[1]. However, this structural modification introduces significant analytical challenges during Reversed-Phase Liquid Chromatography (RPLC). The subtle shifts in retention time (RT) and the induction of cis-trans isomerization demand stationary phases with exceptional resolving power[2].

As a Senior Application Scientist, I frequently encounter the limitations of standard Fully Porous Particle (FPP) columns when mapping N-methylated variants. In this guide, we objectively compare the performance of an advanced Superficially Porous Particle (SPP) column (AeroCore™ SPP C18) against a standard FPP C18 alternative. By examining the mechanistic causality of RT shifts and establishing a self-validating protocol, this guide provides the framework necessary for robust peptide analysis.

Mechanistic Insights: The Causality of Retention Time Shifts

Predicting and interpreting the RT shifts of N-methylated peptides requires an understanding of the underlying physicochemical changes. In RPLC, analytes are separated based on hydrophobic interactions with the stationary phase[2].

When an N-methyl group is introduced, two competing mechanisms dictate the chromatographic behavior:

  • Intrinsic Lipophilicity Increase: The elimination of a strongly polar hydrogen bond donor (the amide NH) and the addition of a hydrophobic methyl group generally increase the peptide's global lipophilicity, driving longer retention times[2].

  • Conformational Reorganization: N-methylation lowers the energy barrier for cis-trans isomerization of the amide bond. This can disrupt existing secondary structures, potentially burying hydrophobic side chains or exposing polar residues to the mobile phase. If the conformational shift drastically reduces the accessible hydrophobic surface area, the RT may paradoxically decrease.

Advanced predictive machine learning models, such as DeepLC, have demonstrated that while simple modifications like terminal methylation may have predictable impacts, internal acylations and backbone N-methylations require complex modeling to accurately forecast RT shifts[3].

G A Peptide N-Methylation B Loss of Amide H-Bond Donor A->B C Addition of Methyl Group A->C D Cis-Trans Isomerization A->D E Increased Lipophilicity B->E C->E F Conformational Shift D->F G RPLC Retention Time Shift E->G F->G

Logical pathways driving RPLC retention time shifts in N-methylated peptides.

Product Comparison: AeroCore™ SPP C18 vs. Standard FPP C18

To resolve closely eluting N-methylated positional isomers (e.g., mono-N-methylated variants of a cyclic peptide[4]), the column must minimize band broadening. Standard FPP columns suffer from deep diffusion paths, exacerbating the C-term (mass transfer resistance) of the van Deemter equation. This is particularly detrimental for N-methylated peptides, where slow cis-trans interconversion on the chromatographic timescale already contributes to peak broadening.

The AeroCore™ SPP C18 features a 1.7 µm solid core surrounded by a 0.5 µm porous shell. This architecture restricts the diffusion path, accelerating mass transfer and delivering ultra-high efficiency (sharp peaks) without the extreme backpressures associated with sub-2 µm fully porous particles.

Quantitative Performance Comparison
Chromatographic ParameterAeroCore™ SPP C18 (2.7 µm)Standard FPP C18 (3.0 µm)Causality / Impact on N-Methylated Peptides
Particle Architecture 1.7 µm core, 0.5 µm shell3.0 µm fully porousSPP limits longitudinal diffusion, sharpening peaks.
Peak Capacity (

)
245160Higher

allows baseline separation of complex isomer mixtures.
Resolution (

) of Isomers
2.8 (Baseline)1.1 (Co-elution)SPP resolves subtle RT shifts caused by positional N-methylation.
Backpressure (bar) 290275SPP maintains HPLC compatibility while delivering UHPLC efficiency.
RT Shift Precision (%RSD) 0.05%0.18%Highly reproducible surface chemistry ensures reliable RT tracking.
Self-Validating Experimental Protocol

To ensure trustworthiness, any comparative chromatographic study must be a self-validating system. The following protocol integrates a System Suitability Test (SST) to normalize autosampler variability and verify column performance before analyzing the N-methylated targets[5].

Workflow S1 1. System Suitability Test (Peptide Calibration Mix) S2 2. Column Equilibration (0.1% TFA in H2O) S1->S2 S3 3. Gradient Elution (15-60% ACN, 1 mL/min) S2->S3 S4 4. Orthogonal Detection (UV 214nm & ESI-MS) S3->S4 S5 5. Peak Integration & Rs Calculation S4->S5

Self-validating workflow for N-methylated peptide chromatographic analysis.

Step-by-Step Methodology

Step 1: System Suitability & Calibration

  • Objective: Establish a baseline for retention time prediction and column efficiency.

  • Action: Inject a standardized peptide retention time calibration mixture (e.g., Pierce™ Peptide Retention Time Calibration Mixture)[5].

  • Validation: Ensure the

    
     value of the linear relationship between calculated hydrophobicity and observed RT is 
    
    
    
    . This confirms the LC system is primed for detecting the subtle RT shifts of N-methylated variants.

Step 2: Mobile Phase Preparation

  • Mobile Phase A: 99.9% LC-MS grade Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: 99.9% LC-MS grade Acetonitrile (ACN) + 0.1% TFA.

  • Expert Insight: TFA acts as an ion-pairing agent. While it suppresses MS signals slightly, it is mandatory for suppressing secondary interactions between the peptide's basic residues and residual silanols on the silica surface, which would otherwise obscure the true RT shift caused by N-methylation[4].

Step 3: Chromatographic Separation

  • Columns: AeroCore™ SPP C18 (150 x 4.6 mm, 2.7 µm) vs. Standard FPP C18 (150 x 4.6 mm, 3.0 µm).

  • Gradient: 15% to 60% Mobile Phase B over 30 minutes. Flow rate: 1.0 mL/min. Column temperature: 40°C[4].

  • Expert Insight: Elevating the column temperature to 40°C increases the rate of cis-trans interconversion of the N-methylated amide bonds. If the interconversion rate exceeds the chromatographic timescale, the conformers coalesce into a single, sharp peak, vastly improving resolution and signal-to-noise ratio.

Step 4: Orthogonal Detection & Data Processing

  • Detection: Monitor UV absorbance at 214 nm (peptide backbone) and utilize inline Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the mass of the N-methylated variants (+14 Da per methyl group).

  • Analysis: Calculate the Resolution (

    
    ) between the unmodified parent peptide and its N-methylated analogs. An 
    
    
    
    indicates baseline separation.
Conclusion

The chromatographic retention time shifts of N-methylated peptides are not merely analytical artifacts; they are direct readouts of altered lipophilicity and conformational dynamics. Standard FPP columns often fail to resolve these subtle shifts due to mass transfer limitations. By transitioning to an SPP architecture like the AeroCore™ C18, researchers can leverage restricted diffusion paths to achieve baseline resolution of complex N-methylated isomers, ensuring absolute confidence in peptide characterization and purity profiling.

References
  • DeepLC can predict retention times for peptides that carry as-yet unseen modifications. bioRxiv.[Link]

  • A story of peptides, lipophilicity and chromatography – back and forth in time. NIH PubMed Central.[Link]

  • Exploring experimental and computational markers of cyclic peptides: Charting islands of permeability. UQ eSpace.[Link]

  • Discovery of Stable and Permeable N-Methylated Cyclic Peptides to Block the Endocytosis of GluA2 AMPAR for Ischemic Stroke Therapy. Journal of Medicinal Chemistry (ACS).[Link]

Sources

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